Palonosetron Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-SSPJITILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046610 | |
| Record name | Palonosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-62-3, 135729-61-2 | |
| Record name | Palonosetron hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonosetron hydrochloride (Aloxi) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Palonosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALONOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Palonosetron Hydrochloride: A Deep Dive into its Unique Mechanism of Action at the 5-HT3 Receptor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Palonosetron (B1662849) hydrochloride, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exhibits a distinct and complex mechanism of action that differentiates it from first-generation agents such as ondansetron (B39145) and granisetron (B54018). This technical guide provides an in-depth exploration of the molecular interactions between palonosetron and the 5-HT3 receptor, focusing on its unique allosteric binding, positive cooperativity, and prolonged receptor inhibition. We will delve into the experimental evidence that elucidates these properties, present comparative quantitative data, and detail the downstream signaling consequences, including the intriguing crosstalk with the neurokinin-1 (NK-1) receptor pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of palonosetron's core mechanism of action.
Introduction: The 5-HT3 Receptor and the Evolution of Antagonists
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors.[1] Predominantly expressed in the central and peripheral nervous systems, these receptors are implicated in a variety of physiological processes, including emesis, anxiety, and nociception.[2] Activation of the 5-HT3 receptor by serotonin (B10506) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.
The development of 5-HT3 receptor antagonists revolutionized the management of chemotherapy-induced nausea and vomiting (CINV). First-generation antagonists, such as ondansetron and granisetron, act as competitive antagonists at the serotonin binding site.[3] While effective in controlling acute CINV, their efficacy in delayed CINV is limited. Palonosetron emerged as a second-generation antagonist with a superior clinical profile, particularly in preventing delayed emesis, suggesting a more complex and sustained mechanism of action.[4][5]
The Unique Molecular Interactions of Palonosetron with the 5-HT3 Receptor
Palonosetron's enhanced clinical efficacy is rooted in its unique molecular interactions with the 5-HT3 receptor, which go beyond simple competitive antagonism.
Allosteric Binding and Positive Cooperativity
Unlike first-generation antagonists that exhibit simple bimolecular binding, palonosetron demonstrates allosteric binding and positive cooperativity.[3][6] This means that palonosetron can bind to a site on the receptor that is distinct from the serotonin binding site (an allosteric site). Furthermore, the binding of one palonosetron molecule to the receptor increases the affinity for subsequent palonosetron molecules, a phenomenon known as positive cooperativity. Evidence for this comes from Scatchard and Hill plot analyses of radioligand binding studies, where palonosetron consistently yields Hill coefficients greater than 1.0, indicative of cooperative binding, while ondansetron and granisetron show coefficients of approximately 1.0.[6]
This allosteric interaction is thought to induce conformational changes in the receptor that not only prevent serotonin binding but also lead to a more profound and prolonged state of inhibition.[7]
Prolonged Receptor Inhibition: A Tale of Two Theories
A hallmark of palonosetron's action is its long-lasting inhibition of 5-HT3 receptor function, which persists long after the drug has been cleared from the plasma.[1][3] Two primary mechanisms have been proposed to explain this phenomenon: receptor internalization and slow dissociation kinetics.
2.2.1. Receptor Internalization
Several studies have suggested that palonosetron uniquely triggers the internalization of the 5-HT3 receptor.[5][8] This process involves the removal of the receptor from the cell surface, rendering it inaccessible to serotonin. Evidence for this includes experiments showing that after treatment with palonosetron, the amount of radiolabeled palonosetron associated with whole cells is significantly higher than with isolated cell membranes, and this association is resistant to treatments that would remove surface-bound ligands.[8] Confocal microscopy has also been used to visualize the movement of fluorescently tagged 5-HT3 receptors from the cell surface to the cell interior following palonosetron exposure.[5]
2.2.2. Slow Dissociation Kinetics
More recent evidence, however, points towards palonosetron's extremely slow dissociation from the 5-HT3 receptor as the primary driver of its prolonged action.[1][9] These studies argue that palonosetron acts as a pseudo-irreversible antagonist.[1] Kinetic binding experiments have demonstrated that the dissociation half-life (t1/2) of palonosetron from the 5-HT3 receptor is significantly longer than that of first-generation antagonists, with antagonists causing a more rapid dissociation than agonists.[9][10] This slow off-rate means that palonosetron remains bound to and inhibits the receptor for an extended period, even at low plasma concentrations.[1] Studies using inhibitors of endocytosis have shown that they do not prevent the long-term inhibition of 5-HT3 receptor binding sites by palonosetron, supporting the slow dissociation hypothesis over receptor internalization.[1][2]
Figure 3. A workflow diagram outlining the key steps in a radioligand binding assay used to characterize the interaction of palonosetron with the 5-HT3 receptor.
Receptor Internalization Assays
These experiments are designed to visualize and quantify the movement of 5-HT3 receptors from the cell surface.
-
Objective: To determine if palonosetron induces 5-HT3 receptor internalization.
-
Materials:
-
HEK293 cells transfected with 5-HT3 receptors tagged with a fluorescent protein (e.g., ECFP).
-
Palonosetron, ondansetron, and granisetron.
-
Confocal microscope.
-
-
Methodology (Confocal Microscopy):
-
Culture the transfected cells on glass coverslips.
-
Treat the cells with palonosetron, ondansetron, or granisetron for a specified period.
-
Fix the cells and visualize the localization of the fluorescently tagged receptors using a confocal microscope.
-
Compare the distribution of fluorescence in treated versus untreated cells to assess internalization.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of 5-HT3 receptor function (ion channel activity).
-
Objective: To measure the inhibitory effect of palonosetron on serotonin-induced currents.
-
Materials:
-
Cultured cells (e.g., HEK293) or neurons expressing 5-HT3 receptors.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Extracellular and intracellular recording solutions.
-
Serotonin and palonosetron.
-
-
Methodology:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply serotonin to the cell to evoke an inward current mediated by 5-HT3 receptors.
-
After establishing a stable baseline response, co-apply serotonin with varying concentrations of palonosetron.
-
Measure the reduction in the serotonin-evoked current to determine the inhibitory potency (IC50) of palonosetron.
-
To assess the duration of inhibition, pre-incubate cells with palonosetron, wash it out, and then measure the response to serotonin at various time points.
-
Conclusion
The mechanism of action of palonosetron hydrochloride is multifaceted and distinct from that of first-generation 5-HT3 receptor antagonists. Its allosteric binding, positive cooperativity, and prolonged inhibition of receptor function, likely driven by a slow dissociation rate, provide a strong molecular basis for its enhanced clinical efficacy, particularly in the prevention of delayed CINV. The ability of palonosetron to modulate the crosstalk between the 5-HT3 and NK-1 receptor signaling pathways further underscores its unique pharmacological profile. Continued research into the downstream signaling effects of palonosetron may reveal additional therapeutic applications for this important antiemetic agent. This in-depth understanding of its core mechanism is crucial for the rational design of future antiemetic drugs and for optimizing the clinical use of palonosetron.
References
- 1. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Tenacious Grip: A Technical Guide to Palonosetron's 5-HT3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding characteristics of Palonosetron (B1662849) to the 5-hydroxytryptamine-3 (5-HT3) receptor. Palonosetron, a second-generation 5-HT3 receptor antagonist, exhibits a unique and potent interaction with its target, distinguishing it from first-generation agents and contributing to its superior clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). This document details the quantitative binding data, the intricate signaling pathways, and the precise experimental methodologies used to elucidate Palonosetron's mechanism of action.
Quantitative Binding Affinity of Palonosetron
Palonosetron is characterized by its exceptionally high binding affinity for the 5-HT3 receptor, which is significantly greater than that of other antagonists in its class.[1][2] This high affinity, coupled with a slow dissociation rate, results in a prolonged and robust blockade of the receptor.[2][3] The binding parameters of Palonosetron are summarized in the tables below, showcasing its potent interaction with both homomeric 5-HT3A and heteromeric 5-HT3AB receptor subtypes.[4][5]
Table 1: Radioligand Displacement and Saturation Binding Data for Palonosetron
| Receptor Subtype | Assay Type | Radioligand | Parameter | Value (nM) |
| 5-HT3A | Displacement | [3H]granisetron | IC50 | 0.60[5] |
| Ki | 0.22 ± 0.07[6], 0.3[5] | |||
| 5-HT3AB | Displacement | [3H]granisetron | IC50 | 0.71[5] |
| Ki | 0.35[5] | |||
| 5-HT3A | Saturation | [3H]palonosetron | Kd | 0.34 ± 0.04[5][7] |
| 5-HT3AB | Saturation | [3H]palonosetron | Kd | 0.15 ± 0.04[5][7] |
Table 2: Functional Inhibition Data for Palonosetron
| Receptor Subtype | Functional Assay | Parameter | Value (nM) |
| 5-HT3A | Inhibition of 5-HT-induced response | IC50 | 0.24[5], 0.38 ± 0.02[6] |
| 5-HT3AB | Inhibition of 5-HT-induced response | IC50 | 0.18[5] |
A key differentiator for Palonosetron is its allosteric binding and positive cooperativity, in contrast to the simple bimolecular and competitive binding of first-generation antagonists like ondansetron (B39145) and granisetron.[1][8] This allosteric interaction is believed to contribute to its prolonged receptor inhibition and unique pharmacological profile.[8][9]
The 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin (B10506) receptors which are predominantly G-protein coupled.[10][11] Upon binding of serotonin, the channel opens, allowing a rapid influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization.[10][11] This influx of calcium can trigger downstream signaling cascades. Palonosetron, by antagonizing this receptor, effectively blocks these downstream effects.
Experimental Protocols
The determination of Palonosetron's binding affinity relies on meticulous experimental procedures. The following sections detail the methodologies for key assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for quantifying the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (Ki, Kd) of Palonosetron for 5-HT3 receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors.[12]
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
Unlabeled Palonosetron.
-
Glass fiber filters (e.g., GF/C or GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[4][13]
-
Scintillation cocktail and counter.[12]
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT3 receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.[4]
-
-
Competition Binding Assay (to determine IC50 and Ki):
-
Incubate the cell membrane preparation with a fixed concentration of radioligand (e.g., [3H]granisetron) and varying concentrations of unlabeled Palonosetron.[6]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[4]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.[12]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
-
Saturation Binding Assay (to determine Kd):
-
Incubate the cell membrane preparation with increasing concentrations of the radioligand (e.g., [3H]palonosetron).[4]
-
Follow the same filtration, washing, and counting steps as in the competition binding assay.
-
Data Analysis:
-
For competition assays, the IC50 value is determined from a plot of the percentage of specific binding against the logarithm of the Palonosetron concentration. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
-
For saturation assays, the Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the specific binding versus radioligand concentration.[4]
Functional Assays (e.g., Calcium Influx Assay)
Functional assays measure the biological response following receptor activation and its inhibition by an antagonist.
Objective: To determine the functional potency (IC50) of Palonosetron in inhibiting 5-HT3 receptor-mediated cellular responses.
Materials:
-
HEK293 cells expressing 5-HT3 receptors.
-
5-HT (Serotonin) as the agonist.
-
Palonosetron.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).[5]
Procedure:
-
Cell Preparation:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye.
-
-
Assay:
-
Pre-incubate the cells with varying concentrations of Palonosetron.[5]
-
Stimulate the cells with a fixed concentration of 5-HT to induce calcium influx.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
The IC50 value is determined by plotting the normalized response (as a percentage of the control response to 5-HT alone) against the logarithm of the Palonosetron concentration and fitting the data to a sigmoidal dose-response curve.[4]
Conclusion
The high binding affinity, slow dissociation kinetics, and allosteric mechanism of action of Palonosetron at the 5-HT3 receptor provide a strong molecular basis for its prolonged and superior clinical efficacy. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the nuanced interactions of this and other compounds with the 5-HT3 receptor, aiding in the development of next-generation antiemetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 11. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of palonosetron hydrochloride
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Palonosetron (B1662849) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Palonosetron is a second-generation serotonin (B10506) 5-HT3 receptor antagonist, distinguished by its high binding affinity and long plasma half-life.[1][2] These properties contribute to its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of palonosetron hydrochloride, complete with quantitative data, experimental methodologies, and pathway visualizations.
Pharmacodynamics: Mechanism of Action and Receptor Interaction
Palonosetron's primary mechanism of action is the selective antagonism of the 5-HT3 receptor.[5][6] These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone of the area postrema.[5][7] When activated by serotonin released in response to emetogenic stimuli like chemotherapy, the 5-HT3 receptors initiate the vomiting reflex.[7] Palonosetron blocks this activation.[5]
Unlike first-generation 5-HT3 antagonists, palonosetron exhibits unique molecular interactions with its target receptor. It demonstrates allosteric binding and positive cooperativity.[8][9] This means its binding to one site on the receptor increases the affinity of other binding sites, a characteristic not observed with ondansetron (B39145) or granisetron. This interaction leads to receptor internalization, resulting in prolonged inhibition of serotonin signaling.[2]
Receptor Binding Affinity
Palonosetron possesses a strong binding affinity for the 5-HT3 receptor, which is substantially higher than that of first-generation antagonists.[2][6]
| Parameter | Value | Receptor Type | Notes |
| Ki | 0.17 nM | 5-HT3 Receptor | Ki represents the inhibition constant, a measure of binding affinity.[6] |
| Ki | 0.22 ± 0.07 nM | 5-HT3A Receptor | Measured via competition binding with [3H]granisetron.[10] |
| IC50 | ~0.2 nM (pre-incubated) | 5-HT3 Receptor | IC50 is the concentration of an inhibitor where the response is reduced by half.[11] |
| IC50 | ~80 nM (co-applied) | 5-HT3 Receptor | [11] |
Experimental Protocol: Radioligand Binding Assay
The binding affinity of palonosetron to the 5-HT3 receptor is determined using radioligand competition binding assays.
-
Cell Line: Human embryonic kidney (HEK) 293 cells expressing the 5-HT3 receptor.[9]
-
Radioligand: [3H]granisetron, a high-affinity 5-HT3 receptor antagonist, is used to label the receptors.[10]
-
Procedure:
-
HEK 293 cell membranes containing the 5-HT3 receptor are prepared.
-
The membranes are incubated with a fixed concentration of [3H]granisetron (e.g., 0.6 nM).[10]
-
Increasing concentrations of unlabeled palonosetron are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a controlled temperature (e.g., 19°C) to inhibit receptor endocytosis.[10]
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of palonosetron that inhibits 50% of the specific binding of [3H]granisetron (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of palonosetron.
References
- 1. Efficacy and safety of palonosetron for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV): a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A phase III open-label study to assess safety and efficacy of palonosetron for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Palonosetron Hydrochloride: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of palonosetron (B1662849) hydrochloride, a second-generation 5-HT₃ receptor antagonist. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis and characterization.
Chemical Structure and Identity
Palonosetron hydrochloride is the hydrochloride salt of palonosetron. It is a single isomer with two asymmetric carbon atoms, existing in the (S,S)-stereoisomer form.[1]
-
IUPAC Name: (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride[2]
-
CAS Number: 135729-62-3[2]
-
SMILES: C1Cc2cccc3c2--INVALID-LINK--(C1)CN([C@@H]4CN5CCC4CC5)C3=O.Cl[4]
-
InChI: InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1[4]
Physicochemical and Pharmacokinetic Properties
This compound is a white to off-white crystalline powder.[5][7] Its properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3][5][7] |
| Melting Point | >290°C | [3] |
| pKa | ~8.81 | [8][9] |
| Water Solubility | Freely soluble | [5][6][7] |
| Ethanol/Isopropanol Solubility | Slightly soluble | [1][5][7] |
| Propylene Glycol Solubility | Soluble | [1][5][7] |
| DMSO Solubility | ~20 mg/mL | [10] |
| UV/Vis (λmax) | 210, 239 nm | [10] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Source(s) |
| Bioavailability (Oral) | 97% | [1] |
| Plasma Half-Life | ~40 hours | [11] |
| Plasma Protein Binding | ~62% | [1][6] |
| Volume of Distribution | ~8.3 ± 2.5 L/kg | [6] |
| Metabolism | Hepatic (CYP2D6, CYP3A4, CYP1A2) | [1][12] |
| Excretion | Primarily renal (~80% recovered in urine) | [1][6][11] |
Mechanism of Action: 5-HT₃ Receptor Antagonism
Palonosetron is a selective 5-HT₃ receptor antagonist with a high binding affinity for this receptor and little to no affinity for other receptors.[5][7] 5-HT₃ receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[7][12] Chemotherapy can cause the release of serotonin (B10506), which activates these receptors, triggering the nausea and vomiting reflex.[11][12] Palonosetron competitively blocks serotonin from binding to these 5-HT₃ receptors, thereby inhibiting both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2][11]
Signaling Pathway Diagram
Caption: 5-HT₃ receptor signaling pathway and its inhibition by palonosetron.
Key Experimental Protocols
This section details methodologies for the characterization and analysis of this compound.
Radioligand Binding Assay for 5-HT₃ Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of palonosetron for the 5-HT₃ receptor.
Objective: To quantify the interaction between palonosetron and human 5-HT₃A or 5-HT₃AB receptors expressed in a cell line.[13]
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are transfected with plasmids encoding the human 5-HT₃A or 5-HT₃AB receptor subunits.[13]
-
Transfected cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum) at 37°C and 5% CO₂.[13]
-
Once confluent, cells are harvested, homogenized in a cold buffer, and centrifuged to isolate the cell membranes containing the receptors.[13] The membrane pellet is washed and resuspended in the binding buffer.[13]
-
-
Competition Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled 5-HT₃ receptor ligand (e.g., [³H]granisetron).[14]
-
Increasing concentrations of unlabeled palonosetron are added to compete with the radioligand for receptor binding sites.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.[13]
-
Incubations are carried out at a specified temperature (e.g., 25°C) until equilibrium is reached.[13]
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
Workflow for Radioligand Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
Stability-Indicating HPLC Method
This protocol is used to quantify palonosetron and assess its stability in the presence of degradation products.
Objective: To develop a quantitative and stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Methodology:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with formic or trifluoroacetic acid).[16]
-
Flow Rate: Typically 0.2-1.0 mL/min.[16]
-
Detection: UV detector at a wavelength where palonosetron absorbs strongly (e.g., 210 nm).[10]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).[17]
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare test samples by dissolving or diluting them to fall within the calibration range.
-
-
Forced Degradation Study (to prove stability-indicating nature):
-
Subject this compound solutions to stress conditions: acid (HCl), base (NaOH), oxidation (H₂O₂), and heat.[18][19]
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the peak of the intact palonosetron.[18]
-
-
Validation and Analysis:
-
Validate the method for linearity, precision, accuracy, and specificity according to ICH guidelines.
-
Analyze unknown samples and quantify palonosetron concentration by comparing their peak areas to the calibration curve.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study to validate an HPLC method.
Potentiometric pKa Determination
This protocol provides a method for determining the acid dissociation constant (pKa) of palonosetron.
Objective: To experimentally determine the pKa value of the tertiary amine in palonosetron.
Methodology:
-
Sensor Preparation:
-
Fabricate an ion-selective electrode (ISE) sensitive to the protonated form of palonosetron. This typically involves creating a PVC membrane containing an ion-pair complex (e.g., palonosetron-tetraphenylborate).[9]
-
-
Calibration:
-
Calibrate the prepared ISE in conjunction with a reference electrode (e.g., Ag/AgCl) using standard solutions of this compound of varying concentrations (e.g., 1x10⁻⁵ to 1x10⁻² M) at a constant pH (e.g., pH 5.0).[9]
-
Plot the measured potential (emf) against the logarithm of the palonosetron concentration to generate a calibration curve.[9]
-
-
pH Titration:
-
Prepare a solution of palonosetron at a known concentration.
-
Measure the potential of the solution while incrementally changing the pH, ranging from acidic to basic (e.g., pH 3.0 to 11.0).[9]
-
-
Data Analysis:
-
Plot the measured potential versus the pH of the solution.
-
The resulting titration curve will show a sigmoidal shape. The pKa is the pH at the midpoint of the steepest portion of this curve, which corresponds to the point where the concentrations of the protonated and non-protonated forms of the drug are equal. The stable potential response is typically observed over a pH range of 3.0–8.0.[9]
-
References
- 1. Palonosetron - Wikipedia [en.wikipedia.org]
- 2. This compound | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. GSRS [precision.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Articles [globalrx.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20080152704A1 - Dosage Forms of this compound Having Improved Stability and Bioavailability - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. arlok.com [arlok.com]
An In-depth Technical Guide to the Synthesis and Characterization of Palonosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron (B1662849) hydrochloride is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, distinguished by its high binding affinity and extended plasma half-life of approximately 40 hours.[1] It is a potent antiemetic agent used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of palonosetron hydrochloride, including detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers and drug development professionals.
Introduction
This compound is the hydrochloride salt of palonosetron, a selective serotonin (B10506) 5-HT3 receptor antagonist.[4] Chemically, it is (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1Hbenz[de]isoquinoline hydrochloride.[5] The molecule possesses two chiral centers, and it is synthesized as the (S, S) stereoisomer.[6] this compound is a white to off-white crystalline powder that is freely soluble in water.[5][7] Its primary mechanism of action involves blocking serotonin from binding to 5-HT3 receptors located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[8] This blockade prevents the initiation of the vomiting reflex.[9]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a three-step process starting from (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid and (S)-3-aminoquinuclidine.[10] The key steps in this synthesis are acylation, reduction, and cyclization.[10]
Synthesis Pathway
The synthesis begins with the acylation of (S)-3-aminoquinuclidine with (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid to form an amide intermediate. This is followed by the reduction of the amide and subsequent cyclization to yield palonosetron, which is then converted to its hydrochloride salt.
Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the synthesis of this compound:
Step 1: Synthesis of (S, S)-quinuclidine tetralin formamide
-
Dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid in a suitable organic solvent such as toluene.[11]
-
Add thionyl chloride to the solution and stir at a moderately elevated temperature (e.g., 50-80°C) for 1-6 hours.[11]
-
Cool the reaction mixture and then add (S)-3-aminoquinuclidine, continuing the reaction for another 1-3 hours.[11]
-
After the reaction is complete, cool the mixture, wash, and neutralize it.
-
Extract the product with an organic solvent and concentrate to obtain the solid (S, S)-quinuclidine tetralin formamide.
Step 2: Synthesis of (S, S)-tetralin methyl quinine cyclic amine
-
Dissolve the (S, S)-quinuclidine tetralin formamide and a reducing agent (e.g., sodium borohydride) in an organic solvent at a reduced temperature (-10 to -15°C).[11]
-
Slowly add a solution of boron trifluoride etherate.[11]
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate the (S, S)-tetralin methyl quinine cyclic amine.
Step 3: Synthesis of this compound
-
Dissolve the (S, S)-tetralin methyl quinine cyclic amine in a suitable solvent.
-
Add a cyclizing agent, such as triphosgene, followed by boron trifluoride etherate, and heat the mixture to reflux.[12]
-
After the cyclization is complete, cool the reaction and add hydrochloric acid.[12]
-
Adjust the pH to make the solution basic, then extract the palonosetron free base with an organic solvent.
-
Concentrate the organic phase and dissolve the residue in a suitable solvent like isopropanol.
-
Add concentrated hydrochloric acid to induce crystallization of this compound.[12]
-
The final product can be further purified by recrystallization.
Characterization of this compound
A variety of analytical techniques are employed to characterize this compound and ensure its purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is the most widely used method for its determination.[13]
High-Performance Liquid Chromatography (HPLC)
Numerous stability-indicating RP-HPLC methods have been developed for the quantification of this compound.[14][15] These methods are crucial for accurately measuring the drug in the presence of its degradation products.[14]
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1[16] | Method 2[17] | Method 3[18] |
| Column | XTerra® C18 (250x4.6 mm, 5 µm) | Alltima C18 (250 mm x 4.6 mm, 5 μm) | C18 (ODS-UG-5, 250 x 4.6 mm, 5µ) |
| Mobile Phase | 0.03M KH2PO4 (pH 3.2) and Acetonitrile (Gradient) | 0.02 M NaH2PO4 (containing 0.25% triethylamine (B128534) and 0.01 M sodium hexanesulfonate, pH 3.0) and Acetonitrile (40:60) | 0.025M NaH2PO4 (pH 6.9) and Acetonitrile (65:35) |
| Flow Rate | 1.0 mL/min | Not Specified | 1 ml/min |
| Detection Wavelength | 242 nm | 254 nm | 240 nm |
| Retention Time | 10.9 min | Not Specified | 5.6 min |
Table 2: Performance Data of Validated HPLC Methods
| Parameter | Method 1[16] | Method 2[17] | Method 3[18] |
| Linearity Range | 5-30 mcg/mL | 10.3-103.1 mg/L | 0.003-2 mg/ml |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | Not Specified |
| Accuracy (% Recovery) | 99.3% | 100.4% | 99.35%-100.2% |
| Precision (RSD) | Not Specified | 0.95% | 0.1% |
| LOD | 2.5 ng/mL | Not Specified | 1000 ng/ml |
| LOQ | 7.5 ng/mL | Not Specified | 3000 ng/ml |
Experimental Protocol for HPLC Analysis
The following is a generalized protocol for the RP-HPLC analysis of this compound:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask with a diluent (e.g., Acetonitrile:Water 50:50 v/v).[16] Sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the diluent to obtain a concentration of 1000 mcg/mL.[16]
-
Preparation of Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a desired concentration within the linear range of the method (e.g., 25 mcg/mL).[16]
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detection wavelength as detailed in Table 1.
-
Injection and Analysis: Equilibrate the column with the mobile phase for at least 30 minutes.[16] Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[16]
-
Quantification: Record the peak areas and retention times. Construct a calibration curve by plotting peak area against concentration for the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.
Other Characterization Techniques
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and selective method used for the quantification of palonosetron in biological matrices like human plasma, which is essential for pharmacokinetic studies.[1][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups present in the molecule, confirming its identity.[6]
-
UV-Visible Spectrophotometry: This technique can be used for the quantitative determination of this compound in pharmaceutical dosage forms.[13]
-
Potentiometry: Novel potentiometric methods using ion-selective electrodes have been developed for the determination of palonosetron HCl.[21]
Mechanism of Action and Signaling Pathway
Palonosetron is a selective antagonist of the 5-HT3 receptor.[22] Nausea and vomiting induced by chemotherapy are associated with the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the medullary vomiting center, triggering the emetic reflex.[4][9] Palonosetron blocks these receptors, thereby preventing the emetic signal.[8] It exhibits a higher binding affinity and a significantly longer half-life compared to first-generation 5-HT3 antagonists.[23]
Experimental Workflow: Stability-Indicating HPLC Method Validation
The validation of a stability-indicating analytical method is crucial to ensure its reliability for assessing the stability of a drug substance. This involves subjecting the drug to various stress conditions to induce degradation.
Protocol for Forced Degradation Studies
-
Acid Degradation: A solution of this compound is treated with an acid (e.g., 1 N HCl) and refluxed or kept at room temperature for a specified duration.[14] The solution is then neutralized before injection into the HPLC system.[14]
-
Base Degradation: The drug solution is treated with a base (e.g., 1 N NaOH) under similar conditions as acid degradation, followed by neutralization.[14]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: The solid drug or its solution is subjected to high temperatures.
-
Photolytic Degradation: A solution of the drug is exposed to UV light in a photostability chamber.[14]
The resulting chromatograms from these stressed samples should demonstrate that the peaks of the degradation products are well-resolved from the peak of the intact palonosetron.[14]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic route is a reliable method for its preparation. The various analytical techniques, particularly HPLC, are essential for ensuring the quality, purity, and stability of the final drug product. The information and protocols provided herein serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101186607A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 12. CN107089979A - A kind of synthesis technique of palonosetron Hcl hydrochloride - Google Patents [patents.google.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. benchchem.com [benchchem.com]
- 15. RP-HPLC method development for this compound. [wisdomlib.org]
- 16. ajptonline.com [ajptonline.com]
- 17. Determination of this compound for Injection by HPLC [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study [agris.fao.org]
- 20. researchgate.net [researchgate.net]
- 21. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palonosetron - Wikipedia [en.wikipedia.org]
- 23. selleckchem.com [selleckchem.com]
Palonosetron: A Comprehensive Technical Guide to Human Metabolism and Elimination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron (B1662849) is a second-generation 5-HT3 receptor antagonist characterized by its high binding affinity and long elimination half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). A thorough understanding of its metabolic fate and excretion pathways is critical for optimizing its clinical use and for the development of new antiemetic therapies. This technical guide provides an in-depth overview of the metabolism and elimination of palonosetron in humans, compiling quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
Pharmacokinetic Profile of Palonosetron
The pharmacokinetic properties of palonosetron have been well-characterized in healthy volunteers and cancer patients. Following intravenous administration, palonosetron exhibits a slow elimination from the body.[1] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Terminal Elimination Half-Life (t½) | ~40 hours | [1] |
| Total Body Clearance | 0.160 ± 0.035 L/h/kg | [1] |
| Renal Clearance | 0.067 ± 0.018 L/h/kg | [1] |
| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [1] |
| Plasma Protein Binding | ~62% | [1] |
Metabolism of Palonosetron
Approximately 50% of an administered dose of palonosetron is metabolized in the liver.[1] The primary metabolic pathway involves oxidation, leading to the formation of two main metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron.[1] Both of these metabolites have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them pharmacologically inactive.[1]
In vitro studies have identified the cytochrome P450 (CYP) enzyme system as the principal mediator of palonosetron metabolism.[1] The specific isoenzymes involved are:
It is noteworthy that clinical pharmacokinetic parameters do not show significant differences between individuals who are poor or extensive metabolizers of CYP2D6 substrates.[1] Specific in vitro enzyme kinetic parameters (Km, Vmax) for palonosetron with these CYP isoenzymes are not widely reported in the public domain.
References
Palonosetron's Enigmatic Dance with the 5-HT3 Receptor: An In-depth Technical Guide to its Allosteric Binding and Positive Cooperativity
For Immediate Release
A deep dive into the molecular interactions that distinguish palonosetron (B1662849) from its predecessors, offering a rationale for its enhanced clinical efficacy in preventing chemotherapy-induced nausea and vomiting.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the unique pharmacological properties of palonosetron, a second-generation 5-HT3 receptor antagonist. We explore the compelling theory of its allosteric binding and positive cooperativity, supported by a wealth of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Executive Summary
Palonosetron stands apart from first-generation 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, not only due to its higher binding affinity and longer plasma half-life but, more critically, because of its distinct mode of interaction with the 5-HT3 receptor.[1][2] Evidence suggests that palonosetron engages in allosteric binding and exhibits positive cooperativity, a mechanism that is not observed with older drugs in its class.[3][4] This unique interaction is believed to trigger prolonged inhibition of receptor function and may even lead to receptor internalization, contributing to its superior clinical effectiveness, particularly in delayed chemotherapy-induced nausea and vomiting.[5][6] However, there is also compelling research pointing towards palonosetron's interaction with the classic orthosteric binding pocket, sparking a nuanced scientific discussion that this guide will explore.[3][4]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters defining the interaction of palonosetron and other 5-HT3 receptor antagonists with 5-HT3A and 5-HT3AB receptors.
Table 1: Binding Affinity of 5-HT3 Receptor Antagonists
| Compound | Receptor Subtype | Kd (nM) | Ki (nM) | pKi | Reference |
| Palonosetron | 5-HT3A | 0.32 ± 0.07 | 0.22 ± 0.07 | 10.5 | [3][7] |
| 5-HT3AB | 0.18 ± 0.07 | - | - | [3] | |
| Granisetron | 5-HT3A | 0.53 ± 0.15 | - | - | [3] |
| 5-HT3AB | 0.20 ± 0.03 | - | - | [3] | |
| Ondansetron | 5-HT3A | - | 0.47 ± 0.14 | - | [7] |
Table 2: Functional Potency of 5-HT3 Receptor Antagonists
| Compound | Receptor Subtype | IC50 (nM) | Agonist | Cell Line | Reference |
| Palonosetron | 5-HT3A | 0.24 | 5-HT | HEK293 | [8] |
| 5-HT3AB | 0.18 | 5-HT | HEK293 | [8] | |
| 5-HT3A | 0.38 ± 0.02 | [3H]granisetron | COS-7 | [7] | |
| Ondansetron | 5-HT3A | 907 ± 84.9 | [3H]granisetron | COS-7 | [7] |
Table 3: Cooperativity and Dissociation Kinetics of Palonosetron
| Parameter | Receptor Subtype | Value | Ligand for Dissociation | Reference |
| Hill Coefficient (nH) | 5-HT3A (5-HT evoked) | 2.3 | - | [3] |
| 5-HT3AB (5-HT evoked) | 1.3 | - | [3] | |
| Dissociation Half-Life (t1/2) | 5-HT3A | 1.5 h | Palonosetron | [8] |
| 5-HT3AB | 1.0 h | Palonosetron | [8] | |
| 5-HT3A | >10 h | 5-HT | [8] | |
| 5-HT3AB | >10 h | 5-HT | [8] |
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key signaling pathways and the proposed molecular interactions of palonosetron with the 5-HT3 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of palonosetron with the 5-HT3 receptor.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and density (Bmax) of palonosetron for the 5-HT3 receptor, and to determine the inhibitory constant (Ki) in competition assays.
a) Saturation Binding Assay
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the human 5-HT3A or 5-HT3AB receptor subunits. After 48-72 hours of expression, cells are harvested, and crude membranes are prepared by homogenization in a cold buffer followed by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Protocol:
-
Aliquots of the cell membrane preparation are incubated with increasing concentrations of [3H]palonosetron.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of unlabeled palonosetron.
-
Incubation is carried out at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 24 hours for [3H]palonosetron).[3]
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.
b) Competition Binding Assay
-
Assay Protocol:
-
Cell membranes are incubated with a fixed concentration of a 5-HT3 receptor radioligand (e.g., [3H]granisetron) and varying concentrations of unlabeled palonosetron.
-
Incubation and filtration steps are similar to the saturation binding assay.
-
-
Data Analysis: The concentration of palonosetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]
Functional Assays
Objective: To measure the functional consequence of palonosetron binding to the 5-HT3 receptor, typically by assessing ion channel activity.
a) Calcium Influx Assay
-
Cell Culture: HEK293 cells stably or transiently expressing 5-HT3 receptors are plated in 96-well plates.
-
Assay Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
The cells are then washed to remove extracellular dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Cells are pre-incubated with varying concentrations of palonosetron.
-
The 5-HT3 receptor agonist (e.g., serotonin) is added to stimulate channel opening and subsequent calcium influx.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
-
Data Analysis: The inhibitory effect of palonosetron is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of palonosetron.
b) Membrane Potential Assay
-
Principle: This assay utilizes a fluorescent dye that is sensitive to changes in cell membrane potential. Activation of the 5-HT3 receptor cation channel leads to membrane depolarization, which is detected as a change in fluorescence.
-
Assay Protocol: The protocol is similar to the calcium influx assay, but a membrane potential-sensitive dye is used instead of a calcium indicator. The fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[8]
-
Data Analysis: The IC50 of palonosetron is determined by quantifying its ability to inhibit the agonist-induced change in fluorescence.
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues within the 5-HT3 receptor that are critical for palonosetron binding and its unique pharmacological effects.
-
Protocol:
-
Specific amino acid residues in the 5-HT3A or 5-HT3B subunit cDNA, hypothesized to be involved in palonosetron binding (based on computational modeling or homology to other receptors), are mutated to other residues (e.g., alanine) using standard molecular biology techniques.
-
The mutated receptor cDNAs are then expressed in a suitable cell line (e.g., HEK293).
-
Radioligand binding and functional assays are performed on the mutant receptors as described above.
-
-
Data Analysis: The binding affinity and functional potency of palonosetron at the mutant receptors are compared to those at the wild-type receptor. A significant change in these parameters for a particular mutant indicates that the mutated residue is important for palonosetron interaction. Studies have used this method to challenge the hypothesis of a distinct allosteric binding site, showing that mutations in the classic orthosteric pocket abolish palonosetron binding.[3][4]
Conclusion
The unique molecular interactions of palonosetron with the 5-HT3 receptor, characterized by allosteric binding and positive cooperativity, provide a compelling explanation for its enhanced and prolonged clinical efficacy. While the precise location of its binding and the full extent of its allosteric modulation are still areas of active investigation, the data presented in this guide underscore a clear distinction from first-generation antagonists. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed herein, is paramount for the rational design of future antiemetic therapies with improved pharmacological profiles. The ongoing scientific discourse on the orthosteric versus allosteric binding of palonosetron highlights the complexity of its interaction and invites further research to fully unravel its enigmatic dance with the 5-HT3 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
Palonosetron Hydrochloride: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility characteristics of palonosetron (B1662849) hydrochloride (HCl). The information presented herein is intended to support research, development, and formulation activities involving this potent and selective 5-HT3 receptor antagonist. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key characterization techniques.
Physicochemical Properties
Palonosetron HCl is the hydrochloride salt of palonosetron, a second-generation 5-HT3 receptor antagonist. It is a white to off-white crystalline powder.[1] The key physicochemical properties of palonosetron and its hydrochloride salt are summarized in the table below.
Table 1: Physicochemical Properties of Palonosetron and Palonosetron HCl
| Property | Palonosetron (Free Base) | Palonosetron Hydrochloride |
| Chemical Name | (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one | (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride |
| Molecular Formula | C₁₉H₂₄N₂O | C₁₉H₂₄N₂O · HCl |
| Molecular Weight | 296.41 g/mol [2] | 332.87 g/mol [3] |
| Appearance | Solid[4] | White to off-white crystalline powder[1] |
| Melting Point | 87-88 °C[4] | >290 °C[5], 307 °C (decomposes) |
| pKa | ~8.81 | Not applicable |
| Polymorphism | - | At least two crystalline forms (Form I and Form II) and an amorphous form have been identified.[6] |
The significant difference in melting points between the free base and the hydrochloride salt is a critical consideration for formulation and stability studies. The existence of polymorphic forms of palonosetron HCl suggests that the solid-state properties can vary depending on the crystallization conditions, which may impact dissolution and bioavailability.
Solubility Profile
Palonosetron HCl is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug substance, indicating high solubility and high permeability.[6]
Qualitative Solubility: Palonosetron HCl is described as freely soluble in water, soluble in propylene (B89431) glycol, and slightly soluble in ethanol (B145695) and isopropyl alcohol.[1][7] It is sparingly soluble in aqueous buffers.[8]
Quantitative Solubility: The solubility of palonosetron HCl is pH-dependent due to the presence of a tertiary amine.[9] At a pH below its pKa of approximately 8.81, the molecule is predominantly in its ionized, highly water-soluble hydrochloride salt form. As the pH increases and approaches the pKa, the equilibrium shifts towards the less soluble free base, which can lead to precipitation.[9]
Table 2: Solubility of Palonosetron HCl in Various Solvents
| Solvent | Solubility |
| Water | Freely soluble[1] |
| Ethanol | Approximately 0.5 mg/mL[8] |
| Dimethyl Sulfoxide (DMSO) | Approximately 20 mg/mL[8] |
| Dimethylformamide (DMF) | Approximately 10 mg/mL[8] |
| DMSO:PBS (1:4, pH 7.2) | Approximately 0.2 mg/mL[8] |
Signaling Pathway and Mechanism of Action
Palonosetron is a highly potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[10] The primary mechanism of action involves the blockade of serotonin binding to 5-HT3 receptors located on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. This blockade prevents the initiation of the vomiting reflex.
Recent studies suggest a more complex interaction than simple competitive antagonism. Palonosetron may exhibit allosteric binding and positive cooperativity at the 5-HT3 receptor.[11] Furthermore, there is evidence of cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways, and palonosetron has been shown to inhibit substance P-mediated responses, which may contribute to its efficacy in delayed chemotherapy-induced nausea and vomiting (CINV).[12][13]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties and for assessing the stability of palonosetron HCl are provided below.
Melting Point Determination (Capillary Method)
This protocol is based on the USP General Chapter <741> for melting range determination.
Apparatus:
-
Melting point apparatus with a heating block, temperature control, and a means for observing the sample.
-
Glass capillary tubes (closed at one end).
Procedure:
-
Sample Preparation: Ensure the palonosetron HCl sample is dry and in a fine powder form.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube and pack it down to a height of 2-4 mm.
-
Determination:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
For a precise determination, repeat the measurement with a fresh sample, heating rapidly to a temperature about 10-15°C below the expected melting point, and then reduce the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting point.
References
- 1. [PDF] Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspbpep.com [uspbpep.com]
- 13. benchchem.com [benchchem.com]
Pharmacology of second-generation 5-HT3 receptor antagonists
An In-depth Technical Guide to the Pharmacology of Second-Generation 5-HT3 Receptor Antagonists
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists, or "setrons," are a critical class of drugs for managing nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] While first-generation antagonists like ondansetron (B39145) and granisetron (B54018) marked a significant advancement in antiemetic therapy, the emergence of second-generation agents, exemplified by palonosetron (B1662849), has offered superior efficacy, especially in the delayed phase of CINV.[3][4][5]
Palonosetron is distinguished from its predecessors by a unique pharmacological profile, including a significantly higher binding affinity for the 5-HT3 receptor, a longer plasma half-life, and a distinct molecular interaction mechanism.[4][6][7] This guide provides a detailed examination of the pharmacology of second-generation 5-HT3 receptor antagonists, focusing on the molecular mechanisms, comparative pharmacokinetics, and the experimental methodologies used for their characterization.
The 5-HT3 Receptor and its Signaling Pathway
Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[8][9] These receptors are pentameric structures that form a central ion-conducting pore.[9][10] Upon binding of serotonin (5-HT), the channel opens, allowing for a rapid influx of cations, primarily Na+ and Ca2+, which leads to neuronal depolarization and excitation in the central and peripheral nervous systems.[8][9] This signaling is implicated in the vomiting reflex, with 5-HT3 receptors located on vagal afferent terminals in the gastrointestinal tract and in central sites like the chemoreceptor trigger zone.[2][5]
The activation by serotonin initiates a cascade of events. The initial cation influx and membrane depolarization can trigger further downstream signaling, including calcium-induced calcium release from intracellular stores, which in turn can activate various kinases and signaling pathways.[11]
Molecular Mechanism of Second-Generation Antagonists
First-generation antagonists, such as ondansetron and granisetron, act as competitive antagonists. They bind to the same orthosteric site as serotonin, thereby preventing channel activation through simple bimolecular interaction.[6]
In contrast, palonosetron, the prototypical second-generation antagonist, exhibits a more complex mechanism of action. Studies have demonstrated that palonosetron engages in allosteric binding and positive cooperativity.[6] This means it can bind to a site on the receptor distinct from the serotonin binding site, inducing a conformational change that inhibits receptor function.[12] This allosteric interaction may also prolong the drug's inhibitory effect.[6][12] Furthermore, palonosetron has been shown to trigger the internalization of the 5-HT3 receptor, removing it from the cell surface and leading to a prolonged inhibition of receptor function that persists even after the drug is no longer present in the plasma.[7][13]
Comparative Pharmacological Data
The distinct molecular interactions of second-generation antagonists translate into significant differences in their pharmacokinetic and pharmacodynamic properties. Palonosetron's higher binding affinity and much longer half-life are key contributors to its enhanced clinical efficacy, particularly in preventing delayed CINV.[4]
| Parameter | Ondansetron | Granisetron | Palonosetron |
| Generation | First | First | Second |
| Binding Mechanism | Competitive[6] | Competitive[6] | Allosteric & Competitive[6][12] |
| Binding Affinity (pKi) | ~8-9[3] | ~8-9[3] | ~10.5[3] |
| Plasma Half-Life | ~4 hours[14] | ~9 hours[14] | ~40 hours[12][15] |
| Receptor Interaction | Simple bimolecular[6] | Simple bimolecular[6] | Positive cooperativity, triggers receptor internalization[6][7][13] |
Table 1: Comparative Pharmacology of 5-HT3 Receptor Antagonists.
Key Experimental Protocols
Characterizing the pharmacology of 5-HT3 receptor antagonists involves a suite of in vitro and in vivo assays.
Radioligand Binding Assay (for Binding Affinity)
This assay quantifies the affinity of a compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test antagonist.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells).[16]
-
Radioligand: A tritiated high-affinity 5-HT3 antagonist, such as [³H]-Granisetron.[1][16]
-
Test Compound: Second-generation antagonist (e.g., palonosetron) at serial dilutions.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer.[16]
-
Apparatus: Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding), filtration apparatus (cell harvester), and a liquid scintillation counter.[8][16]
Methodology:
-
Membrane Preparation: Culture and harvest cells expressing the 5-HT3 receptor. Homogenize the cells in an ice-cold lysis buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[8][16]
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[16]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[8][16]
-
Quantification: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[17]
Patch-Clamp Electrophysiology (for Functional Antagonism)
This technique measures the ion flow through 5-HT3 receptor channels in response to agonist application, and how this is inhibited by antagonists.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test antagonist on 5-HT-induced currents.
Materials:
-
Cell Line: HEK293 cells transiently or stably expressing the human 5-HT3A subunit.[18][19]
-
Solutions: Extracellular solution (containing physiological ion concentrations), intracellular solution (for the patch pipette), 5-HT (agonist), and the test antagonist.[20]
-
Apparatus: Patch-clamp amplifier, microscope, micromanipulator, and data acquisition system.[20]
Methodology:
-
Cell Preparation: Plate cells expressing 5-HT3 receptors onto glass coverslips for recording.[18]
-
Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell membrane at a negative holding potential (e.g., -60 mV).[20]
-
Agonist Application: Apply a specific concentration of 5-HT to the cell, which will activate the 5-HT3 receptors and elicit an inward current.
-
Antagonist Application: Co-apply or pre-apply varying concentrations of the test antagonist with the 5-HT. The antagonist will inhibit the 5-HT-induced current in a concentration-dependent manner.
-
Data Analysis: Measure the peak amplitude of the inward current at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.[18]
In Vivo Models of Emesis (for Efficacy)
Animal models are essential for evaluating the anti-emetic efficacy of new compounds in a physiological setting.
Objective: To assess the ability of a test antagonist to prevent chemotherapy-induced emesis.
Animal Model: Ferrets or musk shrews are commonly used as they possess a vomiting reflex, unlike rodents.[21][22]
Emetogen: Cisplatin (B142131) is a highly emetogenic chemotherapeutic agent used to induce both acute and delayed vomiting that mimics the response in humans.[21][23]
Methodology:
-
Acclimatization: Acclimate the animals to the experimental environment.
-
Drug Administration: Administer the test antagonist (e.g., palonosetron) via an appropriate route (e.g., intravenous or intraperitoneal) at a specified time before the emetic challenge.[24] A vehicle control group is also included.
-
Emetic Challenge: Administer a standardized dose of cisplatin to induce emesis.[23]
-
Observation: Observe the animals continuously for a set period (e.g., up to 72 hours to cover both acute and delayed phases) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle control group to determine the percentage of protection offered by the antagonist.
Conclusion
Second-generation 5-HT3 receptor antagonists, particularly palonosetron, represent a significant pharmacological evolution from first-generation agents. Their enhanced efficacy is rooted in a distinct molecular profile characterized by higher receptor binding affinity, a longer half-life, and a unique mechanism involving allosteric interactions and receptor internalization.[6][7] These properties result in a more profound and sustained blockade of the 5-HT3 receptor signaling pathway. The experimental protocols detailed herein are fundamental tools for drug development professionals to elucidate these pharmacological characteristics and to discover and characterize novel anti-emetic agents. A thorough understanding of this advanced pharmacology is crucial for optimizing the clinical management of nausea and vomiting.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palonosetron: a second-generation 5-hydroxytryptamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of second-generation 5-HT3 receptor antagonists in managing chemotherapy-induced nausea and vomiting in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 10. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of ondansetron and granisetron for antiemetic prophylaxis in maxillofacial surgery patients receiving general anesthesia: a prospective, randomised, and double blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palonosetron - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 22. acpjournals.org [acpjournals.org]
- 23. Cisplatin induced Emesis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 24. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Palonosetron Hydrochloride: A Technical Guide
Introduction
Palonosetron (B1662849) hydrochloride, marketed under the brand name Aloxi®, is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2][3] It is a cornerstone in the management of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[4][5] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, pharmacokinetics, and clinical evaluation of palonosetron hydrochloride for researchers, scientists, and drug development professionals.
Discovery and Synthesis
Palonosetron was first synthesized by Syntex, and the worldwide rights were acquired by Helsinn Healthcare in 1998 while the drug was in Phase II development.[6] The synthesis of this compound is a multi-step process. One common method starts with (S)-3-amino-quinuclidine and (S)-1, 2, 3, 4-tetrahydro-1-naphalenecarboxylic acid.[7] The process generally involves acylation, reduction, and cyclization to yield the final product.[7]
Experimental Protocol: Synthesis of this compound
A representative synthesis of this compound involves the following key steps[7][8]:
-
Acylation: (S)-1, 2, 3, 4-tetrahydro-1-naphalenecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. This is then reacted with (S)-3-aminoquinuclidine to form an amide intermediate, (S, S)-quinuclidine tetralin formamide.[8]
-
Reduction: The amide intermediate is then reduced. A common method employs a reducing agent like sodium borohydride (B1222165) in the presence of a Lewis acid such as boron trifluoride diethyl etherate.[8] This step reduces the amide to an amine, yielding (S, S)-tetralin methyl quinine (B1679958) cyclic amine.[8]
-
Cyclization: The resulting amine is reacted with a carbonylating agent, such as triphosgene, in the presence of boron trifluoride diethyl etherate to form the final isoquinolin-1-one ring structure of palonosetron.[8]
-
Salt Formation: The palonosetron free base is then treated with hydrochloric acid in a suitable solvent, such as ethanol, to produce this compound.[9] The product is then purified by recrystallization.[10]
Mechanism of Action
Palonosetron is a selective 5-HT3 receptor antagonist with a high binding affinity for this receptor and little to no affinity for other receptors.[4][11] 5-HT3 receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4][11] Chemotherapeutic agents are thought to induce nausea and vomiting by causing the release of serotonin (B10506) from enterochromaffin cells in the small intestine.[11][12] This released serotonin then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex.[11][12] Palonosetron competitively blocks the binding of serotonin to these 5-HT3 receptors, thereby preventing the emetic signal.[13]
One of the distinguishing features of palonosetron is its prolonged duration of action, which is attributed to its long plasma half-life of approximately 40 hours and its high binding affinity for the 5-HT3 receptor.[1][6][14] This allows palonosetron to be effective in preventing both acute and delayed CINV.[1]
Below is a diagram illustrating the signaling pathway of chemotherapy-induced nausea and vomiting and the mechanism of action of palonosetron.
Pharmacokinetics and Pharmacodynamics
Palonosetron exhibits a predictable pharmacokinetic profile. Following intravenous administration, plasma concentrations of palonosetron decline in a biphasic manner.[4][15] It has a large volume of distribution and a long terminal elimination half-life.[4]
| Parameter | Value | Reference |
| Bioavailability (Oral) | 97% | [16] |
| Time to Peak Plasma Concentration (Oral) | 5.1 ± 1.7 hours | [16] |
| Plasma Protein Binding | ~62% | [4][16] |
| Volume of Distribution | ~8.3 ± 2.5 L/kg | [4][15] |
| Metabolism | Primarily by CYP2D6, lesser extent by CYP3A4 and CYP1A2 | [16][17] |
| Elimination | ~80% recovered in urine within 144 hours (~40% as unchanged drug) | [4][15] |
| Total Body Clearance | 0.160 ± 0.035 L/h/kg | [4] |
| Renal Clearance | 0.067 ± 0.018 L/h/kg | [4] |
| Terminal Elimination Half-life | ~40 hours | [4][17] |
In terms of pharmacodynamics, palonosetron has been shown to have no clinically significant effect on the QTc interval at doses up to 2.25 mg.[11]
Preclinical and Clinical Development
The clinical development of palonosetron involved several key Phase II and Phase III trials to evaluate its efficacy and safety in the prevention of CINV and PONV. A major focus of these trials was the comparison of palonosetron with first-generation 5-HT3 receptor antagonists, such as ondansetron (B39145) and dolasetron (B1670872).
Key Clinical Trials for Chemotherapy-Induced Nausea and Vomiting (CINV)
| Trial Phase | Indication | Comparator(s) | Key Findings | Reference |
| Phase III | Prevention of acute and delayed CINV with highly emetogenic chemotherapy (HEC) | Ondansetron | A single intravenous dose of palonosetron 0.25 mg was as effective as ondansetron in preventing acute CINV. When combined with dexamethasone (B1670325), palonosetron was significantly more effective than ondansetron in preventing delayed and overall CINV. | [18] |
| Phase III | Prevention of acute and delayed CINV with moderately emetogenic chemotherapy (MEC) | Ondansetron, Dolasetron | A single intravenous dose of palonosetron 0.25 mg was more effective than single intravenous doses of ondansetron or dolasetron in preventing delayed CINV. | [2][3] |
| Phase II | Management of delayed CINV in gynecological cancer patients receiving paclitaxel/carboplatin | N/A (single arm) | Palonosetron in combination with dexamethasone was effective in preventing delayed CINV, with a complete response rate of 90.5% in the delayed phase. | [19] |
| Phase III (Pediatric) | Prevention of CINV in pediatric patients receiving HEC or MEC | Ondansetron | A single 20 mcg/kg intravenous dose of palonosetron was non-inferior to a standard intravenous ondansetron regimen. | [20][21] |
Experimental Protocol: A Typical Phase III CINV Clinical Trial
A typical pivotal Phase III trial for palonosetron in CINV followed a randomized, double-blind, active-controlled design.
-
Patient Population: Patients scheduled to receive moderately or highly emetogenic chemotherapy.
-
Randomization: Patients are randomized to receive a single intravenous dose of either palonosetron (e.g., 0.25 mg) or a comparator 5-HT3 antagonist (e.g., ondansetron 32 mg) prior to chemotherapy administration.
-
Stratification: Patients may be stratified based on factors such as gender and use of dexamethasone.
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients with a complete response (defined as no emetic episodes and no use of rescue medication) during the acute phase (0-24 hours post-chemotherapy).
-
Secondary Endpoints: Secondary endpoints often include complete response during the delayed phase (24-120 hours), the overall phase (0-120 hours), and patient-reported outcomes such as nausea severity.
-
Safety Assessment: Safety is assessed through the monitoring of adverse events, laboratory parameters, and vital signs.
The following diagram illustrates the workflow of a typical CINV clinical trial.
Regulatory Approval History
Palonosetron has received regulatory approval from major health authorities worldwide for various indications.
-
July 25, 2003 (FDA): Approved for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of moderately and highly emetogenic cancer chemotherapy in adults.[6][12][22]
-
2005 (EMA): Approved for indications similar to those in the US.[23]
-
August 2008 (FDA): The oral formulation was approved for the prevention of acute CINV.[16]
-
2008 (FDA): Approved for the prevention of postoperative nausea and vomiting (PONV) for up to 24 hours following surgery in adults.[12]
-
May 28, 2014 (FDA): Approved for the prevention of CINV in pediatric patients aged 1 month and older.[21]
-
October 10, 2014 (FDA): A fixed-dose oral combination of netupitant (B1678218) and palonosetron (Akynzeo) was approved for the prevention of CINV.[24]
The following diagram provides a timeline of the key development and regulatory milestones for palonosetron.
Conclusion
This compound represents a significant advancement in the management of nausea and vomiting. Its unique pharmacological profile, characterized by high 5-HT3 receptor binding affinity and a long elimination half-life, has translated into improved clinical efficacy, particularly in the prevention of delayed CINV. The extensive clinical development program has established its safety and efficacy in both adult and pediatric populations for CINV and in adults for PONV. As a result, palonosetron remains a vital therapeutic option for patients undergoing emetogenic treatments and surgery.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. FDA approves Helsinn's palonosetron [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101186607A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. US20110021778A1 - Process for the Preparation of Substantially Pure Palonosetron and its Acid Salts - Google Patents [patents.google.com]
- 10. WO2009010987A1 - An improved process for the preparation of pure this compound - Google Patents [patents.google.com]
- 11. ptmasterguide.com [ptmasterguide.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Palonosetron - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase II clinical trial of palonosetron for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase III study of palonosetron for prevention of chemotherapy-induced nausea and vomiting in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FDA Approves ALOXI® (palonosetron HCl) to Prevent Nausea and Vomiting due to Chemotherapy in Children as Young as 1 Month [prnewswire.com]
- 22. pharsight.greyb.com [pharsight.greyb.com]
- 23. scienceopen.com [scienceopen.com]
- 24. drugs.com [drugs.com]
Methodological & Application
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Palonosetron Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palonosetron (B1662849) hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Ensuring the quality, safety, and efficacy of palonosetron hydrochloride in pharmaceutical formulations requires robust analytical methods for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1] This document provides a comprehensive overview of various validated stability-indicating HPLC methods for the analysis of this compound, complete with detailed protocols and comparative data. A stability-indicating analytical method is crucial as it can accurately and selectively quantify the drug in the presence of its degradation products.[1]
Comparative Summary of HPLC Methods
Several research groups have developed and validated stability-indicating Reverse Phase HPLC (RP-HPLC) methods for the determination of this compound.[1][2] The following tables summarize the key chromatographic conditions and performance data from various studies to facilitate a direct comparison.
Table 1: Chromatographic Conditions of Various HPLC Methods
| Parameter | Method 1[2] | Method 2[3][4] | Method 3[5] | Method 4[6] | Method 5[7] | Method 6[8] |
| Column | Naphthalethyl stationary phase C18 | Agilent C18 (250mm x 4.6mm, 5µm) | C18 (ODS-UG-5, 250 x 4.6 mm, 5µ) | XTerra® C18 (250x4.6 mm, 5 µm) | Alltima C18 (250 mm×4.6 mm, 5 μm) | Kromasil C8 (100 x 4.6 mm), 5 µ |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) | Acetonitrile and Buffer (pH 2.60) (50:50, v/v) | Phosphate buffer (0.025M sodium dihydrogen phosphate pH adjusted to 6.9 with triethylamine) and acetonitrile (65:35) | Buffer (0.03M Potassium Dihydrogen Orthophosphate, pH 3.20 with Orthophosphoric acid) and acetonitrile (gradient) | 0.02 mol· L-1 sodium dihydrogen phosphate (containing 0.25% triethylamine (B128534) and 0.01 mol·L-1 sodium hexanesulfonate, pH 3.0 with phosphoric acid)-acetonitrile (40∶60) | Water : Acetonitrile : Trifluoro acetic acid (700:300:0.64) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified | 1.2 mL/min |
| Detection Wavelength | 210 nm | 237 nm | 240 nm | 242 nm | 254 nm | 210 nm |
| Injection Volume | Not Specified | 20 µL | Not Specified | Not Specified | Not Specified | 10 µL |
| Retention Time | Not Specified | 3.880 min | 5.6 min | 10.9 min | Not Specified | 3.6 min |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1[2] | Method 2[3][4] | Method 3[5] | Method 4[6] | Method 5[7] |
| Linearity Range | Not Specified | 10 - 30 µg/mL | 0.003 - 2 mg/mL | 5 - 30 mcg/mL | 10.3~103.1 mg·L-1 |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | Not Specified | 0.9999 | 0.9999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99.35% - 100.2% | Not Specified | 100.4% |
| Precision (% RSD) | < 2.0% | < 2.0% | 0.1% | Not Specified | 0.95% |
| LOD | Not Specified | ~0.006 µg/mL | 1000 ng/ml | 2.5 ng/mL | Not Specified |
| LOQ | Not Specified | ~0.018 µg/mL | 3000 ng/ml | 7.5 ng/mL | Not Specified |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are generalized protocols for key experiments based on the reviewed literature.
Protocol 1: Standard and Sample Solution Preparation
Objective: To prepare standard and sample solutions for HPLC analysis.
Materials:
-
This compound Reference Standard
-
This compound Drug Product
-
HPLC grade mobile phase (as per the selected method)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).[6]
-
Working Standard Solution Preparation: Dilute the standard stock solution with the mobile phase to achieve a working concentration within the linear range of the method (e.g., 25 µg/mL).[6]
-
Sample Solution Preparation: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a similar concentration as the working standard solution.[3] For parenteral dosage forms, the injection can be directly diluted.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[3]
Protocol 2: HPLC System Suitability
Objective: To ensure the HPLC system is performing correctly before sample analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform at least five replicate injections of the working standard solution.
-
Calculate the following system suitability parameters:
Protocol 3: Forced Degradation Studies (Stability-Indicating Method Validation)
Objective: To establish the stability-indicating nature of the HPLC method by demonstrating that the drug peak is well-resolved from any degradation product peaks.
Procedure:
Perform forced degradation of this compound under various stress conditions.[1]
-
Acid Degradation: Treat the drug solution with an acid (e.g., 1 N HCl).[1] Reflux or keep at room temperature for a specified period. Neutralize the solution before injection.[1]
-
Base Degradation: Treat the drug solution with a base (e.g., 1 N NaOH).[1] Reflux or keep at room temperature for a specified period. Neutralize the solution before injection.[1]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).[1] Keep the solution at room temperature for a specified duration.[1]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 85°C) for an extended period.[1]
-
Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.[1]
Analyze the stressed samples using the developed HPLC method. The chromatograms should show that the degradation product peaks are well-resolved from the main palonosetron peak.[1]
Visualizations
The following diagrams illustrate the general workflow and logic of the HPLC analysis for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. RP-HPLC method development for this compound. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Approved stability indicating Reversed-phase-high performance liquid chromatographic assay method for Palonosetron HCl in Formulations - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. ajptonline.com [ajptonline.com]
- 7. Determination of this compound for Injection by HPLC [journal11.magtechjournal.com]
- 8. pharmasm.com [pharmasm.com]
Application Note: Quantification of Palonosetron in Biological Matrices by LC-MS/MS
Introduction
Palonosetron (B1662849) is a second-generation 5-HT3 receptor antagonist with a high binding affinity and an extended plasma half-life of approximately 40 hours.[1][2] It is highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][3] Palonosetron is primarily metabolized by the CYP2D6 enzyme system, with minor contributions from CYP3A4 and CYP1A2.[1] Accurate and reliable quantification of palonosetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and clinical monitoring.[1] This document provides detailed protocols for the sensitive and selective determination of palonosetron in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of palonosetron.
Table 1: LC-MS/MS Method Performance for Palonosetron in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.0190–3.80[3][4] | 0.02–10[5] | 0.02124–10.62[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.0190[3][4] | 0.02[5] | 0.02124[6] |
| Intra-day Precision (%RSD) | < 11%[3][4] | < 15%[5] | < 10.4%[6] |
| Inter-day Precision (%RSD) | < 11%[3][4] | < 15%[5] | < 10.4%[6] |
| Accuracy (%RE) | 4.3% to 6.1%[3][4] | Within ±15% | Not Reported |
| Internal Standard | Verapamil[3][4] | Ibrutinib[5] | Naloxone[6] |
| Sample Volume | 200 µL | Not Reported | Not Reported |
| Extraction Method | Liquid-Liquid Extraction[3][4] | Liquid-Liquid Extraction[5] | Liquid-Liquid Extraction[6] |
Table 2: LC-MS/MS Method Performance for Palonosetron in Human Urine
| Parameter | Method 4 |
| Linearity Range (ng/mL) | 2.5–1000[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5[7] |
| Precision (%RSD) | Not Reported |
| Accuracy (%RE) | Not Reported |
| Internal Standard | External Standard Method[7] |
| Sample Volume | 200 µL[7] |
| Extraction Method | One-step dilution[7] |
Experimental Protocols
Protocol 1: Palonosetron Quantification in Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol describes a common method for the extraction and analysis of palonosetron from human plasma.
1. Materials and Reagents
-
Palonosetron hydrochloride reference standard
-
Internal standard (IS) (e.g., Verapamil, Ibrutinib, or Palonosetron-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Diethyl ether (AR grade)
-
Sodium bicarbonate, saturated solution
-
Human plasma (K2-EDTA)
-
Deionized water
2. Sample Preparation
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Verapamil in methanol).
-
Add 50 µL of saturated sodium bicarbonate solution to alkalinize the sample.[1]
-
Add 1.0 mL of diethyl ether as the extraction solvent.[1]
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: ACQUITY UPLC™ HSS T3 (or equivalent C18 column)
-
Mobile Phase: Methanol : Water with 0.1% Formic Acid (80:20, v/v)[1]
-
Flow Rate: 0.20 mL/min[1]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Protocol 2: Palonosetron Quantification in Human Urine using a Dilution Method
This protocol provides a simplified method for the analysis of palonosetron in urine samples.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Human urine
-
Deionized water
2. Sample Preparation
-
Dilute 200 µL of the human urine sample with the mobile phase in an appropriate ratio to fall within the calibration curve range.
-
Vortex the diluted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: HPLC or UPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase: A suitable gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition for Palonosetron: m/z 297.3 → 110.2[5]
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of palonosetron.
Caption: Mechanism of action of Palonosetron.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of palonosetron in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of palonosetron in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Receptor Binding Assay for Palonosetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron (B1662849) is a second-generation serotonin (B10506) 5-HT3 receptor antagonist with a high binding affinity and a long plasma half-life, making it highly effective in preventing chemotherapy-induced nausea and vomiting.[1][2] Unlike first-generation antagonists, palonosetron exhibits unique molecular interactions with the 5-HT3 receptor, including allosteric binding and positive cooperativity.[1][3] This document provides a detailed protocol for conducting an in vitro receptor binding assay to characterize the interaction of palonosetron with the 5-HT3 receptor, a critical step in drug discovery and development.
The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor initiates a signaling cascade. The following diagram illustrates this pathway.
Quantitative Data Summary
The binding affinity of palonosetron for the 5-HT3 receptor has been determined in various studies. The following tables summarize key quantitative data from radioligand binding assays.
Table 1: Binding Affinity of Palonosetron for 5-HT3A and 5-HT3AB Receptors
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand | Cell Line/Tissue | Reference |
| Palonosetron | 5-HT3A | 0.3 | 0.60 | [3H]granisetron | HEK293 cells | [4] |
| Palonosetron | 5-HT3AB | 0.35 | 0.71 | [3H]granisetron | HEK293 cells | [4] |
| Palonosetron | 5-HT3A | 0.22 ± 0.07 | 0.38 ± 0.02 | [3H]granisetron | COS-7 cells | [5] |
Table 2: Dissociation and Association Constants of Palonosetron
| Parameter | Receptor Subtype | Value | Conditions | Reference |
| Kd (nM) | 5-HT3A | 0.34 ± 0.04 | Saturation binding with [3H]palonosetron | [4][6] |
| Kd (nM) | 5-HT3AB | 0.15 ± 0.04 | Saturation binding with [3H]palonosetron | [4][6] |
| Association Rate (kon) | 5-HT3A | k = 0.16 ± 0.03 min⁻¹ (t½ = 4.1 min) | Kinetic studies with [3H]palonosetron | [6] |
| Association Rate (kon) | 5-HT3AB | k = 0.35 ± 0.06 min⁻¹ (t½ = 2.0 min) | Kinetic studies with [3H]palonosetron | [6] |
| Dissociation Rate (koff) | 5-HT3A | t½ = 1.5 h | In the presence of excess unlabeled palonosetron | [6] |
| Dissociation Rate (koff) | 5-HT3AB | t½ = 1.0 h | In the presence of excess unlabeled palonosetron | [6] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the inhibitory constant (Ki) of palonosetron for the human 5-HT3 receptor.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) or COS-7 cells recombinantly expressing the human 5-HT3A or 5-HT3AB receptor.[6]
-
Radioligand: [3H]granisetron or [3H]palonosetron.
-
Unlabeled Ligand: Palonosetron hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron (B39145) or unlabeled palonosetron).
-
Buffers:
-
Equipment and Consumables:
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
96-well plates
-
Cell harvester
-
Glass fiber filters (pre-soaked in assay buffer)
-
Scintillation vials
-
Scintillation counter
-
Scintillation cocktail
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Step-by-Step Methodology
Part A: Cell Membrane Preparation
-
Cell Culture: Culture HEK293 cells expressing the human 5-HT3 receptor to confluency.
-
Harvesting and Lysis: Harvest the cells and resuspend the cell pellet in ice-cold Lysis Buffer.[7]
-
Homogenization: Homogenize the cells on ice using a Dounce homogenizer or sonicator.[7]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[7]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000-48,000 x g for 30 minutes at 4°C to pellet the membranes.[6][7]
-
Washing and Resuspension: Discard the supernatant, resuspend the membrane pellet in ice-cold Wash Buffer, and centrifuge again. Resuspend the final pellet in Assay Buffer.
Part B: Competitive Binding Assay
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [3H]granisetron, and 50 µL membrane preparation.[7]
-
Non-specific Binding: 25 µL of the non-specific binding control (e.g., 10 µM ondansetron), 25 µL [3H]granisetron, and 50 µL membrane preparation.[7]
-
Competitive Binding: 25 µL of each palonosetron dilution, 25 µL [3H]granisetron, and 50 µL membrane preparation.[7]
-
Note: The final concentration of [3H]granisetron should be at or below its Kd for the 5-HT3 receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5][6]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.[7]
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the palonosetron concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This protocol provides a robust framework for the in vitro characterization of palonosetron's binding to the 5-HT3 receptor. The unique binding kinetics of palonosetron, including its high affinity and slow dissociation, are thought to contribute to its prolonged therapeutic effects.[4][6] Understanding these interactions at a molecular level is crucial for the development of novel and more effective 5-HT3 receptor antagonists. It has been noted that palonosetron's interaction with the 5-HT3 receptor is complex, potentially involving allosteric interactions and receptor internalization, which distinguishes it from first-generation antagonists.[1][3][8]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Testing of Palonosetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron (B1662849) is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a long half-life, demonstrating significant efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] Preclinical evaluation of palonosetron's antiemetic properties relies on robust and well-characterized animal models that mimic human CINV. This document provides detailed application notes and protocols for utilizing established animal models, primarily the ferret and dog, for the preclinical assessment of palonosetron efficacy.
Animal Models for Palonosetron Efficacy Testing
The ferret and the dog are the most commonly used species for studying the emetic and anti-emetic effects of pharmacological agents due to their well-developed emetic reflex. Cisplatin (B142131), a highly emetogenic chemotherapeutic agent, is frequently used to induce emesis in these models, providing a reliable platform to evaluate the efficacy of anti-nausea and anti-vomiting drugs like palonosetron.
Ferret Model of Cisplatin-Induced Emesis
The ferret is a widely accepted model for CINV studies because its emetic response to cisplatin is well-characterized and shares similarities with the human experience, including both acute and delayed phases of emesis.[3][4][5][6]
Dog Model of Cisplatin-Induced Emesis
The dog, particularly the beagle breed, is another valuable model for assessing anti-emetic drug efficacy. Its larger size allows for easier blood sampling to correlate pharmacokinetic and pharmacodynamic parameters.[7][8][9]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of palonosetron in preclinical animal models.
Table 1: Efficacy of Palonosetron in the Ferret Model of Cisplatin-Induced Emesis
| Treatment Group | Cisplatin Dose (mg/kg, i.p.) | Palonosetron Dose (µg/kg, i.v.) | Observation Period (hours) | Mean Number of Retching Episodes | Mean Number of Vomiting Episodes | % Protection from Emesis | Reference |
| Vehicle Control | 5 | 0 | 0-72 | Data not available | Data not available | 0% | [3] |
| Palonosetron | 5 | 300 | 0-72 | Significantly Reduced | Significantly Reduced | High | [10] |
| Ondansetron | 5 | 3000 | 0-72 | Reduced | Reduced | Moderate | [11] |
Note: Specific quantitative data for palonosetron dose-response in ferrets is limited in the provided search results. The table reflects qualitative findings of significant efficacy.
Table 2: Efficacy of Ocularly Administered Palonosetron in the Dog Model of Cisplatin-Induced Emesis
| Treatment Group | Cisplatin Dose (mg/m², i.v.) | Palonosetron Dose (µg/kg, ocular) | Observation Period (hours) | Mean Number of Vomits | Nausea Score (VAS AUC mm*min) | Reference | |---|---|---|---|---|---| | Placebo | 18 | 0 | 7 | 10.2 ± 2.1 | 7344 ± 1050 |[9] | | Palonosetron | 18 | 30 | 7 | 1 (in 2 of 6 dogs) | 320 ± 268 |[9] | | Palonosetron | 18 | 120 | 7 | 0 | 0 |[9] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Acute and Delayed Emesis in Ferrets
This protocol is adapted from established methodologies for evaluating anti-emetic efficacy.[3][4][5]
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin (lyophilized powder)
-
Sterile saline for injection
-
Palonosetron hydrochloride
-
Vehicle control (e.g., sterile saline)
-
Intravenous (i.v.) and intraperitoneal (i.p.) injection supplies
-
Observation cages with video recording capabilities
Procedure:
-
Acclimatization: Acclimate ferrets to the laboratory environment and observation cages for at least 7 days prior to the experiment.
-
Fasting: Fast the animals for 18 hours before cisplatin administration, with water available ad libitum.
-
Drug Administration:
-
Administer palonosetron (or vehicle control) intravenously via a suitable vein (e.g., cephalic or saphenous) at the desired dose(s) 30 minutes before cisplatin challenge.
-
Prepare a fresh solution of cisplatin in sterile saline on the day of the experiment.
-
Administer cisplatin intraperitoneally at a dose of 5 mg/kg to induce both acute and delayed emesis.
-
-
Observation:
-
Immediately after cisplatin administration, place the ferrets in individual observation cages.
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for a period of 72 hours.
-
Video recording is recommended for accurate and unbiased data collection.
-
The acute phase of emesis is typically observed within the first 24 hours, while the delayed phase occurs between 24 and 72 hours.
-
-
Data Analysis:
-
Quantify the total number of retches and vomits for each animal in both the acute and delayed phases.
-
Calculate the mean number of emetic episodes for each treatment group.
-
Determine the percentage of animals in each group that are completely protected from emesis.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the efficacy of palonosetron with the vehicle control.
-
Protocol 2: Cisplatin-Induced Emesis in Beagle Dogs
This protocol is based on a low-dose cisplatin model to assess both emesis and nausea-like behaviors.[8][9]
Materials:
-
Male or female beagle dogs (10-15 kg)
-
Cisplatin solution (1 mg/mL)
-
This compound
-
Vehicle control
-
Intravenous infusion supplies
-
Video recording equipment
-
Visual Analog Scale (VAS) for nausea assessment
Procedure:
-
Acclimatization: Acclimate dogs to the experimental setting and handling procedures.
-
Catheterization: On the day of the experiment, place an intravenous catheter in a cephalic or saphenous vein for drug and fluid administration.
-
Hydration: To minimize nephrotoxicity, administer intravenous fluids (e.g., 0.9% saline) before and after cisplatin administration.
-
Drug Administration:
-
Administer palonosetron (or vehicle control) intravenously or via the desired route (e.g., ocular) at specified time points relative to cisplatin challenge.
-
Infuse cisplatin intravenously at a dose of 18 mg/m² over a 20-minute period.
-
-
Observation and Nausea Assessment:
-
Continuously observe the dogs for 7-8 hours post-cisplatin administration.
-
Record the number of vomiting episodes.
-
Assess nausea-associated behaviors (e.g., salivation, lip licking, restlessness) every 15 minutes using a Visual Analog Scale (VAS), where a trained observer marks the level of nausea on a 100 mm line.
-
-
Data Analysis:
-
Calculate the total number of vomits for each dog.
-
Calculate the Area Under the Curve (AUC) for the VAS nausea scores to quantify the overall nausea experience.
-
Compare the mean number of vomits and the mean VAS AUC between treatment groups using appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Palonosetron's Anti-Emetic Action
Palonosetron exerts its anti-emetic effects primarily through the potent and selective antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Chemotherapy-induced serotonin (B10506) release from enterochromaffin cells in the gastrointestinal tract activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. Palonosetron blocks this activation. Uniquely among 5-HT3 antagonists, palonosetron exhibits allosteric binding and positive cooperativity with the 5-HT3 receptor, leading to receptor internalization and prolonged inhibition of receptor function.[1][2] Furthermore, palonosetron has been shown to inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor pathways, which is thought to contribute to its efficacy against delayed emesis, a phase primarily mediated by Substance P.[10][12][13][14][15]
Caption: Palonosetron's anti-emetic signaling pathway.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of palonosetron in an animal model of CINV.
Caption: General experimental workflow for palonosetron efficacy testing.
Conclusion
The ferret and dog models of cisplatin-induced emesis are indispensable tools for the preclinical evaluation of palonosetron. The provided protocols and data offer a framework for designing and conducting robust studies to assess its anti-emetic efficacy. Understanding the unique molecular mechanism of palonosetron, including its allosteric interaction with the 5-HT3 receptor and its impact on receptor cross-talk, provides a deeper insight into its potent and long-lasting therapeutic effects. These application notes are intended to guide researchers in the effective preclinical development and characterization of palonosetron and other novel anti-emetic agents.
References
- 1. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ocular Administration of Palonosetron in the Prevention of Cisplatin-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Intravenous versus Intranasal Administrations in Effectiveness of Ondansetron on Cisplatin-Induced Emesis in Ferrets [kci.go.kr]
- 12. researchgate.net [researchgate.net]
- 13. The antiemetic 5-HT3 receptor antagonist Palonosetron inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating Assay for Palonosetron Hydrochloride
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. RP-HPLC method development for this compound. [wisdomlib.org]
- 4. Approved stability indicating Reversed-phase-high performance liquid chromatographic assay method for Palonosetron HCl in Formulations - ProQuest [proquest.com]
- 5. jchps.com [jchps.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arlok.com [arlok.com]
- 9. Development and validation of a stability-indicating LC method for determining this compound, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Palonosetron Administration in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard protocols for the intravenous (IV) administration of palonosetron (B1662849) in a clinical research setting. The information is compiled from U.S. Food and Drug Administration (FDA) prescribing information, clinical trial data, and peer-reviewed publications.
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a long half-life of approximately 40 hours.[1][2] It is indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] In the context of CINV, it is effective against both acute and delayed phases of emesis.[1][2] The distinct pharmacological profile of palonosetron may be attributed to its ability to cause 5-HT3 receptor internalization and inhibit substance P-induced responses. This document outlines the standard dosages, administration procedures, and relevant clinical trial methodologies for its use in research.
Quantitative Data Summary
The following tables summarize the recommended dosages and administration parameters for IV palonosetron in various clinical scenarios.
Table 1: Standard IV Palonosetron Dosing and Administration for Adults
| Indication | Dosage | Administration Time | Infusion/Injection Rate |
| Chemotherapy-Induced Nausea and Vomiting (CINV) | |||
| Moderately Emetogenic Chemotherapy (MEC) | 0.25 mg | Approximately 30 minutes before the start of chemotherapy | Administered over 30 seconds[5][6][7] |
| Highly Emetogenic Chemotherapy (HEC) | 0.25 mg | Approximately 30 minutes before the start of chemotherapy | Administered over 30 seconds[6][7] |
| Postoperative Nausea and Vomiting (PONV) | 0.075 mg | Immediately before the induction of anesthesia | Administered over 10 seconds[3][6][8] |
Table 2: IV Palonosetron Dosing and Administration for Pediatric Patients (CINV)
| Age Range | Dosage | Administration Time | Infusion Rate |
| 1 month to < 17 years | 20 mcg/kg (maximum 1.5 mg) | 30 minutes prior to the start of chemotherapy | Administered as an intravenous infusion[3][9] |
Table 3: Palonosetron Injection Formulation Details
| Parameter | Specification |
| Concentration | 0.05 mg/mL (50 mcg/mL)[4][10] |
| Available Vial Sizes | 0.25 mg in 5 mL, 0.075 mg in 1.5 mL[9][10] |
| Appearance | Sterile, clear, colorless, non-pyrogenic solution[3][6] |
| pH | 4.5 to 5.5[3][4][9] |
| Excipients | Mannitol, disodium (B8443419) edetate, citrate (B86180) buffer, water for injection[4][9] |
Experimental Protocols
This section details methodologies from key clinical trials that have established the efficacy and safety of IV palonosetron.
-
Objective: To demonstrate the non-inferiority of a 30-minute IV infusion of palonosetron compared to a 30-second IV bolus for the prevention of acute CINV in patients receiving highly emetogenic chemotherapy.[11]
-
Study Population: Chemotherapy-naive adult patients with solid tumors scheduled to receive their first course of HEC (e.g., cisplatin (B142131) ≥ 70 mg/m²).[11][12]
-
Treatment Arms:
-
Concomitant Medication: All patients received oral dexamethasone (B1670325) (e.g., 20 mg on Day 1; 8 mg twice daily on Days 2-4).[13]
-
Primary Efficacy Endpoint: Complete Response (CR), defined as no emetic episodes and no use of rescue medication, in the acute phase (0-24 hours) following chemotherapy.[11]
-
Secondary Efficacy Endpoints: CR in the delayed phase (24-120 hours) and overall phase (0-120 hours).[11]
-
Safety Assessment: Monitoring of treatment-emergent adverse events (AEs), serious adverse events (SAEs), and infusion site reactions.[13]
-
Objective: To compare the efficacy and safety of a single IV dose of palonosetron with a standard IV ondansetron (B39145) regimen for the prevention of acute CINV in pediatric patients.[14]
-
Study Population: Patients aged 1 month to less than 17 years receiving emetogenic cancer chemotherapy.[14]
-
Treatment Arms:
-
Palonosetron Arm: A single dose of IV palonosetron at 20 mcg/kg, administered 30 minutes prior to chemotherapy.[14]
-
Ondansetron Arm: A standard regimen of IV ondansetron at 0.15 mg/kg administered 30 minutes prior to chemotherapy, followed by subsequent infusions at 4 and 8 hours after the initial dose.[14]
-
-
Primary Efficacy Endpoint: Complete Response (CR), defined as no vomiting, no retching, and no use of antiemesis rescue medication, within the first 24 hours after chemotherapy.[14]
-
Safety Assessment: Monitoring and comparison of treatment-emergent adverse events between the two arms. The most frequently reported adverse event in the palonosetron group was headache.[14]
Visualizations
Caption: Palonosetron blocks serotonin at 5-HT3 receptors, inhibiting the emetic signal pathway.
Caption: Workflow for intravenous palonosetron administration before chemotherapy.
General Administration Guidelines
-
Compatibility: Palonosetron should not be mixed with other drugs.[3][7] The infusion line should be flushed with normal saline before and after administration.[3][7]
-
Hypersensitivity: Hypersensitivity reactions, including anaphylaxis, have been reported.[3] Caution is advised in patients with known hypersensitivity to other 5-HT3 receptor antagonists.[3]
-
Serotonin Syndrome: The development of serotonin syndrome has been reported with 5-HT3 receptor antagonists, particularly with concomitant use of other serotonergic drugs.
-
Drug Interactions: The potential for clinically significant drug interactions with palonosetron appears to be low.[3][15] No significant pharmacokinetic interactions have been observed with dexamethasone or aprepitant.[3][9][15]
-
Storage: Palonosetron HCl injection is supplied in single-dose vials and should be stored at controlled room temperature.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Palonosetron in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. DailyMed - PALONOSETRON HYDROCHLORIDE injection [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Palonosetron Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Aloxi, Posfrea (palonosetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Phase 3 Study of Palonosetron IV Infusion Vs. IV Bolus for Chemotherapy-Induced Nausea and Vomiting Prophylaxis After Highly Emetogenic Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Efficacy and Safety Study of Intravenous Palonosetron Administered as an Infusion and as a Bolus for the Prevention of Nausea and Vomiting [ctv.veeva.com]
- 13. ascopubs.org [ascopubs.org]
- 14. The ASCO Post [ascopost.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Chiral High-Performance Liquid Chromatography (HPLC) Methods for the Enantiomeric Separation of Palonosetron: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantiomeric separation of palonosetron (B1662849) using chiral High-Performance Liquid Chromatography (HPLC). Palonosetron, a potent second-generation 5-HT3 receptor antagonist, possesses two chiral centers, leading to the existence of four stereoisomers. As the pharmacological and toxicological profiles of these stereoisomers can differ significantly, their effective separation and quantification are critical for ensuring the quality, safety, and efficacy of palonosetron drug products.
The following sections detail established chiral HPLC methods, summarizing key chromatographic parameters and providing comprehensive experimental protocols.
Quantitative Data Summary
The successful chiral separation of palonosetron enantiomers has been achieved using various polysaccharide-based chiral stationary phases (CSPs). The following tables summarize the quantitative data and chromatographic conditions from validated methods reported in the scientific literature.
Table 1: Chiral HPLC Method Parameters for Palonosetron Enantiomeric Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm)[1][2] | Chiralcel-OD (250 mm x 4.6 mm, 3 µm)[3][4] | Chiralpak AD (250 mm x 4.6 mm, 10 µm)[1][5] |
| Mobile Phase | n-hexane:absolute alcohol:diethylamine (B46881) (60:40:0.05, v/v/v)[1][2] | n-hexane:ethanol:methanol:heptafluoro butyric acid:diethyl amine (70:15:15:0.05:0.1, v/v/v/v/v)[3][4] | Mobile Phase A: 0.1% diethylamine in acetonitrileMobile Phase B: Isopropanol (Gradient)[1][5] |
| Flow Rate | 0.4 mL/min[1][2] | 1.0 mL/min[3][4] | Not Specified |
| Column Temperature | 35 °C[1][2] | Not Specified | Not Specified |
| Detection Wavelength | 256 nm[1][2] | Not Specified | Not Specified |
| Separation Time | Not Specified | Within 12 minutes[3][4] | Not Specified |
Table 2: Method Validation Parameters for Palonosetron Enantiomers
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.5 - 50 µg/mL[1][2] | 0.14 - 1.125 µg/mL[3][4] |
| Limit of Detection (LOD) | 0.05 µg/mL[1][2] | 0.06 - 0.10 µg/mL[3][4] |
| Limit of Quantification (LOQ) | Not Specified | 0.14 - 0.24 µg/mL[3][4] |
| Recovery | Not Specified | 87.0 - 116.0%[3][4] |
| Linearity (R²) | Not Specified | > 0.998[3][4] |
Experimental Protocols
The following are detailed protocols for the chiral separation of palonosetron based on the cited literature.
Protocol 1: Enantiomeric Separation using CHIRALPAK AD-H Column
1. Objective: To achieve direct enantiomeric separation of palonosetron hydrochloride.[1][2]
2. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade n-hexane, absolute alcohol, and diethylamine.
-
This compound reference standard and sample.
3. Chromatographic Conditions:
4. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample solution containing this compound in the mobile phase at a similar concentration to the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the CHIRALPAK AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a suitable volume of the standard solution to verify system suitability (e.g., resolution, tailing factor).
-
Inject the sample solution.
-
Record the chromatograms and determine the retention times and peak areas for the palonosetron enantiomers.
Protocol 2: Enantiomeric and Impurity Separation using Chiralcel-OD Column
1. Objective: To separate the enantiomers of this compound and its process-related chiral impurities.[3][4]
2. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade n-hexane, ethanol, methanol, heptafluoro butyric acid, and diethylamine.
-
This compound reference standard and sample.
3. Chromatographic Conditions:
-
Mobile Phase: n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v/v/v/v).[3][4]
4. Sample Preparation:
-
Standard and Sample Solutions: Prepare the standard and sample solutions in a suitable diluent, ensuring compatibility with the normal phase mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
5. Procedure:
-
Equilibrate the Chiralcel-OD column with the mobile phase until a stable baseline is observed. The separation should be completed within 12 minutes.[3][4]
-
Perform injections of the standard solution to check for system suitability.
-
Inject the sample solution.
-
Analyze the resulting chromatograms to identify and quantify the enantiomers of palonosetron and any chiral impurities.
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the development and execution of a chiral HPLC method.
Caption: General workflow for chiral HPLC method development and analysis.
Caption: Factors impacting the enantiomeric resolution in chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct enantiomeric separation of this compound by chiral HPLC | Semantic Scholar [semanticscholar.org]
- 3. Enantioseparation of this compound and Its Related Enantiomeric Impurities by Computer Simulation and Validation [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application of Potentiometric Sensors for the Determination of Palonosetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron (B1662849) is a potent and selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Accurate and efficient determination of palonosetron in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. Potentiometric sensors, particularly ion-selective electrodes (ISEs), offer a simple, rapid, and cost-effective alternative to conventional analytical techniques like HPLC for this purpose.[2][3][4] This document provides a detailed application note and protocols for the determination of palonosetron using potentiometric sensors.
A recent study has demonstrated the successful development of two novel potentiometric sensors for palonosetron HCl determination: an ionophore-free sensor and an ionophore-doped sensor incorporating calix[1]arene.[5][6] Both sensors have shown excellent performance in the determination of the drug in commercially available parenteral solutions.[5][6]
Principle of Potentiometric Sensing
Potentiometric sensors operate based on the measurement of the potential difference between a sensing electrode and a reference electrode in an electrochemical cell.[4] The sensing electrode, typically an ion-selective electrode, develops a potential that is proportional to the logarithm of the activity of the target ion in the sample solution. This relationship is described by the Nernst equation. For palonosetron, which is a cationic drug, the membrane of the ISE is designed to selectively interact with the palonosetron cation, leading to a measurable potential response.
Quantitative Data Summary
The performance characteristics of two different potentiometric sensors for palonosetron determination are summarized in the table below for easy comparison.[5][6]
| Parameter | Ionophore-Free Sensor | Ionophore-Doped Sensor (Calix[1]arene) |
| Linear Range (M) | 1 × 10⁻⁵ – 1 × 10⁻² | 1 × 10⁻⁵ – 1 × 10⁻² |
| Nernstian Slope (mV/decade) | 54.9 ± 0.25 | 59.3 ± 0.16 |
| Limit of Detection (LOD) (M) | 7.9 × 10⁻⁶ | 3.1 × 10⁻⁶ |
| Response Time (s) | 30 | 20 |
| Working pH Range | 3.0 – 8.0 | 3.0 – 8.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the potentiometric determination of palonosetron.
Preparation of Standard Palonosetron HCl Solution (0.01 M)
-
Accurately weigh the appropriate amount of palonosetron HCl pure drug.
-
Dissolve the weighed drug in a suitable volume of distilled deionized water in a volumetric flask.
-
Make up the volume to the mark with distilled deionized water to obtain a 0.01 M stock solution.
-
Prepare a series of working standard solutions with concentrations ranging from 1 × 10⁻⁵ M to 1 × 10⁻² M by serial dilution of the stock solution with distilled deionized water.
Fabrication of the Palonosetron-Selective Electrode
This protocol describes the fabrication of a PVC membrane electrode.
Materials:
-
High molecular weight polyvinylchloride (PVC)
-
Plasticizer (e.g., o-nitrophenyloctylether - o-NPOE)
-
Ionophore (for the doped sensor, e.g., calix[1]arene)
-
Tetrahydrofuran (THF)
Procedure:
-
Membrane Cocktail Preparation (Ionophore-Doped Sensor):
-
Electrode Body Preparation:
-
Use a suitable electrode body, such as a glassy carbon electrode or a custom-made tube.
-
-
Membrane Casting:
-
Carefully pour the membrane cocktail onto a clean, flat glass plate and allow the THF to evaporate slowly at room temperature for at least 24 hours to form a flexible membrane.
-
Alternatively, dip the tip of the electrode body into the membrane cocktail and allow the solvent to evaporate. Repeat this step several times to obtain a membrane of suitable thickness.
-
-
Electrode Assembly:
-
Cut a small disc from the casted membrane and fix it to the tip of the electrode body using a PVC/THF slurry as an adhesive.
-
Fill the electrode body with an internal reference solution (e.g., a mixture of 0.01 M KCl and 0.01 M palonosetron HCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the internal reference solution.
-
-
Conditioning:
-
Condition the newly fabricated electrode by soaking it in a 1 × 10⁻³ M palonosetron HCl solution for at least 2 hours before use.
-
Potentiometric Measurement Protocol
Apparatus:
-
High-impedance potentiometer or pH/mV meter
-
Palonosetron-selective electrode (working electrode)
-
Reference electrode (e.g., Ag/AgCl double junction electrode)
-
Magnetic stirrer
Procedure:
-
Cell Assembly:
-
Connect the palonosetron-selective electrode and the reference electrode to the potentiometer.
-
Immerse both electrodes in the sample solution placed in a beaker on a magnetic stirrer.
-
-
Calibration:
-
Pipette a known volume (e.g., 50 mL) of a buffer solution (e.g., acetate (B1210297) buffer pH 5.0) into the beaker.
-
Add aliquots of the standard palonosetron HCl solutions to the beaker, starting from the lowest concentration.
-
Record the potential reading after it stabilizes for each concentration.
-
Plot the measured potential (E) versus the logarithm of the palonosetron concentration (log [Palonosetron]). The resulting graph is the calibration curve.
-
-
Sample Analysis:
-
For the determination of palonosetron in a pharmaceutical formulation (e.g., parenteral solution), dilute the sample to fall within the linear range of the sensor.[5][6]
-
Immerse the electrodes in the prepared sample solution.
-
Record the stabilized potential reading.
-
Determine the concentration of palonosetron in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for palonosetron determination.
Caption: Signaling pathway of a potentiometric sensor.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Potentiometric Sensors Developed for the Measurement of Pharmaceutical Compounds [medmedchem.com]
- 3. Application of Potentiometric Sensors in Real Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medmedchem.com [medmedchem.com]
- 5. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in palonosetron HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of palonosetron (B1662849). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: Why is my palonosetron peak exhibiting tailing?
Peak tailing for palonosetron, a basic compound, is a common issue in reversed-phase HPLC. It is often characterized by a peak asymmetry factor greater than 1.2. This phenomenon can compromise the accuracy of peak integration and reduce resolution.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The primary cause of peak tailing for basic compounds like palonosetron is the interaction between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups have been chemically bonded to reduce their activity.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to saturate the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing bed can cause poor peak shape.
-
Solution: Replace the column and ensure proper system maintenance to avoid pressure shocks.[3]
-
Q2: What is causing the retention time of my palonosetron peak to shift?
Inconsistent retention times for palonosetron can affect the reliability and reproducibility of your analytical method.
Possible Causes and Solutions:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention time. Evaporation of the organic component can also be a factor.
-
Solution: Prepare fresh mobile phase daily, ensure it is well-degassed, and keep the solvent reservoirs capped.
-
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush the column with 10-20 column volumes.
-
-
Changes in Mobile Phase pH: For an ionizable compound like palonosetron, a change in the mobile phase pH can alter its ionization state and, consequently, its retention time.[2][4][5]
-
Solution: Use a buffer in the aqueous portion of your mobile phase to maintain a stable pH. Ensure the buffer concentration is adequate (typically 10-25 mM).
-
Q3: I am observing poor resolution between palonosetron and its impurities or other components.
Inadequate separation between palonosetron and other peaks can lead to inaccurate quantification.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution 1: Adjust Organic Modifier Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer to optimize selectivity.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve resolution.
-
Solution 3: Modify Mobile Phase pH: Altering the pH can change the ionization and retention of palonosetron and any ionizable impurities, thereby improving separation.[1][2]
-
-
Inappropriate Stationary Phase: The choice of HPLC column is critical for achieving the desired selectivity.
-
Gradient Elution Not Optimized: For complex samples, a gradient elution may be necessary.
-
Solution: Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to improve the separation of closely eluting peaks.
-
Q4: Unexpected peaks ("ghost peaks") are appearing in my chromatogram. What are they and how can I get rid of them?
Ghost peaks are extraneous signals that do not originate from the injected sample and can interfere with the analysis.
Possible Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common source of ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared, filtered mobile phase.
-
-
System Contamination: Carryover from previous injections or contamination of system components (e.g., injector, seals) can lead to ghost peaks.
-
Solution: Implement a rigorous cleaning procedure for the autosampler and injection port. Run blank injections with a strong solvent to flush the system.
-
-
Sample Preparation Issues: Contamination from glassware, vials, or caps (B75204) can introduce impurities.
-
Solution: Use clean glassware and high-quality vials and caps.
-
Frequently Asked Questions (FAQs)
What are the typical HPLC conditions for palonosetron analysis?
Several validated RP-HPLC methods have been published for the analysis of palonosetron. A summary of typical conditions is provided in the table below.
| Parameter | Typical Conditions |
| Column | C18 (e.g., ODS-UG-5, Agilent C18, Naphthalethyl stationary phase C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of a phosphate (B84403) buffer and an organic solvent (acetonitrile or methanol). The pH of the buffer is often acidic (e.g., pH 2.6-4.8).[7][8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at 210 nm or 240 nm |
| Temperature | Ambient or controlled at 30°C |
How do I perform a forced degradation study for palonosetron?
Forced degradation studies are essential for developing a stability-indicating HPLC method. The goal is to generate degradation products to ensure the method can separate them from the parent drug.[9][10]
General Protocol:
-
Prepare a stock solution of palonosetron hydrochloride in a suitable solvent (e.g., water or methanol).
-
Expose the stock solution to various stress conditions in separate experiments:
-
Acid Degradation: Add 1N HCl and heat (e.g., 60°C for 30 minutes).
-
Base Degradation: Add 1N NaOH and heat (e.g., 60°C for 30 minutes).
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 85°C).
-
Photolytic Degradation: Expose a solution to UV light in a photostability chamber.
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze the stressed samples by HPLC and evaluate the separation of the degradation products from the intact palonosetron peak.
What are the key validation parameters for a palonosetron HPLC method?
A typical HPLC method validation for palonosetron according to ICH guidelines would include the following parameters:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Good resolution between palonosetron and its degradation products/impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98% and 102%.[9] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | % RSD < 2%.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with small variations in flow rate, mobile phase composition, pH, and temperature. |
Visualized Workflows and Logic
Troubleshooting Peak Tailing in Palonosetron HPLC Analysis
Caption: A decision tree for troubleshooting peak tailing.
Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting forced degradation studies.
References
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. realab.ua [realab.ua]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. iajps.com [iajps.com]
- 9. RP-HPLC method development for this compound. [wisdomlib.org]
- 10. jchps.com [jchps.com]
Technical Support Center: Optimizing Palonosetron Hydrochloride Formulations for Enhanced Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the stability of palonosetron (B1662849) hydrochloride formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of palonosetron hydrochloride in solution?
A1: The main factors that can affect the stability of this compound in parenteral solutions are exposure to oxidative conditions, and to a lesser extent, strong acidic or basic environments and high temperatures.[1] While generally stable in common infusion solutions, forced degradation studies have demonstrated its susceptibility to these stress conditions.[1]
Q2: What are the known degradation pathways for this compound?
A2: this compound can degrade under acidic, basic, and oxidative stress.[1][2][3] Under acidic and basic conditions, hydrolysis of the amide bond is a potential degradation pathway.[2] Oxidative stress, for instance, exposure to hydrogen peroxide, typically results in the most significant degradation.[1][3] Potential degradation products include hydroxylated, keto, and N-oxide metabolites.[2][4]
Q3: What is the optimal pH range for a stable this compound formulation?
A3: The commercial formulation of this compound injection has a pH between 4.5 and 5.5.[5][6] The solubility of palonosetron is pH-dependent, with a pKa of approximately 8.81.[7] At a pH well below its pKa, it exists predominantly in the highly water-soluble protonated hydrochloride salt form.[7] As the pH increases towards the pKa, the less soluble free base can form, potentially leading to precipitation.[7] A stable response of palonosetron HCl has been observed over a pH range of 3.0–8.0.[8]
Q4: Can excipients affect the stability of this compound?
A4: While this compound is compatible with many common excipients, some can influence its stability. For example, buffers with a high pH can raise the overall pH of the formulation and cause the precipitation of the less soluble free base.[7] It is crucial to use high-purity excipients and solvents and to consider potential interactions.[1]
Q5: Is this compound compatible with common intravenous fluids?
A5: Yes, this compound is generally physically and chemically stable in common infusion solutions such as 5% dextrose injection, 0.9% NaCl injection, 5% dextrose in 0.45% NaCl injection, and lactated Ringer's injection.[1][9] It typically remains stable for at least 48 hours at room temperature (around 23°C) and for 14 days when refrigerated at 4°C.[1][9]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause: These unexpected peaks are likely degradation products.[1]
-
Troubleshooting Steps:
-
Review Stress Conditions: Confirm if the sample was exposed to oxidative agents, extreme pH, high temperatures, or light.[1] Palonosetron is particularly susceptible to oxidative degradation.[1][3]
-
Identify Degradants: If possible, use techniques like LC-MS to identify the molecular weights of the degradation products.[4] Known degradation products include hydroxylated, keto, and N-oxide forms.[2][4]
-
Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the main palonosetron peak from all degradation product peaks.[10][11]
-
Problem 2: My this compound solution shows precipitation.
-
Possible Cause: Precipitation is likely due to the conversion of the soluble hydrochloride salt to its less soluble free base form.[7] This can be triggered by an increase in the pH of the solution.[7]
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your formulation. If it is approaching the pKa of palonosetron (~8.81), the risk of precipitation increases.[7]
-
Review Formulation Components: Evaluate all excipients, especially buffers, to ensure they are not increasing the pH of the final mixture.[7]
-
Order of Mixing: When preparing mixed solutions, consider adding the palonosetron solution to a larger volume of the diluent to minimize localized pH changes.[7]
-
Problem 3: I am not observing any degradation in my forced degradation study.
-
Possible Cause: The stress conditions may not be stringent enough to induce degradation.[2]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1N HCl or NaOH, consider increasing the concentration to 1N or higher.[2]
-
Elevate Temperature: Increasing the temperature (e.g., to 60°C or 80°C) can accelerate degradation.[2]
-
Extend Exposure Time: If no degradation is seen after a few hours, extend the duration of the study to 24 or 48 hours.[2]
-
Problem 4: My sample has completely degraded in the forced degradation study.
-
Possible Cause: The stress conditions are too harsh.[2]
-
Troubleshooting Steps:
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acid Hydrolysis | 2N HCl | 60°C | 30 minutes |
| Base Hydrolysis | 0.1N NaOH | 60°C | 30 minutes |
| Oxidative | 6% H₂O₂ | Reflux | 6 hours |
| Thermal | Dry Heat | 105°C | 24 hours |
| Photolytic | UV light | Photostability chamber | Varies |
Note: The extent of degradation can vary based on specific experimental conditions.[1]
Table 2: Stability of this compound in Intravenous Solutions
| Intravenous Solution | Concentration | Storage Condition | Duration | Stability |
| 5% Dextrose Injection | 5 and 30 µg/mL | Room Temperature (~23°C) | 48 hours | Stable |
| 0.9% NaCl Injection | 5 and 30 µg/mL | Room Temperature (~23°C) | 48 hours | Stable |
| 5% Dextrose in 0.45% NaCl | 5 and 30 µg/mL | Room Temperature (~23°C) | 48 hours | Stable |
| Lactated Ringer's Injection | 5 and 30 µg/mL | Room Temperature (~23°C) | 48 hours | Stable |
| 5% Dextrose Injection | 5 and 30 µg/mL | Refrigerated (4°C) | 14 days | Stable |
| 0.9% NaCl Injection | 5 and 30 µg/mL | Refrigerated (4°C) | 14 days | Stable |
| 5% Dextrose in 0.45% NaCl | 5 and 30 µg/mL | Refrigerated (4°C) | 14 days | Stable |
| Lactated Ringer's Injection | 5 and 30 µg/mL | Refrigerated (4°C) | 14 days | Stable |
(Data sourced from[9])
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid-Induced)
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a known concentration (e.g., 1 mg/mL).[2]
-
Stress Application: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 2N hydrochloric acid.[2]
-
Incubation: Place the flask in a constant temperature water bath at 60°C for 30 minutes.[2]
-
Neutralization: After the specified time, remove the flask from the water bath and allow it to cool to room temperature. Neutralize the solution with an equivalent amount of 0.1N NaOH.[11]
-
Analysis: Dilute the sample with the mobile phase to a final concentration suitable for analysis by a validated stability-indicating HPLC method.[11]
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid and methanol (B129727) (55:45 v/v).[11]
-
Flow Rate: 1.2 mL/min.[11]
-
Detection Wavelength: 240 nm.[11]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 20 µL.[11]
Note: This is a representative protocol. The choice of a specific method will depend on the available instrumentation and the nature of the sample matrix.[10]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected peaks in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RP-HPLC method development for this compound. [wisdomlib.org]
- 4. Development and validation of a stability-indicating LC method for determining this compound, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical and chemical stability of palonosetron HCl in 4 infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Strategies to overcome poor aqueous solubility of palonosetron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palonosetron (B1662849). The primary focus is to address challenges related to its aqueous solubility, which are often encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is palonosetron hydrochloride considered poorly soluble in water?
A1: No, this compound is classified as freely soluble in water.[1][2][3] The solubility issue that researchers may encounter is not with the hydrochloride salt itself but is related to its pH-dependent solubility.
Q2: Why does the solubility of palonosetron depend on pH?
A2: Palonosetron possesses a tertiary amine in its structure and has an experimentally determined pKa of approximately 8.81.[4] This means that the pH of the solution dictates the equilibrium between its ionized (protonated) and non-ionized (free base) forms.
-
At a pH well below the pKa (e.g., in its commercial formulation with a pH of 4.5-5.5), the molecule exists predominantly as the highly water-soluble protonated hydrochloride salt.[4]
-
As the pH of the solution increases and approaches the pKa, the equilibrium shifts towards the non-protonated free base form, which is significantly less soluble in water and may precipitate.[4]
Q3: I observed a precipitate after mixing my this compound solution with another solution. What is the likely cause?
A3: The most probable cause of precipitation is the conversion of the highly soluble this compound salt to its less soluble free base form.[4] This typically occurs when a this compound solution (which is acidic, with a pH of 4.5-5.5) is mixed with a basic or alkaline solution, raising the final pH of the mixture.[4]
Q4: Can excipients in my formulation cause precipitation of this compound?
A4: Yes, certain excipients can potentially lead to precipitation. For instance, buffers with a high pH can raise the overall pH of the mixture and cause the precipitation of the palonosetron free base.[4] While less common in typical intravenous solutions, highly ionic excipients could also potentially interact with the hydrochloride salt.[4] It is essential to review all excipients in your formulation if you encounter precipitation.
Q5: Are there any known drug incompatibilities with this compound that can cause precipitation?
A5: Extensive compatibility studies have shown that this compound is physically and chemically stable when mixed with a wide range of drugs, including many chemotherapy agents and supportive care medications.[5][6][7] However, if a compatible drug is formulated in a basic solution, it can still induce the precipitation of the palonosetron free base.[4] An example is the potential for methylprednisolone (B1676475) sodium succinate (B1194679) to cause precipitation of free methylprednisolone when mixed with the acidic palonosetron HCl injection.[8]
Troubleshooting Guide: Investigating Precipitation in this compound Solutions
If you observe a precipitate, haze, or cloudiness in your experimental solutions containing this compound, follow this systematic approach to identify the root cause and implement corrective actions.
Immediate Action:
-
Do not use the solution for your experiment.
-
Quarantine the solution and document all components, concentrations, and mixing conditions (e.g., temperature, order of mixing).
Data Presentation
The solubility of palonosetron is highly dependent on the pH of the medium. The following table summarizes the solubility characteristics of its different forms.
| Form | pH | Approximate Solubility | Reference |
| This compound | Acidic (e.g., in water) | Freely Soluble | [1][2][3] |
| Palonosetron (in buffered solution) | 7.2 | ~0.2 mg/mL | [9] |
Experimental Protocols
Protocol 1: Visual Assessment of Physical Compatibility
This protocol provides a basic method for visually assessing the physical compatibility of this compound with another solution.
Materials:
-
This compound injection
-
Test solution
-
Sterile, clear glass vials or test tubes
-
Calibrated pipettes
-
Black and white background for observation
Procedure:
-
In a clear glass vial, mix a known volume and concentration of the this compound solution with the test solution in the desired ratio.
-
Gently swirl the mixture.
-
Immediately inspect the solution against both a black and a white background for any signs of precipitation, haze, color change, or gas formation.
-
Repeat the visual inspection at predetermined time points (e.g., 15 minutes, 1 hour, 4 hours) to check for delayed incompatibility.
Protocol 2: pH Measurement for Compatibility Assessment
Materials:
-
Calibrated pH meter with an appropriate electrode
-
This compound solution
-
Test solution
-
Beakers or other suitable containers
Procedure:
-
Measure and record the initial pH of the this compound solution.
-
Measure and record the initial pH of the test solution.
-
Prepare the admixture of the two solutions in the desired ratio.
-
Immediately measure and record the pH of the final mixture.
-
If precipitation is a concern, monitor the pH of the mixture over time, corresponding with the time points for visual inspection in Protocol 1.
Visualizations
pH-Dependent Equilibrium of Palonosetron
The following diagram illustrates the relationship between the pH of a solution, the pKa of palonosetron, and the predominant chemical species, which dictates its solubility.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Palonosetron - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. benchchem.com [benchchem.com]
- 5. Compatibility and stability of aloxi (this compound) admixed with dexamethasone sodium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compatibility and Stability of this compound with Lactated Ringer's Hetastarch in Lactated Electrolyte, and Mannitol Injections During Simulated Y-Site Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arlok.com [arlok.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing adverse effects of palonosetron in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palonosetron (B1662849). The information is designed to help minimize adverse effects in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with palonosetron in clinical studies?
A1: The most frequently reported adverse reactions associated with palonosetron are generally mild to moderate in severity. These include headache and constipation.[1][2]
Q2: Are there any serious, less common adverse effects to be aware of?
A2: Yes, while less common, it is crucial to be aware of potentially serious adverse effects. These include hypersensitivity reactions (including anaphylaxis) and serotonin (B10506) syndrome, particularly when co-administered with other serotonergic drugs.[2][3][4] Although some 5-HT3 receptor antagonists have been associated with QT interval prolongation, clinically relevant effects have not been consistently observed with palonosetron at approved doses.[1]
Q3: What is the mechanism of action of palonosetron?
A3: Palonosetron is a selective second-generation 5-HT3 receptor antagonist.[1] It works by blocking serotonin (5-hydroxytryptamine) from binding to 5-HT3 receptors located on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone in the central nervous system. This blockade inhibits the vomiting reflex.[5] Palonosetron exhibits a higher binding affinity and a significantly longer half-life compared to first-generation 5-HT3 receptor antagonists.[6] It has also been shown to induce internalization of the 5-HT3 receptor and may inhibit cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways, contributing to its sustained efficacy.[6][7]
Q4: How can the efficacy of palonosetron be enhanced while potentially minimizing adverse effects?
A4: Co-administration with other antiemetic agents is a standard strategy. The combination of palonosetron with a corticosteroid, such as dexamethasone (B1670325), and/or an NK-1 receptor antagonist, like aprepitant, has been shown to be more effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) than palonosetron alone.[8][9] This multi-targeted approach can allow for a more robust antiemetic effect, which may reduce the need for higher doses of a single agent, thereby potentially minimizing dose-related side effects.
Troubleshooting Guides
Issue 1: Subject is experiencing headache and/or constipation.
-
Possible Cause: These are known common adverse effects of palonosetron.
-
Troubleshooting Steps:
-
Symptomatic Treatment: For headaches, consider standard analgesics. For constipation, prophylactic laxatives may be administered.
-
Hydration and Diet: Ensure the subject is well-hydrated and consuming a diet adequate in fiber.
-
Dose Evaluation: If these side effects are severe or persistent, re-evaluate the palonosetron dosage in your study protocol. While the standard adult dose for CINV is 0.25 mg intravenously, your specific experimental design may warrant adjustments.[1]
-
Data Monitoring: Continue to closely monitor and document the severity and frequency of these events.
-
Issue 2: Subject exhibits symptoms of potential serotonin syndrome.
-
Possible Cause: Concomitant administration of palonosetron with other serotonergic medications (e.g., SSRIs, SNRIs, MAO inhibitors, fentanyl, tramadol).[4][5]
-
Troubleshooting Steps:
-
Immediate Discontinuation: Discontinue all suspected serotonergic agents, including palonosetron.
-
Symptomatic and Supportive Care: Initiate supportive care measures. For agitation, benzodiazepines may be considered. For hyperthermia, external cooling methods should be employed.
-
Hunter Serotonin Toxicity Criteria Assessment: Use the Hunter Criteria to systematically assess for serotonin syndrome. The presence of spontaneous clonus, inducible clonus with agitation or diaphoresis, ocular clonus with agitation or diaphoresis, or tremor and hyperreflexia are key indicators.
-
Pharmacological Intervention: In moderate to severe cases, administration of a serotonin antagonist, such as cyproheptadine, may be considered.
-
Review Concomitant Medications: Conduct a thorough review of all medications the subject is receiving to identify any potential drug interactions.
-
Issue 3: Concerns about potential cardiac effects, specifically QT interval prolongation.
-
Possible Cause: While palonosetron has not been shown to cause clinically significant QT prolongation at standard doses, it is a known potential effect of the 5-HT3 receptor antagonist class. Caution should be exercised in subjects with pre-existing cardiac conditions or those taking other medications known to prolong the QT interval.[1]
-
Troubleshooting Steps:
-
Baseline and Follow-up ECGs: Obtain a baseline electrocardiogram (ECG) before administering palonosetron and at regular intervals throughout the study, especially in at-risk populations.
-
Electrolyte Monitoring: Monitor serum potassium and magnesium levels, as imbalances can exacerbate the risk of QT prolongation.
-
Concomitant Medication Review: Avoid co-administration of other drugs known to prolong the QT interval where possible.
-
Discontinuation Criteria: Establish clear criteria in the study protocol for discontinuing the drug based on QT interval measurements (e.g., QTc > 500 ms (B15284909) or an increase of > 60 ms from baseline).
-
Data Presentation
Table 1: Incidence of Common Adverse Effects of Palonosetron in Clinical Trials
| Adverse Effect | Palonosetron (0.25 mg IV) | Ondansetron (32 mg IV) | Dolasetron (100 mg IV) |
| Headache | 5.3% | 4.8% | 8.1% |
| Constipation | 5.0% | 2.0% | 6.0% |
| Dizziness | 1.0% | 2.0% | 2.0% |
| Diarrhea | 1.0% | 2.0% | 2.0% |
| Fatigue | <1% | 1.0% | 2.0% |
Data compiled from multiple clinical trials. Percentages are approximate and may vary between studies.
Table 2: Efficacy of Palonosetron Combination Therapy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| Treatment Regimen | Complete Response (Acute Phase) | Complete Response (Delayed Phase) |
| Palonosetron + Dexamethasone | 81.0% | 74.1% |
| Ondansetron + Dexamethasone | 68.6% | 55.1% |
| Palonosetron + Aprepitant + Dexamethasone | 88% | 78% |
Complete Response is defined as no emetic episodes and no use of rescue medication.
Experimental Protocols
Protocol 1: Co-administration of Palonosetron and Dexamethasone
-
Subject Preparation: Ensure subjects are adequately hydrated. Record baseline vital signs and any pre-existing symptoms.
-
Palonosetron Administration: Administer palonosetron 0.25 mg as a single intravenous injection over 30 seconds, approximately 30 minutes prior to the start of chemotherapy.[5]
-
Dexamethasone Administration: Administer dexamethasone 8 mg or 20 mg intravenously approximately 15-30 minutes before chemotherapy. The dose may vary based on the emetogenicity of the chemotherapy regimen.[8] No significant pharmacokinetic interactions have been observed between palonosetron and dexamethasone.
-
Monitoring: Monitor for efficacy (incidence of nausea and vomiting) and adverse effects at regular intervals (e.g., 0-24 hours for the acute phase, and 24-120 hours for the delayed phase).
Protocol 2: Assessment of Serotonin Syndrome
-
Medication Review: Conduct a thorough review of the subject's current medications, including prescription, over-the-counter, and herbal supplements, to identify any serotonergic agents.
-
Clinical Examination: Perform a comprehensive physical examination focusing on the three key areas of serotonin syndrome:
-
Mental Status Changes: Agitation, confusion, hallucinations, restlessness.
-
Autonomic Instability: Tachycardia, labile blood pressure, hyperthermia, diaphoresis.
-
Neuromuscular Hyperactivity: Tremor, hyperreflexia, myoclonus, rigidity, clonus (spontaneous, inducible, or ocular).
-
-
Application of Hunter Criteria: Use the Hunter Serotonin Toxicity Criteria decision rules for diagnosis.
-
Differential Diagnosis: Rule out other conditions with similar presentations, such as neuroleptic malignant syndrome, anticholinergic toxicity, and meningitis.
-
Management: If serotonin syndrome is suspected, immediately discontinue all serotonergic agents and provide supportive care.
Visualizations
Caption: Palonosetron's mechanism of action in preventing emesis.
Caption: Workflow for a clinical trial assessing palonosetron efficacy.
Caption: Logical flow for troubleshooting common adverse events.
References
- 1. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palonosetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. Palonosetron (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. Palonosetron (Aloxi, Posfrea) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase III open-label study to assess safety and efficacy of palonosetron for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Palonosetron and Cytochrome P450 Enzymes: A Technical Support Guide
For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions is a critical aspect of preclinical and clinical development. This technical support center provides detailed information on the interaction between palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist, and the cytochrome P450 (CYP) enzyme system.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of palonosetron?
A1: Palonosetron is primarily metabolized by the cytochrome P450 enzyme system. The main isozyme involved is CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[1][2] Approximately 50% of a palonosetron dose is metabolized, with the two primary metabolites being N-oxide-palonosetron and 6-S-hydroxy-palonosetron. These metabolites have less than 1% of the 5-HT3 receptor antagonist activity of the parent drug.[1][2]
Q2: Does palonosetron inhibit CYP enzymes?
A2: Extensive in vitro studies have been conducted to evaluate the inhibitory potential of palonosetron on major CYP isoforms. The results of these studies indicate that palonosetron is not an inhibitor of CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5 at clinically relevant concentrations.[1][3] Therefore, the potential for palonosetron to cause clinically significant drug-drug interactions by inhibiting the metabolism of other drugs is considered low.
Q3: Does palonosetron induce CYP enzymes?
A3: In vitro studies have also investigated the potential of palonosetron to induce the expression of key CYP enzymes. These studies concluded that palonosetron does not induce the activity of CYP1A2, CYP2D6, or CYP3A4/5.[1][3] This further supports the low likelihood of palonosetron altering the metabolism of co-administered drugs through enzyme induction.
Q4: Are there any clinically significant drug-drug interactions with palonosetron related to CYP enzymes?
A4: Based on the comprehensive in vitro data showing a lack of both inhibition and induction of major CYP enzymes, the potential for clinically significant pharmacokinetic drug-drug interactions with palonosetron is low.[1][3] Clinical studies have confirmed this, showing no significant pharmacokinetic interactions when palonosetron is co-administered with dexamethasone (B1670325) or aprepitant.
Troubleshooting Guide for In Vitro DDI Studies
Issue 1: High variability in IC50 values for palonosetron in a CYP inhibition assay.
-
Possible Cause 1: Palonosetron concentration range is not appropriate.
-
Troubleshooting Step: Ensure that the concentration range of palonosetron tested brackets the expected IC50 value. If the IC50 is at the very high or low end of the curve, the value will be less accurate. Based on publicly available data, significant inhibition is not expected, so a high concentration range may be necessary to confirm the lack of inhibition.
-
-
Possible Cause 2: Solvent effects.
-
Troubleshooting Step: Verify that the final concentration of the solvent (e.g., DMSO, methanol) used to dissolve palonosetron is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤0.5%). Run a solvent control to assess its impact.
-
-
Possible Cause 3: Instability of palonosetron or the CYP enzyme.
-
Troubleshooting Step: Ensure proper storage and handling of palonosetron stock solutions and the microsomal or recombinant CYP enzyme preparations. Include a positive control inhibitor for each CYP isoform to confirm the assay is performing as expected.
-
Issue 2: Inconclusive results in a CYP induction assay with palonosetron.
-
Possible Cause 1: Suboptimal hepatocyte viability or confluency.
-
Troubleshooting Step: Assess hepatocyte viability and morphology before and after the treatment period. Ensure that the cell monolayer is confluent and healthy. The lack of response to a positive control inducer (e.g., rifampicin (B610482) for CYP3A4) can indicate poor cell health.
-
-
Possible Cause 2: Palonosetron concentration is cytotoxic.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with the same concentrations of palonosetron and treatment duration as the induction study. Select non-cytotoxic concentrations for the definitive induction experiment.
-
-
Possible Cause 3: Insufficient treatment duration.
-
Troubleshooting Step: A standard treatment duration for CYP induction assays is 48 to 72 hours, with daily media changes and re-dosing of the test compound. Ensure the experimental duration is sufficient for maximal induction to occur, as confirmed by the positive controls.
-
Data Presentation
Table 1: Summary of In Vitro CYP450 Inhibition by Palonosetron
| CYP Isoform | Test System | Substrate | Palonosetron Concentration Range Tested | IC50 (µM) |
| CYP1A2 | Human Liver Microsomes | Phenacetin (B1679774) | Data not publicly available | > 100 (No significant inhibition observed) |
| CYP2A6 | Human Liver Microsomes | Coumarin | Data not publicly available | > 100 (No significant inhibition observed) |
| CYP2B6 | Human Liver Microsomes | Bupropion | Data not publicly available | > 100 (No significant inhibition observed) |
| CYP2C9 | Human Liver Microsomes | Diclofenac | Data not publicly available | > 100 (No significant inhibition observed) |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | Data not publicly available | > 100 (No significant inhibition observed) |
| CYP2E1 | Human Liver Microsomes | Chlorzoxazone | Data not publicly available | > 100 (No significant inhibition observed) |
| CYP3A4/5 | Human Liver Microsomes | Midazolam | Data not publicly available | > 100 (No significant inhibition observed) |
| Note: While specific IC50 values are not publicly available, regulatory documents consistently state that palonosetron is not an inhibitor of these CYP isoforms at clinically relevant concentrations. |
Table 2: Summary of In Vitro CYP450 Induction by Palonosetron
| CYP Isoform | Test System | Endpoint Measured | Palonosetron Concentration Range Tested | Result |
| CYP1A2 | Primary Human Hepatocytes | mRNA and/or Enzyme Activity | Data not publicly available | No significant induction observed |
| CYP2D6 | Primary Human Hepatocytes | mRNA and/or Enzyme Activity | Data not publicly available | No significant induction observed |
| CYP3A4/5 | Primary Human Hepatocytes | mRNA and/or Enzyme Activity | Data not publicly available | No significant induction observed |
| Note: Quantitative data such as EC50 or Emax values are not publicly available. Regulatory submissions concluded that palonosetron does not induce these CYP isoforms. |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of palonosetron for major human CYP450 enzymes.
Materials:
-
Palonosetron
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP-specific substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare a stock solution of palonosetron in a suitable solvent (e.g., DMSO).
-
Serially dilute the palonosetron stock solution to create a range of working concentrations.
-
In a 96-well plate, pre-incubate palonosetron or positive control inhibitor with HLM or recombinant CYP enzymes in incubation buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each palonosetron concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro CYP450 Induction Assay
Objective: To evaluate the potential of palonosetron to induce the expression of CYP1A2, CYP2D6, and CYP3A4 in primary human hepatocytes.
Materials:
-
Palonosetron
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, rifampicin for CYP3A4)
-
Reagents for mRNA extraction and qRT-PCR, or probe substrates for enzyme activity measurement
-
LC-MS/MS system (for activity assays) or qRT-PCR instrument
Methodology:
-
Thaw and plate primary human hepatocytes on collagen-coated plates and allow them to form a confluent monolayer.
-
Treat the hepatocytes with various concentrations of palonosetron, a positive control inducer, and a vehicle control for 48-72 hours. Replace the media and re-dose daily.
-
After the treatment period, wash the cells.
-
For mRNA analysis: Lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative real-time PCR (qRT-PCR) using primers specific for the target CYP genes and a housekeeping gene for normalization.
-
For enzyme activity analysis: Incubate the treated hepatocytes with a cocktail of CYP-specific probe substrates for a defined period. Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.
-
Calculate the fold induction of mRNA expression or enzyme activity for each palonosetron concentration relative to the vehicle control.
Visualizations
References
- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Palonosetron-Associated Headache and Constipation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common side effects of headache and constipation associated with the use of palonosetron (B1662849) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for palonosetron?
A1: Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a significantly longer half-life (approximately 40 hours) compared to first-generation antagonists.[1][2] It functions by selectively blocking serotonin (B10506) (5-hydroxytryptamine) from binding to 5-HT3 receptors located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone.[3][4] Unlike first-generation antagonists, palonosetron exhibits allosteric binding and positive cooperativity with the 5-HT3 receptor, which may contribute to its prolonged inhibition of receptor function.[5]
Q2: What are the reported incidences of headache and constipation with palonosetron in clinical trials?
A2: Headache and constipation are the most frequently reported adverse events associated with palonosetron.[1] The incidence rates can vary across studies. For a detailed comparison, please refer to the data summary tables below.
Q3: What is the proposed molecular mechanism for palonosetron-induced headache?
A3: The precise mechanism is not fully elucidated; however, it is hypothesized to be related to the role of 5-HT3 receptors in central pain pathways. 5-HT3 receptors are present in the trigeminal nucleus caudalis, a key region for processing headache-related pain signals.[6] While antagonism of these receptors is primarily anti-emetic, it may alter vascular tone or neuronal signaling within the trigeminovascular system, leading to headache in some individuals.
Q4: Why does palonosetron, a 5-HT3 antagonist, cause constipation?
A4: Serotonin, acting on 5-HT3 receptors in the enteric nervous system, plays a crucial role in initiating peristaltic and secretory reflexes, thus promoting gastrointestinal motility.[6][7] By blocking these receptors, palonosetron can slow intestinal transit, leading to constipation.[4]
Data Presentation: Incidence of Headache and Constipation
The following tables summarize the incidence of headache and constipation associated with palonosetron from various clinical trials.
Table 1: Incidence of Headache with Palonosetron
| Study/Analysis | Palonosetron Dose | Incidence of Headache | Comparator | Incidence in Comparator Group |
| Meta-analysis[8] | 0.25 mg / 0.75 mg | Similar to comparators | First-generation 5-HT3 RAs | Not specified |
| Phase II/III Pooled Data[1] | 0.25 mg | ≤1% | Ondansetron/Dolasetron | Not specified |
| WJGOG 131 Phase II[9] | 0.25 mg (+ dexamethasone) | 1.3% (Grade 1) | N/A | N/A |
| NEPA vs. PALO Study[10] | 0.5 mg (as part of NEPA) | Most common treatment-related adverse event | Palonosetron 0.25 mg | Most common treatment-related adverse event |
Table 2: Incidence of Constipation with Palonosetron
| Study/Analysis | Palonosetron Dose | Incidence of Constipation | Comparator | Incidence in Comparator Group |
| Meta-analysis[11][12] | 0.75 mg | Statistically significant increase | First-generation 5-HT3 RAs | Lower than palonosetron |
| Meta-analysis[8] | 0.25 mg / 0.75 mg | Similar to comparators | First-generation 5-HT3 RAs | Not specified |
| WJGOG 131 Phase II[9] | 0.25 mg (+ dexamethasone) | 40.3% (Grade 1-2) | N/A | N/A |
| Meta-analysis vs. Granisetron[13] | Not specified | Higher than granisetron (B54018) | Granisetron | Lower than palonosetron |
| FDA Drug Label[3] | 0.25 mg | 5% | Ondansetron 32 mg | 2% |
| FDA Drug Label[3] | 0.75 mg | Severe constipation in 2 subjects | N/A | N/A |
Troubleshooting Guides
Managing Headache in Animal Models
Issue: Animals exhibit behaviors suggestive of headache (e.g., increased head scratching, photophobia, reduced activity) following palonosetron administration.
Troubleshooting Steps:
-
Confirm Headache-like Behavior:
-
Dose-Response Evaluation:
-
Administer a range of palonosetron doses to determine if the headache-like behavior is dose-dependent.
-
-
Temporal Analysis:
-
Monitor the onset and duration of the behaviors in relation to the time of palonosetron administration to establish a temporal correlation.
-
-
Pharmacological Intervention:
-
Administer a non-steroidal anti-inflammatory drug (NSAID) or other appropriate analgesic to see if it alleviates the observed behaviors, which would support a pain-related mechanism.
-
-
Control for Confounding Factors:
-
Ensure that the observed behaviors are not due to other experimental stressors or vehicle effects.
-
Managing Constipation in Experimental Models
Issue: A significant decrease in fecal output or intestinal transit time is observed after palonosetron administration.
Troubleshooting Steps:
-
Quantitative Assessment of Motility:
-
Employ a standardized method to measure gastrointestinal transit, such as the charcoal meal or carmine (B74029) red dye transit assay.[18][19]
-
Collect and count fecal pellets over a defined period to quantify changes in output.[20]
-
-
Dose-Response Relationship:
-
Evaluate the effect of different doses of palonosetron on the degree of transit slowing to establish a dose-response curve.
-
-
Investigate Rescue Strategies:
-
Administer a pro-kinetic agent or laxative to determine if the palonosetron-induced constipation can be reversed. This can help elucidate the underlying mechanism.
-
-
Consider Palonosetron's Long Half-Life:
-
When designing crossover studies, ensure an adequate washout period to avoid carryover effects on gastrointestinal motility.
-
-
Examine Enteric Nervous System Function:
-
In ex vivo preparations, assess the effect of palonosetron on neuronal activity and muscle contractility in isolated intestinal segments to pinpoint the site of action.
-
Experimental Protocols
Protocol 1: Nitroglycerin-Induced Headache Model in Rats
Objective: To assess the potential of palonosetron to induce headache-like behaviors.
Methodology:
-
Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment for at least one week.
-
Baseline Assessment: Record baseline behaviors, including locomotor activity, head scratching, and light sensitivity (e.g., using a light/dark box).[17]
-
Induction of Migraine-like State: Administer nitroglycerin (NTG) at a dose of 10 mg/kg, i.p. to a positive control group.[14][16]
-
Test Article Administration: Administer palonosetron at various doses (e.g., 0.1, 0.25, 0.75 mg/kg, i.v. or i.p.) to experimental groups. Include a vehicle control group.
-
Behavioral Observation: At 60, 90, and 120 minutes post-injection, record the incidence of head scratching and cage climbing.[17][21]
-
Pain Assessment: Assess for mechanical or thermal allodynia using von Frey filaments or a tail-flick test.[15]
-
Data Analysis: Compare the behavioral scores and pain thresholds between the palonosetron-treated groups, the NTG-positive control group, and the vehicle control group.
Protocol 2: Whole Gut Transit Time in Mice
Objective: To quantify the constipating effect of palonosetron.
Methodology:
-
Fasting: Fast mice overnight with free access to water.[18]
-
Test Article Administration: Administer palonosetron at various doses (e.g., 0.1, 0.25, 0.75 mg/kg, i.p. or s.c.). Include a vehicle control group.
-
Marker Administration: 30 minutes after drug administration, orally administer a non-absorbable marker, such as 0.2 mL of a 5% charcoal suspension in 10% gum arabic or a 6% carmine red solution in 0.5% methylcellulose.[20][22]
-
Observation: House mice individually and monitor for the first appearance of the colored fecal pellet. Record the time.
-
Tissue Collection (Optional): At a predetermined time point (e.g., 60 minutes for small intestinal transit), euthanize the mice and carefully dissect the gastrointestinal tract.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the leading edge of the marker.
-
Data Analysis: Calculate the whole gut transit time as the time to the first appearance of the colored pellet. For small intestinal transit, express the distance traveled by the marker as a percentage of the total length of the small intestine. Compare the results between palonosetron-treated and vehicle control groups.
Mandatory Visualizations
References
- 1. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mims.com [mims.com]
- 5. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Expression and function of 5-HT3 receptors in the enteric neurons of mice lacking the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of palonosetron for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV): a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of palonosetron plus dexamethasone in preventing chemotherapy-induced nausea and emesis in patients receiving carboplatin-based chemotherapy for gynecologic cancers: a phase II study by the West Japan Gynecologic Oncology Group (WJGOG 131) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review and Meta-Analysis of Intravenous Palonosetron in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systematic review and meta-analysis of intravenous palonosetron in the prevention of chemotherapy-induced nausea and vomiting in adults - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model | MDPI [mdpi.com]
- 22. mmpc.org [mmpc.org]
Influence of pH on the stability of palonosetron formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of pH on the stability of palonosetron (B1662849) formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for palonosetron hydrochloride formulations and why is it important?
A1: The optimal pH for this compound injections is between 4.5 and 5.5.[1][2][3][4][5][6] This acidic pH is crucial for maintaining the stability and solubility of the drug. Palonosetron has a pKa of approximately 8.81.[7] At a pH below its pKa, the molecule exists predominantly in its protonated, ionized hydrochloride salt form, which is freely soluble in water.[2][7] As the pH increases towards the pKa, the equilibrium shifts to the less soluble free base form, which can lead to precipitation.[7]
Q2: What are the expected degradation patterns for palonosetron under acidic and basic conditions?
A2: this compound is susceptible to degradation under both acidic and basic stress conditions.[8][9][10] The primary degradation pathway is likely the hydrolysis of the amide bond within the molecule.[8] Potential degradation products that have been identified include hydroxylated, keto, and N-oxide metabolites, as well as "(S,S)-Palonosetron Acid".[8] The rate of degradation is influenced by the concentration of the acid or base, the temperature, and the duration of exposure.[8]
Q3: I am not observing any degradation of my palonosetron sample in my forced degradation study. What should I do?
A3: If you do not see any degradation, your stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase the concentration of the acid or base: If you are using 0.1N HCl or NaOH, consider increasing the concentration to 1N or higher.[8]
-
Increase the temperature: Elevating the temperature to 60°C or 80°C can significantly accelerate the degradation rate.[8]
-
Extend the duration of the study: If no degradation is observed after a few hours, extend the exposure time.[8]
-
Ensure proper mixing: Make sure your sample is completely dissolved and evenly mixed with the acidic or basic solution.[8]
Q4: My palonosetron sample has completely degraded in my stress study. How can I achieve the desired 5-20% degradation?
A4: Complete degradation indicates that your stress conditions are too harsh. To achieve the target degradation of 5-20%, which is ideal for developing stability-indicating methods, you should:
-
Decrease the concentration of the acid or base: If you used 1N HCl or NaOH, try using 0.1N or even 0.01N.[8]
-
Lower the temperature: Perform the study at a lower temperature, such as room temperature or 40°C.[8]
-
Reduce the exposure time: Take samples at earlier time points to capture the desired degradation range.[8]
Q5: I observed a precipitate after mixing a this compound solution with another solution. What is the likely cause?
A5: The most probable cause of precipitation is an increase in the pH of the mixture.[7] When this compound solution (pH 4.5-5.5) is mixed with a basic solution, the pH of the final mixture can rise.[7] If the pH approaches the pKa of palonosetron (~8.81), the highly soluble hydrochloride salt is converted to its less soluble free base form, which then precipitates out of the solution.[7]
Data Presentation
Table 1: pH of Commercial this compound Formulations
| Formulation Type | pH Range | Buffer System | Reference |
| Injection, 5 mL vial and prefilled syringe | 4.5 - 5.5 | Trisodium citrate (B86180) dihydrate, Citric acid anhydrous | [1] |
| Injection, 2 mL single-dose vial | 6.5 - 8.5 | Not buffered | [11] |
| Injection, 5 mL single-dose vial | 4.5 - 5.5 | Citrate buffer | [2][6] |
| Formulation (general) | 4.5 - 5.5 | Not specified | [3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Application: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 1N HCl).
-
Incubation: Place the flask in a constant temperature environment (e.g., 60°C water bath) for a specified duration.
-
Neutralization: After the specified time, cool the flask to room temperature. Carefully neutralize the solution with an equivalent concentration of sodium hydroxide (B78521).
-
Dilution: Dilute the neutralized solution to the final desired concentration with the mobile phase to be used for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
-
Stress Application: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 1N NaOH).
-
Incubation: Incubate the flask at a constant temperature for a specified duration.
-
Neutralization: After the specified time, cool the flask to room temperature and neutralize the solution with an equivalent concentration of hydrochloric acid.
-
Dilution: Dilute the neutralized solution to the final desired concentration with the mobile phase.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Mandatory Visualization
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. DailyMed - PALONOSETRON- this compound injection [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arlok.com [arlok.com]
- 10. arlok.com [arlok.com]
- 11. DailyMed - this compound injection [dailymed.nlm.nih.gov]
Palonosetron for Postoperative Nausea and Vomiting: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information from dose-finding studies of palonosetron (B1662849) for the prevention of postoperative nausea and vomiting (PONV). It includes troubleshooting guides, frequently asked questions, comprehensive data summaries, and detailed experimental protocols to assist in the design and interpretation of related research.
Frequently Asked Questions (FAQs)
Q1: What is the established optimal dose of palonosetron for PONV prophylaxis in adults?
A1: Based on dose-ranging studies, the minimum effective dose of palonosetron for PONV prophylaxis in adults is 0.075 mg.[1][2] This dose has been shown to be more effective than lower doses (0.025 mg and 0.05 mg) and has been approved by the FDA for this indication.[1][2][3]
Q2: Is a weight-adjusted dosing strategy for palonosetron in obese patients more effective than a fixed dose for preventing PONV?
A2: One study comparing a body weight-adjusted dose (1 μg/kg) to a fixed dose (75 μg) in obese female patients undergoing breast surgery found no statistically significant difference in the overall incidence of PONV between the two groups in the first 48 hours post-surgery.[4] However, the study suggested that the weight-adjusted dose might have a longer-lasting antiemetic effect after 24 hours, though this finding was not statistically significant.[4]
Q3: What are the recommended doses of palonosetron for PONV prevention in pediatric patients?
A3: In children undergoing strabismus surgery, doses of 0.5, 1.0, and 1.5 μg/kg of palonosetron have been evaluated.[5][6][7][8] The study concluded that 0.5 μg/kg was as effective as the higher doses in reducing the incidence of PONV.[5] Therefore, doses of 0.5, 1.0, and 1.5 μg/kg are recommended for further evaluation in this population.[5][6][7][8] Another pediatric study comparing palonosetron (1 mcg/kg, maximum 0.075 mg) to ondansetron (B39145) did not find palonosetron to be superior.[9]
Q4: How does the efficacy of palonosetron for PONV compare to first-generation 5-HT3 receptor antagonists like ondansetron and granisetron (B54018)?
A4: Palonosetron has demonstrated a longer duration of action compared to older 5-HT3 receptor antagonists.[3][10] One study found palonosetron (0.075 mg) to be more effective than ondansetron (8 mg) in preventing PONV in patients undergoing laparoscopic gynecological surgery.[3] Another study showed that while the antiemetic efficacy of palonosetron was similar to granisetron in the first 24 hours, palonosetron was more effective in achieving a complete response (no PONV, no rescue medication) during the 24-48 hour period.[10]
Troubleshooting Guide
Problem: High variability in PONV incidence despite using the recommended palonosetron dose.
-
Possible Cause 1: Patient-specific risk factors. The incidence of PONV is influenced by multiple factors including gender, history of motion sickness or previous PONV, non-smoking status, and the use of postoperative opioids (Apfel risk score).[1][11] Ensure that patient populations in comparative groups are well-matched for these risk factors.
-
Possible Cause 2: Type and duration of surgery. Certain surgical procedures, such as laparoscopic, gynecological, and strabismus surgeries, are associated with a higher risk of PONV.[1][5][6][7][8][10] The duration of anesthesia can also play a role.[11] Stratifying analysis by surgical type may be necessary.
-
Possible Cause 3: Concomitant medications. The use of other medications, particularly opioids for postoperative pain management, can significantly increase the risk of PONV.[11] Document and control for the use of such medications in your experimental design.
Problem: Difficulty in determining the primary efficacy endpoint for a dose-finding study.
-
Solution: Common primary endpoints in palonosetron PONV studies include "Complete Response" (defined as no emetic episodes and no use of rescue medication) and the overall incidence of PONV over a specified time period (e.g., 0-24 hours, 0-48 hours, or 0-72 hours).[1][10] The choice of endpoint should be clearly defined in the study protocol. Secondary endpoints can include the severity of nausea, time to first emetic episode, and the need for rescue medication.[1][2]
Data Presentation
Table 1: Summary of Palonosetron Dose-Finding Studies in Adults for PONV
| Study Population | Doses Studied | Key Efficacy Findings | Reference |
| Women undergoing major gynecological surgery | 0.1 µg/kg, 1 µg/kg, 30 µg/kg, Placebo | 1 µg/kg and 30 µg/kg doses showed significantly better complete response in the first 24 hours compared to placebo. | [1] |
| Patients with Apfel risk score ≥2 undergoing laparoscopic surgery | 0.025 mg, 0.05 mg, 0.075 mg, Placebo | Only the 0.075 mg dose showed a significantly improved rate of complete response compared with placebo over 0-6, 0-24, and 0-72 hour periods. | [1][2] |
| Obese female patients undergoing breast surgery | 1 µg/kg (weight-adjusted) vs. 75 µg (fixed dose) | No significant difference in the overall incidence of PONV in the first 48 hours. | [4] |
Table 2: Summary of Palonosetron Dose-Finding Studies in Children for PONV
| Study Population | Doses Studied | Key Efficacy Findings | Reference |
| Children (2-12 years) undergoing strabismus surgery | 0.5 µg/kg, 1.0 µg/kg, 1.5 µg/kg | The percentage of children with PONV during 0-48 hours was 24% with 0.5 or 1.0 µg/kg, and 20% with 1.5 µg/kg, with no statistically significant difference between groups. | [5][6][7][8] |
| Pediatric surgical patients (1 month to <17 years) | 1 µg/kg (max 0.075 mg) vs. 3 µg/kg (max 0.25 mg) | No dose-response was observed. | [9] |
Experimental Protocols
Protocol 1: Dose-Ranging Study in Adults Undergoing Laparoscopic Surgery
-
Objective: To determine the optimal dose of palonosetron for the prevention of PONV.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with a simplified Apfel risk score for PONV of ≥2 undergoing laparoscopic surgery.[1]
-
Intervention: Patients were randomized to receive a single intravenous dose of palonosetron (0.025 mg, 0.05 mg, or 0.075 mg) or placebo immediately before the induction of anesthesia.[1][2]
-
Primary Outcome: Complete response (no emetic episodes and no rescue medication) during the 0-24 hour and 0-72 hour periods post-surgery.[1]
-
Secondary Outcomes: Incidence and severity of nausea, time to first emetic episode, and patient functional interference due to PONV.[1][2]
-
Data Collection: PONV episodes, nausea severity (using a visual analog scale), and use of rescue antiemetics were recorded at specified intervals (e.g., 0-6h, 6-24h, 24-72h).[1]
Protocol 2: Dose-Finding Study in Children Undergoing Strabismus Surgery
-
Objective: To evaluate the efficacy of different doses of palonosetron for the prevention of PONV in a high-risk pediatric population.[6][7]
-
Study Design: A prospective, randomized, double-blind study.[6][7]
-
Patient Population: Children aged 2 to 12 years, classified as American Society of Anesthesiologists (ASA) physical status I, undergoing strabismus surgery under general anesthesia.[5][6][7][8]
-
Intervention: Patients were randomly assigned to receive a single intravenous dose of palonosetron 0.5, 1.0, or 1.5 μg/kg.[5][6][7][8]
-
Primary Outcome: Proportion of patients experiencing PONV during the 48-hour period following surgery.[5]
-
Data Collection: All episodes of PONV were evaluated using a numeric scoring system at intervals of 0-2, 2-6, 6-24, and 24-48 hours post-surgery.[6][7][8] The need for rescue antiemetic medication was also recorded.[5]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of Palonosetron in preventing PONV.
Experimental Workflow
Caption: General experimental workflow for a Palonosetron PONV dose-finding study.
References
- 1. Management of postoperative nausea and vomiting: focus on palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Palonosetron: A novel approach to control postoperative nausea and vomiting in day care surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prospective, randomized, double-blind trial to compare body weight-adjusted and fixed doses of palonosetron for preventing postoperative nausea and vomiting in obese female patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doses of Palonosetron for the Prevention of Postoperative Nausea and Vomiting in Children Undergoing Strabismus Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different doses of palonosetron for the prevention of postoperative nausea and vomiting in children undergoing strabismus surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. A Comparative Study Between Palonosetron and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of palonosetron in the management of postoperative nausea vomiting in oral and maxillofacial surgery - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing palonosetron bioavailability through novel drug delivery systems
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in the development of novel drug delivery systems for enhancing the bioavailability of palonosetron (B1662849).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the formulation, characterization, and stability testing of palonosetron drug delivery systems.
I. Formulation & Development
Question 1: I am developing a mucoadhesive buccal film for palonosetron and it has poor folding endurance and mechanical strength. What are the possible causes and solutions?
Answer: Poor mechanical properties in buccal films often stem from an improper polymer blend or an inappropriate concentration of plasticizer.
-
Possible Causes:
-
Inadequate Polymer Concentration: The concentration of the film-forming polymer may be too low to provide the necessary structural integrity.
-
Incorrect Polymer Selection: The chosen polymer or polymer blend may not possess the inherent flexibility required for a buccal film.
-
Suboptimal Plasticizer Concentration: Too little plasticizer can result in a brittle film, while too much can lead to a soft and weak film.
-
-
Troubleshooting Steps:
-
Optimize Polymer Concentration: Systematically increase the concentration of the primary film-forming polymer (e.g., HPMC, Chitosan) in small increments.
-
Evaluate Polymer Blends: Consider blending different polymers. For instance, combining a water-insoluble polymer like Eudragit RL 100 with a mucoadhesive polymer can enhance mechanical strength.[1]
-
Adjust Plasticizer Content: Methodically vary the concentration of the plasticizer (e.g., propylene (B89431) glycol, glycerin).[2][3][4] A design of experiments (DoE) approach can be efficient in finding the optimal ratio of polymer to plasticizer.
-
Incorporate a Co-polymer: The addition of a co-polymer like polyvinylpyrrolidone (B124986) (PVP) can sometimes improve the flexibility and release properties of the film.[3]
-
Question 2: My parenteral controlled-release formulation of palonosetron is not forming a stable gel at body temperature. What should I do?
Answer: The gelation temperature of in-situ forming gels is a critical parameter that is highly sensitive to the concentration of thermosensitive polymers and other excipients.
-
Possible Causes:
-
Incorrect Polymer Concentration: The concentration of the thermosensitive polymer, such as Pluronic F127, is likely outside the optimal range for gelation at 37°C.[5][6]
-
Presence of Additives: Other components in the formulation, like co-solvents or other polymers, can shift the gelation temperature.
-
pH of the Formulation: The pH of the solution can sometimes influence the hydration and entanglement of polymer chains.
-
-
Troubleshooting Steps:
-
Adjust Thermosensitive Polymer Concentration: Carefully adjust the concentration of Pluronic F127. A 3^3 factorial design can be employed to systematically study the effects of polymer concentration.[6]
-
Evaluate the Impact of Other Excipients: If your formulation contains other polymers like HPMC or PEGs, their concentrations may need to be re-optimized in conjunction with the Pluronic F127.[5][6]
-
Control the pH: Ensure the pH of your formulation is within a stable range, typically between 6.2 and 6.5 for parenteral preparations.[5][6]
-
Verify Sterilization Method: Ensure that the chosen sterilization method (e.g., autoclaving) is not degrading the polymers and altering their gelling properties.[5]
-
Question 3: I am observing phase separation and drug precipitation in my palonosetron nanoformulation upon storage. How can I improve its stability?
Answer: Physical instability in nanoformulations is a common challenge, often related to the formulation's composition and the manufacturing process.
-
Possible Causes:
-
Inadequate Surfactant/Stabilizer: The type or concentration of the surfactant or stabilizer may be insufficient to prevent particle aggregation or drug crystallization.
-
High Drug Loading: Exceeding the solubilization capacity of the lipid matrix or polymer can lead to drug expulsion and precipitation over time.
-
Improper Homogenization: Insufficient energy during homogenization can result in a wide particle size distribution and a tendency for Ostwald ripening.
-
Storage Conditions: Storing the formulation at inappropriate temperatures can accelerate instability.
-
-
Troubleshooting Steps:
-
Screen Different Stabilizers: Experiment with various surfactants or steric stabilizers (e.g., Poloxamers, Tweens, PVA) and optimize their concentrations.
-
Optimize Drug Loading: Determine the maximum solubility of palonosetron in the chosen lipid or polymer and formulate below this saturation point.
-
Refine Homogenization Parameters: Increase the homogenization pressure or the number of cycles to achieve a smaller and more uniform particle size.
-
Conduct a Stability Study: Evaluate the formulation's stability at different temperatures (e.g., 4°C, 25°C, 40°C) to identify the optimal storage conditions.[5]
-
II. Analytical & Experimental Issues
Question 4: I am seeing unexpected peaks in my HPLC chromatogram during a stability study of my palonosetron formulation. What could be the cause?
Answer: Unexpected peaks in an HPLC chromatogram are often indicative of degradation products, impurities from excipients, or contaminants.
-
Possible Causes:
-
Drug Degradation: Palonosetron can degrade under certain conditions, particularly oxidative, acidic, and basic stress.[7] The N-oxide metabolite is a known degradation product.[8]
-
Excipient Interference: Some excipients or their degradation products may absorb at the same wavelength as palonosetron.
-
Contamination: Contamination from glassware, solvents, or the manufacturing process can introduce extraneous peaks.
-
-
Troubleshooting Steps:
-
Run a Forced Degradation Study: Subject a pure sample of palonosetron to stress conditions (acid, base, oxidation, heat, light) to identify the retention times of its degradation products.[7][9]
-
Analyze a Placebo Formulation: Prepare and analyze a placebo formulation (containing all excipients except palonosetron) to check for any interfering peaks from the excipients.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help assess peak purity and determine if the main palonosetron peak is co-eluting with a degradation product.
-
Review Sample Handling and Storage: Ensure that samples are being handled and stored correctly to prevent degradation before analysis.[7]
-
Question 5: The in vitro drug release from my controlled-release palonosetron formulation is too fast/slow. How can I modulate the release rate?
Answer: The drug release rate is primarily controlled by the properties of the rate-controlling polymer and the overall formulation design.
-
Possible Causes:
-
Polymer Properties: The type, concentration, and molecular weight of the rate-controlling polymer are key determinants of the release profile.
-
Drug-Polymer Ratio: The ratio of the drug to the polymer will influence the tortuosity of the diffusion path.
-
Formulation Porosity: For solid dosage forms, the porosity of the matrix can affect the rate of solvent penetration and drug dissolution.
-
Dissolution Medium: The pH and composition of the dissolution medium can affect the solubility of the drug and the swelling of the polymer.
-
-
Troubleshooting Steps:
-
Modify Polymer Concentration: Increasing the concentration of the release-retarding polymer (e.g., HPMC K100M) will generally slow down the release rate.[5]
-
Experiment with Different Polymers: Evaluate polymers with different properties. For example, a higher molecular weight grade of HPMC will typically result in a slower release.
-
Alter the Drug-to-Polymer Ratio: A higher proportion of polymer relative to the drug will usually decrease the release rate.
-
Incorporate a Pore-Former: For solid matrices, adding a soluble excipient (e.g., lactose) can create pores upon dissolution, thereby increasing the release rate.
-
Ensure Appropriate Dissolution Conditions: Use a dissolution medium that is relevant to the intended site of administration and ensures sink conditions. For oral formulations, phosphate (B84403) buffer pH 6.8 is commonly used.[10]
-
Data Presentation: Pharmacokinetic Parameters of Palonosetron Formulations
The following tables summarize the pharmacokinetic parameters of palonosetron administered via different routes and in various formulations.
Table 1: Pharmacokinetics of Intravenous and Oral Palonosetron in Healthy Adults
| Parameter | Intravenous (0.5 mg) | Oral Capsule (0.5 mg) | Reference(s) |
| Cmax (ng/mL) | 5.58 ± 2.66 | 0.82 ± 0.17 | [11] |
| Tmax (h) | 0.022 ± 0.019 | 6.3 ± 4.3 | [11] |
| AUC0-168 (h·ng/mL) | 40 ± 12 | 43 ± 12 | [11] |
| t1/2 (h) | 54 ± 18 | 44 ± 9 | [11] |
| Absolute Bioavailability (%) | - | 109.9 ± 26.1 | [11] |
Table 2: Pharmacokinetics of Different Oral Doses of Palonosetron in Healthy Chinese Volunteers
| Parameter | Oral Dose (0.25 mg) | Oral Dose (0.75 mg) | Reference(s) |
| Cmax (ng/mL) | 0.58 ± 0.20 | 1.95 ± 0.94 | [11] |
| Tmax (h) | 8.4 ± 3.9 | 8.3 ± 2.9 | [11] |
| AUC0-168 (h·ng/mL) | 35 ± 10 | 82 ± 34 | [11] |
| t1/2 (h) | 74 ± 18 | 41 ± 9 | [11] |
Table 3: Comparative Bioavailability of Palonosetron Oral Transmucosal Films
| Formulation Details | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference(s) |
| Oral Film (Example 9) | - | - | - | 80.52 | [12] |
| Oral Film (Example 10) | - | - | - | 79.09 | [12] |
| Oral Film (Example 8) | - | - | - | 40.39 | [12] |
| Mouth Dissolving Film vs. Soft Gelatin Capsule (in Rabbits) | 0.50 ± 0.5 (Film) vs. 1.0 ± 0.0 (Capsule) | 1.02 ± 0.23 (Film) vs. 0.82 ± 0.09 (Capsule) | 3.52 ± 0.35 (Film) vs. 3.25 ± 0.28 (Capsule) | ~108 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of novel palonosetron delivery systems.
Protocol 1: Preparation of Palonosetron Mucoadhesive Buccal Film by Solvent Casting
This protocol is adapted from methodologies described for the preparation of buccal films.[1][3][4]
Materials:
-
Palonosetron HCl
-
Film-forming polymer (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC K4M)
-
Mucoadhesive polymer (e.g., Chitosan (B1678972), Carbopol)
-
Plasticizer (e.g., Propylene glycol or Glycerin)
-
Solvent (e.g., 1% v/v acetic acid for chitosan, distilled water for HPMC)
-
Petri dish
-
Magnetic stirrer
-
Hot air oven
Procedure:
-
Polymer Solution Preparation:
-
Accurately weigh the required amount of the film-forming polymer (e.g., HPMC) and dissolve it in a suitable volume of distilled water with continuous stirring at a controlled temperature (e.g., 60°C) until a clear solution is formed.
-
In a separate beaker, dissolve the mucoadhesive polymer in its respective solvent. For example, dissolve chitosan in 1% v/v acetic acid.
-
-
Incorporation of Drug and Plasticizer:
-
Accurately weigh the required amount of palonosetron HCl and dissolve it in a small amount of the solvent.
-
Add the drug solution and the plasticizer (e.g., propylene glycol) to the polymer solution and stir until a homogenous mixture is obtained.
-
-
Casting the Film:
-
Pour the final bubble-free solution into a petri dish.
-
Dry the film in a hot air oven at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 3-12 hours) until the film is completely dry.
-
-
Film Retrieval and Storage:
-
Carefully peel the dried film from the petri dish.
-
Cut the film into the desired size (e.g., 1x1 cm²).
-
Store the prepared films in a desiccator until further evaluation.
-
Protocol 2: In Vitro Drug Release Study of Palonosetron Buccal Film
This protocol outlines a typical procedure for assessing the in vitro drug release from a buccal film.[1][10]
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium (e.g., 500 mL of phosphate buffer pH 6.8)
-
Buccal film sample (e.g., 1x1 cm²)
-
SS disk and cyanoacrylate adhesive
-
Syringes and filters
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Apparatus Setup:
-
Set up the USP dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 50 rpm.
-
-
Sample Preparation:
-
Fix the buccal film sample onto an SS disk using cyanoacrylate adhesive.
-
Place the disk at the bottom of the dissolution vessel, ensuring the film is facing upwards.
-
-
Dissolution Testing:
-
Start the dissolution test.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes in palonosetron research and development.
Caption: Mechanism of action of palonosetron in preventing chemotherapy-induced nausea and vomiting.
Caption: General experimental workflow for developing a novel palonosetron drug delivery system.
Caption: Logical relationships between formulation properties and performance for palonosetron delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo evaluation of chitosan buccal films of ondansetron hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New formulation and approach for mucoadhesive buccal film of rizatriptan benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. DEVELOPMENT OF CONTROLLED RELEASE FORMULATION OF PALONOSETRON HYDROCHLORIDE USING NOVEL PARENTERAL DRUG DELIVERY SYSTEM | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. US20170367969A1 - Palonosetron oral transmucosal film or patch - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Palonosetron vs. Ondansetron for Chemotherapy-Induced Nausea and Vomiting: A Comparative Efficacy Guide
A detailed comparison of palonosetron (B1662849) and ondansetron (B39145), two key 5-HT3 receptor antagonists, for the prevention of chemotherapy-induced nausea and vomiting (CINV), with a focus on their clinical efficacy, experimental protocols, and mechanisms of action.
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The introduction of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists revolutionized CINV management. Ondansetron, a first-generation 5-HT3 antagonist, has been a cornerstone of antiemetic therapy for decades. Palonosetron, a second-generation antagonist, offers a distinct pharmacological profile, suggesting potential advantages in CINV prevention. This guide provides a comprehensive comparison of their efficacy, supported by data from key clinical trials, and delves into the experimental methodologies and underlying signaling pathways.
Comparative Efficacy: A Quantitative Overview
Multiple clinical trials and pooled analyses have demonstrated the comparative efficacy of palonosetron and ondansetron in preventing CINV. Palonosetron has shown particular benefits in the delayed phase of CINV.
A prospective, observational study in South Indian patients receiving moderately or highly emetogenic chemotherapy found that palonosetron provided a clinically better antiemetic efficacy than ondansetron, especially in preventing delayed emesis.[1] In this study, the complete response rate for the palonosetron group was significantly higher in the delayed (p=0.006) and overall (p=0.008) phases compared to the ondansetron group.[1]
A pivotal phase III, double-blind, randomized trial involving 667 patients receiving highly emetogenic chemotherapy (HEC) showed that a single intravenous dose of palonosetron (0.25 mg or 0.75 mg) was at least as effective as ondansetron (32 mg) in preventing acute CINV.[2] When co-administered with dexamethasone (B1670325), palonosetron (0.25 mg) demonstrated significantly higher complete response rates than ondansetron plus dexamethasone in the delayed (42.0% vs. 28.6%) and overall (40.7% vs. 25.2%) phases.[2]
A pooled analysis of four phase III clinical trials, encompassing data from 2,962 patients, further supports the superiority of palonosetron.[3][4] This analysis revealed significantly higher complete response rates for palonosetron compared to older 5-HT3 receptor antagonists (including ondansetron) in the delayed (57% vs 45%, P < 0.0001) and overall (51% vs 40%, P < 0.0001) periods.[3]
The following tables summarize the complete response (CR) rates from key comparative studies. CR is typically defined as no emetic episodes and no use of rescue medication.
| Study | Chemotherapy Emetogenicity | Treatment Arms | Acute Phase CR (0-24h) | Delayed Phase CR (>24-120h) | Overall Phase CR (0-120h) |
| Prospective Observational Study | Moderately or Highly | Palonosetron 0.25 mg IV | 89.6% | 86.8% | 82.1% |
| Sivabalan et al. | Ondansetron 8 mg IV | 80.2% | 70.8% | 65.1% | |
| Phase III Randomized Trial | Highly | Palonosetron 0.25 mg IV + Dexamethasone | 59.2% | 42.0% | 40.7% |
| Eisenberg et al. | Ondansetron 32 mg IV + Dexamethasone | 57.0% | 28.6% | 25.2% | |
| Pooled Analysis | Moderately or Highly | Palonosetron (0.25 mg or 0.75 mg) IV | Not significantly different | 57% | 51% |
| Schwartzberg et al. | Older 5-HT3 RAs (including Ondansetron) IV | 45% | 40% | ||
| Pediatric Randomized Trial | Moderately or Highly | Palonosetron 5 mcg/kg IV | 75% | 68.8% | 60% |
| Patil et al. | Ondansetron 5 mg/m2 IV q8h | 70% | 65% | 56.2% |
Key Experimental Protocols
The evidence supporting the comparative efficacy of palonosetron and ondansetron is derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.
Pivotal Phase III, Double-Blind, Randomized Trial (Eisenberg et al.)
-
Objective: To evaluate the efficacy and safety of palonosetron versus ondansetron in preventing CINV following highly emetogenic chemotherapy.[2]
-
Patient Population: Chemo-naïve adult cancer patients scheduled to receive a single-day HEC regimen.
-
Study Design: A multicenter, double-blind, randomized, parallel-group study.[2]
-
Treatment Arms:
-
Endpoints:
-
Primary: Complete response (no emesis, no rescue medication) in the acute phase (0-24 hours post-chemotherapy).[2]
-
Secondary: Complete response in the delayed (>24-120 hours) and overall (0-120 hours) phases; control of nausea.
-
-
Data Collection: Patients recorded emetic episodes, nausea severity, and use of rescue medication in a diary for 5 days post-chemotherapy.
Prospective Observational Study (Sivabalan et al.)
-
Objective: To compare the effectiveness and safety of palonosetron versus ondansetron in South Indian patients receiving cancer chemotherapy.[1]
-
Patient Population: 106 consecutive, chemo-naïve cancer patients in each treatment arm scheduled to receive moderately or highly emetogenic chemotherapy.[1]
-
Study Design: A prospective, observational study.[1]
-
Treatment Arms:
-
Endpoints: Proportion of patients with nausea and vomiting during the acute (0-24 hours), delayed (24-120 hours), and overall (0-120 hours) periods.[1]
-
Data Collection: Patients were followed up for five days, and the number of emetic episodes, severity of nausea, and use of rescue antiemetics were recorded.[1]
Mechanism of Action and Signaling Pathways
Both palonosetron and ondansetron exert their antiemetic effects by blocking 5-HT3 receptors, which are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[5][6][7] Chemotherapy damages enterochromaffin cells in the gut, leading to the release of serotonin (B10506) (5-HT). Serotonin then binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.
However, palonosetron exhibits several key pharmacological differences from ondansetron:
-
Higher Binding Affinity: Palonosetron has a significantly higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron.[8]
-
Longer Half-Life: Palonosetron has a much longer plasma half-life of approximately 40 hours, compared to the shorter half-life of ondansetron.[8]
-
Allosteric Binding and Receptor Internalization: Unlike ondansetron, which is a competitive antagonist, palonosetron exhibits allosteric binding and positive cooperativity, leading to receptor internalization. This unique mechanism may contribute to its prolonged duration of action and efficacy in the delayed phase of CINV.
The following diagram illustrates the general signaling pathway of 5-HT3 receptor antagonists in the context of CINV.
The following diagram illustrates a typical workflow for a clinical trial comparing palonosetron and ondansetron for CINV.
Conclusion
The available evidence from numerous clinical trials and meta-analyses indicates that while both palonosetron and ondansetron are effective in preventing CINV, palonosetron demonstrates superior efficacy, particularly in the prevention of delayed nausea and vomiting.[1][2][3] This enhanced and prolonged activity is attributed to its unique pharmacological properties, including a higher receptor binding affinity, a longer half-life, and a distinct mechanism of allosteric binding and receptor internalization. For researchers and drug development professionals, the data suggests that future antiemetic strategies could focus on developing agents with similar prolonged receptor interactions to further improve the management of CINV. The robust methodologies of the cited clinical trials provide a solid foundation for the design of future studies in this therapeutic area.
References
- 1. Comparison of Antiemetic Effectiveness of Palonosetron Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. 5HT3 RECEPTOR [flipper.diff.org]
- 8. Comparison of antiemetic efficacy and safety of palonosetron vs ondansetron in the prevention of chemotherapy-induced nausea and vomiting in children | MDedge [mdedge.com]
Palonosetron vs. Granisetron for Delayed CINV: A Comparative Guide
A detailed comparison of the efficacy, mechanism of action, and clinical application of palonosetron (B1662849) and granisetron (B54018) in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV), supported by clinical trial data and mechanistic insights.
Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, significantly impacting a patient's quality of life. While acute CINV (occurring within 24 hours of chemotherapy) is relatively well-managed, delayed CINV (occurring 24 to 120 hours post-chemotherapy) remains a clinical challenge. This guide provides a comprehensive comparison of two key 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, palonosetron and granisetron, in the context of preventing delayed CINV.
Efficacy in Preventing Delayed CINV: A Quantitative Comparison
Multiple clinical trials and meta-analyses have demonstrated the superior efficacy of palonosetron over first-generation 5-HT3 receptor antagonists, including granisetron, particularly in the prevention of delayed CINV.[1][2] A meta-analysis of 12 randomized controlled trials and five retrospective studies revealed that palonosetron was statistically superior to granisetron in achieving a complete response (CR) — defined as no emesis and no use of rescue medication — in all phases of CINV, with a notable advantage in the delayed phase.[1][3]
| Efficacy Endpoint | Palonosetron | Granisetron | Odds Ratio (95% CI) | Reference |
| Complete Response (Delayed Phase) | Superior | 1.38 (1.13-1.69) | [1][3] | |
| Complete Response (Acute Phase) | Superior | 1.28 (1.06-1.54) | [1][3] | |
| Complete Response (Overall Phase) | Superior | 1.37 (1.17-1.60) | [1][3] |
Table 1: Comparison of Complete Response Rates for Palonosetron vs. Granisetron in CINV. [1][3]
The TRIPLE study, a randomized, double-blind, phase III trial, directly compared palonosetron and granisetron in a triplet regimen with dexamethasone (B1670325) and aprepitant (B1667566) for patients receiving highly emetogenic chemotherapy.[4] In this study, palonosetron demonstrated a significantly higher complete response rate in the delayed phase compared to granisetron.[4]
| Study | Patient Population | Chemotherapy | Palonosetron CR (Delayed) | Granisetron CR (Delayed) | P-value |
| TRIPLE Study | Malignant solid tumors | Highly Emetogenic (Cisplatin ≥50 mg/m²) | 67.2% | 59.1% | 0.0142 |
Table 2: Delayed Phase Complete Response in the TRIPLE Study. [4]
Mechanism of Action: Differentiating Second-Generation Antagonism
Both palonosetron and granisetron are selective antagonists of the 5-HT3 receptor, a key mediator in the emetic reflex.[5][6][7][8] Chemotherapy triggers the release of serotonin (B10506) from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the brain's vomiting center.[7][9] By blocking these receptors, both drugs effectively inhibit this pathway.
However, palonosetron, a second-generation 5-HT3 receptor antagonist, exhibits distinct pharmacological properties that contribute to its enhanced efficacy in delayed CINV.[10] It has a significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life (approximately 40 hours) compared to granisetron.[8][10] Furthermore, palonosetron demonstrates allosteric binding and induces receptor internalization, leading to prolonged inhibition of receptor function.[10] There is also evidence to suggest that palonosetron can inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK1) receptor pathways, the latter being a significant contributor to the delayed phase of CINV.[10]
Figure 1: Signaling Pathways in CINV. This diagram illustrates the roles of serotonin (5-HT3) and substance P (NK1) in inducing emesis and the points of intervention for palonosetron and granisetron.
Experimental Protocols: A Look at the TRIPLE Study
To provide a detailed understanding of the clinical evidence, the methodology of the pivotal TRIPLE study is outlined below.
Study Design: A randomized, double-blind, phase III clinical trial.[4]
Patient Population: The study enrolled patients with malignant solid tumors scheduled to receive their first course of highly emetogenic chemotherapy containing cisplatin (B142131) at a dose of 50 mg/m² or higher.[4]
Intervention: Patients were randomly assigned to one of two treatment arms:
-
Palonosetron Arm: A single intravenous dose of palonosetron (0.75 mg) on day 1.[4]
-
Granisetron Arm: A single intravenous dose of granisetron (1 mg) on day 1.[4]
Both arms also received a standard triplet antiemetic regimen consisting of:
-
Aprepitant: 125 mg orally on day 1, followed by 80 mg on days 2 and 3.[4]
-
Dexamethasone: 12 mg intravenously on day 1, followed by 8 mg orally on days 2, 3, and 4.[4]
Endpoints:
-
Primary Endpoint: Complete response (no emesis and no rescue medication) in the overall phase (0-120 hours).[4]
-
Secondary Endpoints: Complete response in the acute (0-24 hours) and delayed (24-120 hours) phases; complete control (no emesis, no rescue medication, and no more than mild nausea); and total control (no emesis, no rescue medication, and no nausea).[4]
Data Collection: Patients maintained a diary to record episodes of emesis, nausea severity (using a visual analog scale), and the use of any rescue medication from day 1 to day 5.
Figure 2: Workflow of a CINV Clinical Trial. This diagram outlines the key phases of a typical clinical trial evaluating antiemetic therapies, from patient recruitment to data analysis.
Safety and Tolerability
In the meta-analysis by Hsu et al., no significant difference was observed in the incidence of headache between the palonosetron and granisetron groups.[1][3] However, the occurrence of constipation was reported to be lower in the granisetron group.[1][3] Both medications are generally well-tolerated.
Conclusion
For the prevention of delayed CINV, the available evidence strongly suggests that palonosetron is more effective than granisetron. This enhanced efficacy is attributed to its unique pharmacological properties, including a longer half-life, higher receptor binding affinity, and potential for inhibiting receptor pathway cross-talk. While both drugs are considered safe, the choice of antiemetic should be guided by the emetogenic potential of the chemotherapy regimen and individual patient risk factors. For patients at high risk for delayed CINV, palonosetron represents a superior therapeutic option.
References
- 1. researchgate.net [researchgate.net]
- 2. A double‐blind, randomized, multicenter phase 3 study of palonosetron vs granisetron combined with dexamethasone and fosaprepitant to prevent chemotherapy‐induced nausea and vomiting in patients with breast cancer receiving anthracycline and cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of nausea with palonosetron versus granisetron, both combined with dexamethasone, in patients receiving cisplatin- or anthracycline plus cyclophosphamide-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase III open-label study to assess safety and efficacy of palonosetron for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. patlynk.com [patlynk.com]
- 10. mims.com [mims.com]
Comparing the binding affinities of different 5-HT3 receptor antagonists
A Comparative Analysis of Binding Affinities for 5-HT3 Receptor Antagonists
The 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, colloquially known as "setrons," are a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and postoperative states.[1][2] These drugs exert their therapeutic effects by blocking 5-HT3 receptors, which are ligand-gated ion channels located in the central and peripheral nervous systems.[1][2][3] Upon activation by serotonin (B10506), these channels permit the influx of cations, leading to rapid neuronal depolarization.[3][4] While all antagonists in this class share a common mechanism of action, they exhibit notable differences in their pharmacological profiles, including their binding affinities for the 5-HT3 receptor.[5][6]
This guide provides an objective comparison of the binding affinities of several prominent 5-HT3 receptor antagonists, supported by experimental data and detailed methodologies for researchers in drug development and pharmacology.
Comparative Binding Affinities
The binding affinity of a drug for its receptor is a critical determinant of its potency and, in some cases, its duration of action. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The second-generation antagonist, palonosetron (B1662849), is distinguished by a significantly higher binding affinity compared to first-generation agents like ondansetron (B39145) and granisetron.[1][7][8][9]
| Compound | Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | Radioligand | Cell Line/Tissue | Reference |
| Palonosetron | 5-HT3A | 0.3 | 0.60 | [³H]granisetron | HEK293 cells | [10] |
| 5-HT3AB | 0.35 | 0.71 | [³H]granisetron | HEK293 cells | [10] | |
| Ondansetron | 5-HT3A | 0.47 ± 0.14 | Not Reported | [³H]granisetron | 5-HT3A Receptors | [11] |
| Granisetron | Not Specified | pKi 9.15 | Not Reported | Not Reported | Rat Cortical Membranes | [11] |
| Cilansetron | Not Specified | 0.19 | Not Reported | Not Reported | Not Reported | [12] |
Note: pKi is the negative logarithm of the Ki value. A pKi of 9.15 corresponds to a Ki of approximately 0.07 nM. Direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.[11]
Palonosetron's higher affinity and longer half-life contribute to its prolonged inhibition of receptor function.[7][8][13] Furthermore, unlike the purely competitive antagonism of first-generation agents, palonosetron exhibits a more complex interaction, involving both competitive and allosteric mechanisms, and has been shown to trigger receptor internalization.[13][14][15]
Signaling Pathway and Antagonist Mechanism
The 5-HT3 receptor is an ionotropic receptor.[4] The binding of serotonin initiates a conformational change that opens the central ion pore, allowing Na+, K+, and Ca2+ to flow into the cell.[3] This influx of positive ions causes rapid depolarization of the neuron, leading to an excitatory signal.[4] 5-HT3 receptor antagonists competitively block the binding of serotonin, thereby preventing channel opening and inhibiting the downstream signaling cascade.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging differences between 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
Palonosetron vs. First-Generation 5-HT3 Antagonists: A Comparative Guide on Efficacy in CINV
In the management of chemotherapy-induced nausea and vomiting (CINV), the advent of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists marked a significant therapeutic advance. While first-generation agents like ondansetron (B39145), granisetron (B54018), and dolasetron (B1670872) have been effective, the second-generation antagonist, palonosetron (B1662849), has demonstrated superior efficacy, particularly in the prevention of delayed CINV. This guide provides an objective comparison of palonosetron relative to first-generation 5-HT3 antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological and procedural pathways.
Pharmacological Distinction: A Tale of Two Generations
Palonosetron distinguishes itself from its predecessors through unique pharmacological properties. It exhibits a significantly higher binding affinity for the 5-HT3 receptor, at least 30-fold greater than other 5-HT3 receptor antagonists, and possesses a remarkably longer plasma half-life of approximately 40 hours, compared to the 4 to 9 hours of first-generation agents.[1][2][3] This prolonged duration of action is a key factor in its enhanced efficacy against delayed CINV.
Furthermore, unlike the purely competitive antagonism of first-generation agents, palonosetron demonstrates allosteric interactions and positive cooperativity with the 5-HT3 receptor.[4][5] This unique binding mechanism is believed to induce conformational changes in the receptor, leading to receptor internalization and a prolonged inhibition of its function.[5][6] This distinct molecular interaction may also contribute to the inhibition of cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor pathways, a mechanism implicated in delayed emesis.[7]
Comparative Efficacy in Clinical Trials
Multiple clinical trials and meta-analyses have consistently highlighted the superior performance of palonosetron in preventing both acute and delayed CINV when compared to first-generation 5-HT3 antagonists.
A meta-analysis of nine randomized controlled trials encompassing 3,463 patients revealed that palonosetron (0.25 mg i.v.) significantly reduced the cumulative incidence of emesis compared to first-generation antagonists on day 1, from days 2 to 5, and over the entire 5-day period.[8][9] Another pooled analysis of four Phase III trials involving 1,787 patients treated with palonosetron and 1,175 with older 5-HT3 antagonists found significantly higher complete response rates for palonosetron in the delayed (57% vs. 45%) and overall (51% vs. 40%) phases of CINV.[10]
Specifically, when compared to granisetron, a meta-analysis of 17 studies showed that palonosetron was statistically superior in achieving a complete response in the acute, delayed, and overall phases of CINV.[11][12][13] Studies have also shown palonosetron to be more effective than ondansetron and dolasetron in preventing both acute and delayed CINV.[3][14]
Quantitative Data Summary
| Efficacy Endpoint | Palonosetron | First-Generation 5-HT3 Antagonists | Key Findings & Citations |
| Complete Response (CR) - Delayed Phase | 57% | 45% | Palonosetron demonstrated a significantly higher CR rate in the delayed phase (P < 0.0001).[10] |
| Complete Response (CR) - Overall Phase | 51% | 40% | The overall CR rate was significantly higher for palonosetron (P < 0.0001).[10] |
| Prevention of Emesis - Day 1 | Significantly Reduced | - | Palonosetron showed a significant reduction in the cumulative incidence of emesis on the first day (RR = 1.11).[8][9] |
| Prevention of Emesis - Days 2-5 | Significantly Reduced | - | Palonosetron demonstrated a significant reduction in emesis during the delayed phase (RR = 1.26).[8][9] |
| Prevention of Nausea - Delayed Phase | 44% (No Nausea) | 36% (No Nausea) | A higher percentage of patients in the palonosetron group reported no nausea in the delayed phase.[10] |
Experimental Protocols: A Look into a Phase III Comparative Trial
The methodologies employed in the comparative clinical trials are crucial for understanding the evidence base. A typical Phase III, multicenter, randomized, double-blind, active-comparator trial evaluating the efficacy and safety of palonosetron versus a first-generation 5-HT3 antagonist would follow a structure similar to this:
1. Patient Population:
-
Inclusion criteria typically involve adult cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.
-
Key exclusion criteria often include prior chemotherapy, concurrent radiation therapy to the abdomen or pelvis, and the use of other antiemetic agents within a specified timeframe.
2. Study Design and Treatment:
-
Patients are randomly assigned to receive a single intravenous dose of either palonosetron (e.g., 0.25 mg) or a first-generation antagonist (e.g., ondansetron 32 mg or granisetron 40 mcg/kg) administered prior to chemotherapy.
-
Dexamethasone is often administered concomitantly as per standard antiemetic guidelines.
3. Efficacy and Safety Assessments:
-
Primary Endpoint: The primary measure of efficacy is typically the proportion of patients with a "complete response" (defined as no emetic episodes and no use of rescue medication) during the acute (0-24 hours), delayed (24-120 hours), and overall (0-120 hours) phases post-chemotherapy.
-
Secondary Endpoints: These often include the severity of nausea (assessed using a visual analog scale), the number of emetic episodes, and the time to first emetic episode or use of rescue medication.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study period.
4. Statistical Analysis:
-
The primary efficacy analysis is usually a non-inferiority or superiority comparison between the treatment groups.
-
Statistical tests such as the Chi-square test or Fisher's exact test are used to compare proportions of patients with a complete response.
Visualizing the Pathways
To better understand the underlying mechanisms and procedural flows, the following diagrams have been generated.
References
- 1. Palonosetron: a second-generation 5-hydroxytryptamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palonosetron: a unique 5-HT3 receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of palonosetron with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of palonosetron with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. Control of nausea with palonosetron versus granisetron, both combined with dexamethasone, in patients receiving cisplatin- or anthracycline plus cyclophosphamide-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
Palonosetron vs. Dolasetron: A Head-to-Head Clinical Comparison for CINV Prophylaxis
A detailed analysis of two key 5-HT3 receptor antagonists used in the prevention of chemotherapy-induced nausea and vomiting (CINV), this guide synthesizes data from head-to-head clinical trials to compare the efficacy and safety of the second-generation palonosetron (B1662849) against the first-generation dolasetron (B1670872).
Palonosetron represents a distinct advancement in the class of 5-HT3 receptor antagonists, exhibiting a unique pharmacological profile compared to its predecessors like dolasetron.[1][2] Its higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life (approximately 40 hours versus about 7 hours for dolasetron's active metabolite) are key differentiators.[2][3] These properties are believed to contribute to its enhanced clinical efficacy, particularly in the challenging delayed phase of CINV.[4]
Mechanism of Action: A Tale of Two Generations
First-generation 5-HT3 antagonists, including dolasetron, ondansetron, and granisetron (B54018), act as competitive antagonists at the 5-HT3 receptor.[3][5] Palonosetron, however, demonstrates a more complex interaction, exhibiting allosteric binding and positive cooperativity.[3][5] This unique mechanism is thought to trigger the internalization of the receptor, leading to a prolonged inhibition of its function.[1][4] Furthermore, palonosetron has been shown to inhibit substance P-mediated responses, potentially through inhibiting the cross-talk between 5-HT3 and neurokinin-1 (NK-1) receptor pathways, a feature not observed with first-generation agents.[1][4][6]
Efficacy in Preventing CINV
The primary measure of efficacy in CINV trials is "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.[7][8] Clinical data consistently demonstrates palonosetron's superior efficacy, especially in the delayed phase (>24–120 hours) and overall phase (0–120 hours) post-chemotherapy.
A large pooled analysis of four Phase III, randomized, double-blind trials directly compared palonosetron with older 5-HT3 receptor antagonists, including dolasetron.[1][7] The results showed statistically significant improvements in CR rates for palonosetron in the delayed and overall periods.[1][7]
| Efficacy Endpoint | Palonosetron (n=1,787) | Older 5-HT3 RAs* (n=1,175) | P-value |
| Complete Response (CR): Acute Phase (0-24h) | - | - | P=0.091 |
| Complete Response (CR): Delayed Phase (>24-120h) | 57% | 45% | P < 0.0001 |
| Complete Response (CR): Overall Phase (0-120h) | 51% | 40% | P < 0.0001 |
| Complete Control (CC)†: Delayed Phase | 52% | 42% | P < 0.0001 |
| Complete Control (CC)†: Overall Phase | 46% | 37% | P < 0.0001 |
| Data from patients treated with ondansetron, dolasetron, or granisetron were pooled.[1] | |||
| †Complete Control (CC) is defined as no emesis, no rescue medication, and no more than mild nausea.[1][7] |
The odds ratios favored palonosetron, indicating a significantly greater likelihood of achieving a complete response in the delayed (OR: 1.62) and overall (OR: 1.56) phases compared to the older antagonists.[1][7]
Safety and Tolerability Profile
The safety profiles of palonosetron and older 5-HT3 receptor antagonists are generally similar.[1][7] The most commonly reported treatment-related adverse events across the class are headache and constipation.[1]
| Adverse Event | Palonosetron 0.25 mg | Older 5-HT3 RAs |
| Any Treatment-Related AE | 20.0% | 27.5% |
| Headache | 9.0% | 7.4% |
| Constipation | 4.4% | 9.2% |
| Source: Pooled analysis of four Phase III trials.[1] |
A key safety concern with 5-HT3 receptor antagonists is the potential for QTc interval prolongation.[1] Intravenous dolasetron has been associated with an increased risk of cardiac arrhythmias and is no longer recommended for CINV prevention.[6] Palonosetron, in contrast, has not been associated with clinically significant QT interval prolongation at its standard 0.25 mg dose and is often considered the preferred agent for patients with cardiac risk factors.[2][6][9][10]
Experimental Protocols: A Standardized Approach
The cited efficacy and safety data are derived from rigorously designed clinical trials. These studies typically follow a standardized protocol to ensure the objective comparison of antiemetic agents.
Key Methodological Components:
-
Study Design: Randomized, double-blind, active-comparator trials are the standard for demonstrating superiority or non-inferiority.[7][8]
-
Patient Population: Patients are selected based on their scheduled chemotherapy regimen, categorized as either moderately emetogenic chemotherapy (MEC) or highly emetogenic chemotherapy (HEC).[1][8]
-
Intervention: A single intravenous dose of the study drug (e.g., palonosetron 0.25 mg or dolasetron 100 mg) is administered approximately 30 minutes prior to chemotherapy.[7][11] Concomitant use of other antiemetics, like corticosteroids (e.g., dexamethasone), is standardized across all treatment arms.[8][12]
-
Endpoints: The primary efficacy endpoint is typically the rate of Complete Response (CR) in the acute, delayed, and overall phases.[7][8] Secondary endpoints often include Complete Control (CC), nausea severity, and the number of emetic episodes.[1][7]
-
Data Collection: Patients maintain diaries to record episodes of nausea and vomiting, as well as the use of any rescue medications, for at least 120 hours (5 days) following chemotherapy.[6][13]
Conclusion
Head-to-head clinical trial data demonstrates that palonosetron is more effective than older, first-generation 5-HT3 receptor antagonists like dolasetron for the prevention of CINV, particularly in the delayed phase.[1][7] This enhanced efficacy is attributed to its unique pharmacological properties, including a longer half-life and a distinct allosteric binding mechanism.[2][3][5] While both drugs share common side effects like headache and constipation, palonosetron offers a superior cardiac safety profile, lacking the significant QTc prolongation risk associated with dolasetron.[1][6][10] For researchers and drug development professionals, these findings underscore the clinical benefits achieved through the second-generation advancements in 5-HT3 receptor antagonism.
References
- 1. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. droracle.ai [droracle.ai]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. Efficacy of oral palonosetron compared to intravenous palonosetron for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Palonosetron and Tropisetron for Chemotherapy-Induced Nausea and Vomiting (CINV)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and safety of palonosetron (B1662849) and tropisetron (B1223216) in the management of chemotherapy-induced nausea and vomiting (CINV). The following sections detail the pharmacological differences, comparative clinical efficacy, safety profiles, and the methodologies of key comparative studies, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially impacting their quality of life and adherence to treatment.[1] Serotonin (5-HT3) receptor antagonists are a cornerstone of antiemetic therapy. This guide focuses on a comparative analysis of two such agents: tropisetron, a first-generation 5-HT3 receptor antagonist, and palonosetron, a second-generation antagonist with distinct pharmacological properties.[2][3][4]
Palonosetron is a newer 5-HT3 receptor antagonist with a higher binding affinity for its receptor and a significantly longer plasma half-life of approximately 40 hours, compared to the 8-hour half-life of tropisetron.[1][5][6] Furthermore, palonosetron exhibits allosteric binding and positive cooperativity, which are unique molecular interactions with the 5-HT3 receptor.[7] These pharmacological distinctions may contribute to its enhanced clinical efficacy, particularly in the delayed phase of CINV.[2][3]
Comparative Efficacy
Clinical evidence from multiple studies, including randomized controlled trials and meta-analyses, suggests that palonosetron is more effective than tropisetron in preventing CINV, especially in the delayed phase.
Control of Emesis
In both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) settings, palonosetron has demonstrated superiority over tropisetron in controlling delayed vomiting.[2][3] Two clinical trials directly comparing the two drugs found that while their efficacy was comparable in the acute phase (0-24 hours post-chemotherapy), palonosetron was significantly more effective in the delayed phase (>24-120 hours post-chemotherapy).[2][3] A meta-analysis further supported the superiority of palonosetron in controlling CINV in the acute, delayed, and overall phases.[2]
One study in patients receiving HEC reported no significant difference in the rates of "no emesis" during the acute phase between palonosetron and tropisetron (79.7% vs. 75.8%).[2] However, in the delayed phase, palonosetron was significantly more effective, with "no emesis" rates of 70.3% compared to 50.8% for tropisetron.[2]
A Phase II clinical trial investigated the combination of palonosetron and tropisetron versus tropisetron alone in patients with non-small cell lung cancer receiving high-emetic-risk chemotherapy.[1] The complete response rate (CRR) for delayed vomiting was significantly higher in the combination group (83.33%) compared to the tropisetron-alone group.[1] For the overall phase, the CRR for the combination was 78.57%, indicating superior control of CINV.[1]
Control of Nausea
While both drugs offer protection against nausea, the effect is generally less pronounced than their control of emesis.[2][3] Some data suggest that palonosetron may be more effective than tropisetron in managing nausea.[2] A clinical trial showed that the combination of palonosetron and tropisetron significantly decreased the degree of nausea in patients compared to tropisetron alone.[1]
Quantitative Data Summary
The following tables summarize the key efficacy data from comparative studies.
| Efficacy Endpoint | Palonosetron | Tropisetron | p-value | Chemotherapy Regimen | Reference |
| No Emesis (Acute Phase) | 79.7% | 75.8% | 0.45 | HEC | [2] |
| No Emesis (Delayed Phase) | 70.3% | 50.8% | <0.01 | HEC | [2] |
| Complete Response Rate (Delayed Vomiting) | - | 48.5% | - | HEC | [1] |
| Complete Response Rate (Delayed Vomiting) - Combo | 83.33% | - | - | HEC | [1] |
| Complete Response Rate (Overall Phase) - Combo | 78.57% | - | - | HEC | [1] |
HEC: Highly Emetogenic Chemotherapy Combo: Palonosetron plus Tropisetron
Safety and Tolerability
Both palonosetron and tropisetron are generally well-tolerated, with adverse event profiles consistent with the 5-HT3 receptor antagonist class of drugs.[2][3] The most commonly reported side effects for both drugs are mild to moderate in severity and include:
-
Headache
-
Constipation
-
Diarrhea
Clinical studies have shown a similar incidence of adverse events between the two drugs.[2] For instance, in one study, the most common adverse events for palonosetron versus tropisetron were constipation (14.8% vs. 17.2%) and distention (3.9% vs. 3.9%).[2]
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. A typical experimental design for a comparative study is a randomized, double-blind, parallel-group trial.
Example Clinical Trial Protocol: Palonosetron vs. Tropisetron for CINV
-
Objective: To compare the efficacy and safety of intravenous palonosetron with intravenous tropisetron for the prevention of CINV in patients receiving moderately or highly emetogenic chemotherapy.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Chemotherapy-naïve adult cancer patients scheduled to receive a single dose of HEC or MEC.
-
Randomization: Patients are randomly assigned to one of two treatment arms.
-
Intervention:
-
Arm 1: A single intravenous dose of palonosetron (e.g., 0.25 mg) administered 30 minutes before chemotherapy.
-
Arm 2: A single intravenous dose of tropisetron (e.g., 5 mg) administered 30 minutes before chemotherapy.
-
-
Primary Efficacy Endpoint: The proportion of patients with a complete response (defined as no emetic episodes and no use of rescue medication) in the delayed phase (>24-120 hours) of CINV.
-
Secondary Efficacy Endpoints:
-
Complete response in the acute phase (0-24 hours) and overall phase (0-120 hours).
-
Proportion of patients with no emesis.
-
Severity of nausea.
-
Time to first emetic episode or use of rescue medication.
-
-
Safety Assessment: Monitoring and recording of all adverse events, vital signs, and laboratory parameters.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of 5-HT3 receptor antagonists and a typical workflow for a clinical trial comparing palonosetron and tropisetron.
Caption: Mechanism of action for 5-HT3 receptor antagonists in CINV.
Caption: A typical experimental workflow for a CINV clinical trial.
Conclusion
The available evidence strongly suggests that palonosetron offers a therapeutic advantage over tropisetron for the prevention of CINV, particularly in the delayed phase.[2][3] While both drugs have comparable safety profiles, the superior efficacy of palonosetron, likely attributable to its unique pharmacological properties, positions it as a more effective option for managing CINV in patients undergoing moderately and highly emetogenic chemotherapy.[2][3] Future research may continue to explore the optimal use of these agents, including in combination therapies, to further improve the quality of life for cancer patients.
References
- 1. Phase II clinical trial of palonosetron combined with tropisetron in preventing chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review of tropisetron and palonosetron for the control of chemotherapy-induced nausea and vomiting - Yang - Chinese Clinical Oncology [cco.amegroups.org]
- 3. A narrative review of tropisetron and palonosetron for the control of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Palonosetron and Ondansetron for Nausea and Vomiting
A deep dive into the safety profiles of two leading 5-HT3 receptor antagonists, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of palonosetron (B1662849) and ondansetron (B39145). By examining quantitative data from clinical trials and outlining detailed experimental methodologies, this document provides a critical resource for informed decision-making in clinical research and practice.
Palonosetron and ondansetron are both selective serotonin (B10506) 5-HT3 receptor antagonists, a class of drugs highly effective in preventing nausea and vomiting, particularly in the context of chemotherapy (CINV) and post-operative recovery (PONV).[1] Their primary mechanism of action involves blocking serotonin from binding to 5-HT3 receptors in the gastrointestinal tract and the central nervous system, thereby inhibiting the vomiting reflex.[1][2][3] While both drugs share this core mechanism, they exhibit differences in their pharmacokinetic profiles and, consequently, their safety profiles. Palonosetron, a second-generation 5-HT3 receptor antagonist, is characterized by a significantly longer half-life and a higher binding affinity for its receptor compared to the first-generation ondansetron.[4]
Quantitative Safety Profile Comparison
A meta-analysis of randomized controlled trials has provided valuable insights into the comparative safety of palonosetron and ondansetron. The following table summarizes the incidence of common adverse events associated with each drug.
| Adverse Event | Palonosetron (Incidence) | Ondansetron (Incidence) | Risk Ratio (95% CI) | Notes |
| Headache | Varies by study | Varies by study | 0.82 (0.65, 1.04)[5] | One of the most commonly reported side effects for both drugs.[4][6] |
| Constipation | Varies by study | Varies by study | 1.20 (0.52, 2.79)[5] | A frequent gastrointestinal side effect.[6] |
| Dizziness | Varies by study | Varies by study | 0.60 (0.44, 0.83)[5] | A common central nervous system side effect.[4] |
| Drowsiness | Varies by study | Varies by study | 0.96 (0.54, 1.71)[5] | Also referred to as fatigue or somnolence.[6] |
| QT Prolongation | Not clinically significant[7] | Dose-dependent risk[8][9] | - | A key differentiator in cardiac safety. Ondansetron has a known risk of prolonging the QT interval, which can lead to serious cardiac arrhythmias.[2][8] |
Cardiac Safety: A Critical Distinction
The most significant difference in the safety profiles of palonosetron and ondansetron lies in their effects on the QT interval of the electrocardiogram (ECG). Ondansetron has been associated with a dose-dependent prolongation of the QT interval, which can increase the risk of a potentially fatal heart rhythm called Torsades de Pointes.[2][8][9] This has led to regulatory warnings and recommendations for ECG monitoring in certain patient populations.[2] In contrast, palonosetron has not been shown to cause clinically significant QT prolongation.[7]
Experimental Protocols
To evaluate and compare the safety profiles of palonosetron and ondansetron, a randomized, double-blind, parallel-group clinical trial is the standard methodology. Below is a detailed outline of a typical experimental protocol.
Objective: To compare the incidence of adverse events, with a particular focus on cardiac safety, between palonosetron and ondansetron in patients undergoing moderately or highly emetogenic chemotherapy.
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
Patient Population: Adult patients with a confirmed cancer diagnosis scheduled to receive their first course of moderately or highly emetogenic chemotherapy. Key inclusion criteria would include normal baseline ECG parameters and adequate renal and hepatic function. Exclusion criteria would encompass a history of long QT syndrome, concomitant use of other QT-prolonging medications, and significant cardiovascular disease.
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either intravenous palonosetron or intravenous ondansetron. Both the investigators and the patients are blinded to the treatment allocation.
Intervention:
-
Palonosetron Group: A single intravenous dose of palonosetron (e.g., 0.25 mg) administered 30 minutes prior to the start of chemotherapy.
-
Ondansetron Group: A single intravenous dose of ondansetron (e.g., 16 mg) administered 30 minutes prior to the start of chemotherapy.
Safety Assessments:
-
Adverse Event Monitoring: All adverse events are recorded at regular intervals (e.g., 24 hours, 48 hours, 72 hours, and 5 days) post-chemotherapy using a standardized questionnaire and patient diaries. The severity of adverse events is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Cardiac Monitoring: 12-lead ECGs are performed at baseline, and at multiple time points after drug administration (e.g., 1, 4, 8, and 24 hours) to assess changes in the QT interval. Continuous Holter monitoring for the first 24 hours may also be employed for high-risk patients.
-
Laboratory Tests: Blood samples are collected at baseline and at the end of the study to monitor hematology and clinical chemistry parameters, including electrolyte levels (potassium and magnesium), which can influence cardiac conduction.
Efficacy Assessments (Secondary Endpoints):
-
The incidence of acute and delayed chemotherapy-induced nausea and vomiting is recorded using patient diaries and the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool.
-
The need for rescue antiemetic medication is documented.
Statistical Analysis: The primary safety endpoint is the comparison of the incidence of all-cause adverse events between the two treatment groups. The incidence of specific adverse events, such as headache, constipation, and dizziness, is also compared. For cardiac safety, the mean change from baseline in the corrected QT interval (QTc) is compared between the two groups using an analysis of covariance (ANCOVA).
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for a comparative clinical trial.
Caption: Mechanism of 5-HT3 Receptor Antagonists.
Caption: Experimental Workflow for a Comparative Trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Antiemetic study design: desirable objectives, stratifications and analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiemetic study design: desirable objectives, stratifications and analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A phase III open-label study to assess safety and efficacy of palonosetron for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study of Palonosetron for the Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) in Participants Who Have Experienced CINV(Chemotherapy-Induced Nausea and Vomiting) During the Previous Cycle of Low Emetogenic Chemotherapy (LEC) | Clinical Research Trial Listing [centerwatch.com]
- 8. patlynk.com [patlynk.com]
- 9. Ondansetron-induced QT prolongation among various age groups: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Palonosetron Demonstrates Superior Cost-Effectiveness Over Older Antiemetics in Managing Chemotherapy-Induced Nausea and Vomiting
A comprehensive analysis of clinical trial data reveals that palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist, offers enhanced efficacy and favorable economic outcomes compared to first-generation antiemetics such as ondansetron (B39145) and granisetron (B54018) for the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative data, experimental protocols, and key pathway visualizations.
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially impacting their quality of life and adherence to treatment.[1][2] The introduction of 5-HT3 receptor antagonists marked a major advancement in CINV management.[3][4] Palonosetron distinguishes itself from older agents in this class through a longer plasma half-life and a higher binding affinity for the 5-HT3 receptor, contributing to its superior clinical performance, particularly in the delayed phase of CINV.[3][5]
Quantitative Comparison of Clinical Efficacy
Clinical studies have consistently demonstrated the superiority of palonosetron in achieving a complete response, defined as no emetic episodes and no use of rescue medication. A pooled analysis of four Phase III trials showed significantly higher complete response rates for palonosetron compared to older 5-HT3 receptor antagonists in both the delayed and overall post-chemotherapy periods.[6]
Table 1: Complete Response (CR) Rates of Palonosetron vs. Older 5-HT3 Receptor Antagonists (Ondansetron, Dolasetron, Granisetron)
| Time Period | Palonosetron (n=1,787) | Older 5-HT3 RAs (n=1,175) | P-value |
| Acute (0-24h) | - | - | - |
| Delayed (>24-120h) | 57% | 45% | < 0.0001 |
| Overall (0-120h) | 51% | 40% | < 0.0001 |
Source: Pooled analysis of four randomized, double-blind, Phase III trials.[6]
Another study comparing palonosetron with ondansetron in patients receiving highly or moderately emetogenic chemotherapy also reported significantly higher complete response rates for palonosetron in both the acute and delayed phases.[5][7]
Table 2: Complete Response (CR) Rates of Palonosetron vs. Ondansetron
| Chemotherapy Emetogenicity | Time Period | Palonosetron + Dexamethasone | Ondansetron + Dexamethasone |
| Highly Emetogenic (HEC) | Acute | 82% | 63.2% |
| Delayed | 74.4% | 63.2% | |
| AC-based | Acute | 93.4% | 80.6% |
| Delayed | 90.2% | 71% | |
| Moderately Emetogenic (MEC) | Acute | 100% | 94.4% |
| Delayed | 94% | 88.9% |
Source: Comparative study of 235 chemo-naïve patients.[5]
Economic Evaluation and Cost-Effectiveness
The enhanced clinical efficacy of palonosetron translates into a favorable cost-effectiveness profile. A pharmacoeconomic evaluation demonstrated that palonosetron could lead to a cost saving of approximately 50% per cycle per patient compared to ondansetron.[5] This is attributed to a reduction in the need for rescue medications and management of uncontrolled emesis.[3]
However, the cost-effectiveness can be influenced by the specific healthcare system and drug pricing. A study in Japan comparing palonosetron and granisetron as part of a standard triplet regimen for highly emetogenic chemotherapy found that while palonosetron had a higher complete response rate (65.7% vs. 59.1%), it also had a higher cost-effectiveness ratio (42,628.6 JPY/CR vs. 26,263.4 JPY/CR for granisetron) due to the higher acquisition cost of palonosetron in that market.[8]
Signaling Pathways and Experimental Workflow
The primary mechanism of acute CINV involves the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract following chemotherapy administration.[9] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, inducing emesis.[1][10]
Clinical trials evaluating the efficacy of antiemetics for CINV typically follow a standardized protocol to ensure robust and comparable results.
Detailed Experimental Protocols
The evaluation of antiemetic efficacy in preventing CINV relies on well-designed clinical trials. Key methodological aspects include:
-
Study Design: Prospective, randomized, double-blind, parallel-group studies are the gold standard for comparing a new treatment against the current best available therapy.[11]
-
Patient Population: Trials typically enroll chemo-naïve patients to avoid the confounding factor of anticipatory nausea and vomiting.[5] Patients are stratified based on the emetogenicity of their chemotherapy regimen, categorized as highly emetogenic (HEC) or moderately emetogenic (MEC).[12]
-
Treatment Arms: In comparative trials, patients are randomized to receive either palonosetron or an older 5-HT3 receptor antagonist, often in combination with a corticosteroid like dexamethasone, prior to chemotherapy administration.[5][8]
-
Efficacy Endpoints: The primary endpoint is typically the rate of complete response (CR), defined as no emesis and no use of rescue medication.[11][12][13] Secondary endpoints often include the absence of nausea, the number of emetic episodes, and the severity of nausea, which are assessed using patient-reported diaries or validated questionnaires like the Functional Living Index-Emesis (FLIE).[5][11]
-
Assessment Periods: Efficacy is evaluated during three distinct periods: the acute phase (0-24 hours post-chemotherapy), the delayed phase (>24-120 hours post-chemotherapy), and the overall phase (0-120 hours post-chemotherapy).[1][12]
Cost-Effectiveness Analysis Framework
A cost-effectiveness analysis from a healthcare payer's perspective is crucial for determining the economic value of a new antiemetic agent.
References
- 1. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management [ahdbonline.com]
- 2. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Economic analysis of palonosetron versus granisetron in the standard triplet regimen for preventing chemotherapy-induced nausea and vomiting in patients receiving highly emetogenic chemotherapy in Japan (TRIPLE phase III trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Serotonin Levels and Chemotherapy-Induced Nausea and Vomiting in Cancer Patients: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Treatment of Breakthrough and Refractory Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palonosetron in Pediatric Non-Inferiority Trials for CINV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of palonosetron's performance against ondansetron (B39145) in non-inferiority clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV) in pediatric populations. The content is based on data from key clinical studies, with a focus on experimental protocols, efficacy, and safety outcomes.
Executive Summary
Palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist, has been established as a non-inferior and, in some aspects, superior alternative to the first-generation antagonist ondansetron for the prevention of CINV in pediatric patients undergoing moderately or highly emetogenic chemotherapy.[1][2][3] The pivotal Phase III, randomized, double-blind, double-dummy, non-inferiority clinical trial (NCT01442376) demonstrated that a single intravenous dose of palonosetron (20 µg/kg) is as effective as a multi-dose regimen of ondansetron in preventing CINV during the acute phase of the first chemotherapy cycle.[1][2] Furthermore, analyses over multiple cycles suggest that palonosetron may offer better protection, particularly in the delayed and overall phases of CINV.[1] The safety profile of palonosetron in the pediatric population is comparable to that of ondansetron.[1]
Efficacy Data: Palonosetron vs. Ondansetron
The primary measure of efficacy in these trials was the rate of Complete Response (CR), defined as no vomiting, retching, or use of rescue medication.
Complete Response Rates in Cycle 1
| Treatment Group | Acute Phase (0-24h)[1][2][4] | Delayed Phase (>24-120h)[5] | Overall Phase (0-120h)[5] |
| Palonosetron (20 µg/kg) | 59.4% | 53.9% | 50.3% |
| Palonosetron (10 µg/kg) | 54.2% | 47.0% | 42.8% |
| Ondansetron (3 x 150 µg/kg) | 58.6% | 44.4% | 40.7% |
Multi-Cycle Complete Response Rates (Palonosetron 20 µg/kg vs. Ondansetron)
| Chemotherapy Cycle | Acute Phase | Delayed Phase | Overall Phase |
| Cycle 1 | |||
| Palonosetron (20 µg/kg) | 59.4% | 53.9% | 50.3% |
| Ondansetron | 58.6% | 44.4% | 40.7% |
| Cycle 2 | |||
| Palonosetron (20 µg/kg) | 67.2% | 64.1% | 60.9% |
| Ondansetron | 55.6% | 54.3% | 50.6% |
| Cycle 3 | |||
| Palonosetron (20 µg/kg) | 68.8% | 64.6% | 60.4% |
| Ondansetron | 57.4% | 54.1% | 49.2% |
| Cycle 4 | |||
| Palonosetron (20 µg/kg) | 75.8% | 75.8% | 72.7% |
| Ondansetron | 66.7% | 63.0% | 63.0% |
Data compiled from a multi-cycle analysis of a pivotal Phase III study.[1]
Safety Profile
The overall incidence of treatment-emergent adverse events (TEAEs) was comparable between the palonosetron and ondansetron groups.[1]
Treatment-Emergent Adverse Events (TEAEs) in Cycle 1
| Palonosetron (20 µg/kg) (n=165) | Palonosetron (10 µg/kg) (n=166) | Ondansetron (n=162) | |
| Any TEAE | 69.3% | 80.2% | 81.7% |
| Drug-Related TEAEs | Comparable to Ondansetron | Comparable to Ondansetron | 4.7% |
| Serious AEs | 26.4% | 31.1% | 33.5% |
Note: All serious adverse events were considered unrelated to the study drug.[6] The most frequently reported adverse event for palonosetron was headache.[4] Drug-related reports of electrocardiogram QT prolongation and sinus tachycardia were less frequent in patients receiving palonosetron than ondansetron and did not raise clinical concerns.[6]
Experimental Protocols
The following outlines the methodology of the pivotal Phase III non-inferiority trial (NCT01442376).
Study Design
A multicenter, multinational, randomized, double-blind, double-dummy, parallel-group study.[1][2]
Patient Population
-
Inclusion Criteria:
-
Age: 0 to <17 years.
-
Diagnosed with a malignant disease.
-
Scheduled to receive moderately or highly emetogenic chemotherapy.[7]
-
-
Exclusion Criteria:
-
Known hypersensitivity to 5-HT3 receptor antagonists.
-
Received radiotherapy to the abdomen or pelvis within one week prior to study entry.
-
Uncontrolled medical conditions.[7]
-
Interventions
-
Palonosetron Arms: Single intravenous dose of 10 µg/kg or 20 µg/kg.[1]
-
Ondansetron Arm: Three intravenous doses of 150 µg/kg, administered 4 hours apart.[1]
Randomization and Blinding
Patients were centrally randomized in a 1:1:1 ratio to one of the three treatment arms. The double-dummy design ensured that all patients received the same number of infusions, maintaining the blind for patients, investigators, and study staff.
Endpoints
-
Primary Endpoint: Complete Response (no vomiting, retching, or use of rescue medication) during the acute phase (0-24 hours) of the first chemotherapy cycle.[5]
-
Secondary Endpoints:
-
Complete Response in the delayed phase (>24-120 hours) and overall phase (0-120 hours).
-
Safety and tolerability.[5]
-
Statistical Analysis
The primary efficacy analysis was to establish the non-inferiority of at least one of the palonosetron doses to ondansetron. The non-inferiority margin was set at -15%.[2]
Visualizations
Experimental Workflow: Non-Inferiority Trial
Caption: Workflow of a pediatric non-inferiority CINV trial.
Signaling Pathway: 5-HT3 Receptor Antagonism
Caption: Mechanism of 5-HT3 receptor antagonists in CINV.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A randomized, open-label non-inferiority study to compare palonosetron and ondansetron for prevention of acute chemotherapy-induced vomiting in children with cancer receiving moderate or high emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palonosetron Indicated for CINV Prevention in Pediatric Patients [ahdbonline.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. scispace.com [scispace.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Systematic Review and Meta-Analysis of Palonosetron for Postoperative Nausea and Vomiting (PONV)
An Objective Comparison Guide for Researchers and Drug Development Professionals
Palonosetron (B1662849), a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a significant advancement in the prevention of postoperative nausea and vomiting (PONV). Its distinct pharmacological profile confers a higher binding affinity and a substantially longer half-life compared to first-generation antagonists like ondansetron (B39145) and granisetron (B54018).[1][2][3] This guide provides a comparative analysis based on systematic reviews and meta-analyses, presenting quantitative data, experimental methodologies, and visual models to elucidate the clinical standing of palonosetron in PONV prophylaxis.
Comparative Efficacy and Safety Data
Meta-analyses of randomized controlled trials consistently demonstrate that palonosetron is more effective than older 5-HT3 antagonists, particularly in preventing delayed PONV (occurring 24-72 hours post-surgery).
In a meta-analysis involving 2,043 participants from 21 randomized controlled trials, palonosetron showed superior efficacy over ondansetron in preventing PONV within the first 24 hours in patients undergoing laparoscopic surgery.[4] Another systematic review found that a single intravenous dose of 75 mcg palonosetron is superior to 4 mg of ondansetron in preventing PONV after laparoscopic sleeve gastrectomy, with significantly fewer episodes of nausea, retching, and vomiting in the first 12 hours.[5] When compared to granisetron, palonosetron was found to be more effective for the long-term (24-48 hours) prevention of PONV after laparoscopic surgery.[3][6]
The safety profiles of palonosetron and older antagonists are largely comparable.[1][4][7] The most frequently reported adverse events for all 5-HT3 antagonists are mild and include headache, dizziness, and constipation.[4][7][8] A critical safety consideration for this drug class is the potential for QTc interval prolongation. However, studies have shown that palonosetron has a minimal effect on the QTc interval, even at supratherapeutic doses, which contrasts with warnings associated with some older agents.[9][10] One retrospective study noted that palonosetron might induce QTc prolongation during the early period of general anesthesia with sevoflurane (B116992).[11]
Table 1: Comparative Efficacy of Palonosetron vs. Other 5-HT3 Antagonists for PONV Prevention
| Comparator | Timeframe | Efficacy Metric (Result) | Patient Population | Key Finding |
|---|---|---|---|---|
| Ondansetron | 0-24 hours | Pooled Risk Ratio: Significantly favors Palonosetron | 2,043 (Laparoscopic Surgery) | Palonosetron has superior efficacy in the first 24 hours post-laparoscopy.[1][4] |
| Ondansetron | 0-12 hours | Statistically significant reduction in nausea, retching, and vomiting (P < 0.05) | (Laparoscopic Sleeve Gastrectomy) | Palonosetron is superior for early PONV prevention in bariatric surgery.[5] |
| Granisetron | 0-24 hours | Complete Response: 93.3% for Palonosetron vs. 83.3% for Granisetron (p > 0.05) | 90 (Gynaecological Surgery) | Efficacy is comparable in the early postoperative period.[12] |
| Granisetron | 24-48 hours | Complete Response: 90% for Palonosetron vs. 66.6% for Granisetron (p < 0.05) | 60 (Laparoscopic Cholecystectomy) | Palonosetron is significantly more effective in preventing delayed PONV.[3] |
| Tropisetron | 0-48 hours | PONV Incidence: 38.2% for Palonosetron vs. 61.8% for Tropisetron (p < 0.05) | 165 (Middle Ear Surgery) | Palonosetron is statistically more effective than tropisetron.[13] |
Table 2: Comparative Safety Profile: Incidence of Common Adverse Events
| Adverse Event | Palonosetron | Ondansetron | Granisetron | Key Finding |
|---|---|---|---|---|
| Headache | ~3-11%[2][14] | ~4.9-10.1%[7][13] | ~3.3-6.2%[12][15] | The incidence of headache is comparable across all three drugs with no statistically significant difference.[7][12] |
| Dizziness | ~1%[12] | ~0.60 RR vs. Palonosetron[7] | ~3.3%[12] | The safety profiles are comparable, with some meta-analyses showing a lower risk of dizziness with palonosetron vs. ondansetron.[4][7] |
| Constipation | ~2-6%[2][14] | ~2.8%[7] | Lower than Palonosetron[16] | Incidence is generally low and comparable, though one meta-analysis reported a lower rate with granisetron.[7][16] |
| QTc Prolongation | Minimal Risk | Potential Risk | Potential Risk | Dedicated studies show palonosetron does not prolong the QTc interval to a clinically relevant extent, unlike some first-generation agents.[9][10] |
Experimental Protocols
The data cited in this guide are derived from systematic reviews of randomized, double-blind, active-controlled clinical trials. The general methodology employed in these foundational studies is outlined below.
1. Study Population:
-
Inclusion Criteria: Adult patients (ASA physical status I-II) scheduled for elective surgery under general anesthesia, often with a moderate-to-high baseline risk for PONV (e.g., laparoscopic, gynecological, or middle ear surgery).[4][5][12][13]
-
Exclusion Criteria: Patients with known hypersensitivity to 5-HT3 antagonists, significant cardiac (e.g., pre-existing QTc prolongation), hepatic, or renal impairment, and those who received antiemetic medication within 24 hours before surgery.
2. Intervention and Control:
-
Intervention Group: A single intravenous (IV) dose of palonosetron 0.075 mg administered shortly before the induction of anesthesia.[2][5]
-
Comparator Group: A single IV dose of a first-generation 5-HT3 antagonist, such as ondansetron (4 mg or 8 mg) or granisetron (1 mg or 40 mcg/kg).[5][12][17]
-
Blinding: All studies included in the meta-analyses were double-blinded, meaning neither the patients nor the investigators assessing outcomes knew the treatment allocation.
3. Outcome Measures:
-
Primary Efficacy Endpoint: Complete Response, defined as no emetic episodes and no use of rescue antiemetic medication within a specified timeframe (e.g., 0-24 hours and 24-48 hours).[3][12]
-
Secondary Efficacy Endpoints: Incidence and severity of nausea and vomiting, and the number of patients requiring rescue antiemetics.
-
Safety Endpoints: Incidence and type of adverse events, including headache, dizziness, constipation, and any clinically significant changes in ECG parameters like the QTc interval.
4. Statistical Analysis:
-
For dichotomous outcomes (e.g., presence/absence of PONV), the Relative Risk (RR) or Odds Ratio (OR) with 95% Confidence Intervals (CI) was calculated.[7][16]
-
A random-effects model was typically used for meta-analysis to pool the data from individual trials and account for inter-study heterogeneity.[4][7]
Visualizing Mechanisms and Methodologies
Pharmacological Differentiation of 5-HT3 Antagonists
Palonosetron's superior, sustained efficacy is a direct result of its unique molecular interactions and pharmacokinetics. It has a binding affinity for the 5-HT3 receptor that is over 100 times higher than that of ondansetron and a much longer plasma half-life of approximately 40 hours, compared to 4-9 hours for first-generation agents.[1][2][10] This leads to prolonged and more robust receptor blockade.
References
- 1. Comparison of efficacy and safety between palonosetron and ondansetron to prevent postoperative nausea and vomiting in patients undergoing laparoscopic surgery: a systematic review and meta-analysis [e-jmis.org]
- 2. Frontiers | The Effect of a Combination Treatment Using Palonosetron, Promethazine, and Dexamethasone on the Prophylaxis of Postoperative Nausea and Vomiting and QTc Interval Duration in Patients Undergoing Craniotomy under General Anesthesia: A Pilot Study [frontiersin.org]
- 3. A Comparative Study Between Palonosetron and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of efficacy and safety between palonosetron and ondansetron to prevent postoperative nausea and vomiting in patients undergoing laparoscopic surgery: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Palonosetron with Granisetron for Prevention of Postoperative Nausea and Vomiting in Patients Undergoing Laparoscopic Abdominal Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of efficacy and safety between palonosetron and ondansetron to prevent postoperative nausea and vomiting in patients undergoing non-laparoscopic surgery: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 9. Frontiers | PONV management in patients with QTc prolongation on the EKG [frontiersin.org]
- 10. Effect of single doses of IV palonosetron, up to 2.25 mg, on the QTc interval duration: a double-blind, randomized, parallel group study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous palonosetron increases the incidence of QTc prolongation during sevoflurane general anesthesia for laparotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aimdrjournal.com [aimdrjournal.com]
- 13. Comparison of ondansetron, tropisetron, and palonosetron for the prevention of postoperative nausea and vomiting after middle ear surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palonosetron - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psjd.icm.edu.pl [psjd.icm.edu.pl]
Safety Operating Guide
Proper Disposal of Palonosetron Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Palonosetron Hydrochloride is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, emphasizing safety protocols and environmental responsibility.
This compound is a potent pharmaceutical compound that requires careful handling and disposal. Improper disposal can pose risks to human health and the environment. Adherence to established protocols is not only a matter of safety but also a legal requirement under various federal and state regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. It is classified as a hazardous substance, and appropriate personal protective equipment must be worn at all times.
Summary of Hazard Information:
| Hazard Category | GHS Classification | Description | Source |
| Acute Toxicity | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
| Carcinogenicity | Category 2 | Suspected of causing cancer. | [1][2] |
| Organ Toxicity | - | May cause damage to organs through prolonged or repeated exposure. | [1][3][4] |
| Environmental Hazard | Water Hazard Class 1 | Slightly hazardous for water. Should not be allowed to enter sewers, surface, or ground water. | [1][2] |
Recommended Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound waste:
-
Gloves: Wear two pairs of chemo-protectant gloves.[1]
-
Gown: A long-sleeved, impermeable gown is required.[1]
-
Eye/Face Protection: Use safety glasses with side shields or a face shield.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a P2/N95 respirator is recommended.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a designated hazardous waste stream. The following steps provide a clear workflow for its proper disposal:
-
Segregation at the Point of Generation: Immediately segregate this compound waste from other waste streams. It should be treated as hazardous and potentially cytotoxic pharmaceutical waste.[1]
-
Waste Containers:
-
Solid Waste: Place all solid waste, including contaminated PPE (gloves, gowns, etc.), vials, and other materials, into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. These containers are often color-coded black for RCRA hazardous pharmaceutical waste.
-
Liquid Waste: Collect any aqueous waste containing this compound in a sealed, properly labeled, and compatible waste container. Do not dispose of liquid waste down the drain. [1][3]
-
Sharps: Any sharp objects contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Storage: Store the hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Spill Management: In the event of a spill, immediately alert others and restrict access to the area. Wearing full PPE, contain the spill. For liquid spills, use an inert absorbent material. For powder spills, gently cover with a damp absorbent pad to avoid generating dust.[1] All cleanup materials are considered hazardous waste and must be disposed of accordingly.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company. These companies will ensure the waste is transported and disposed of in accordance with EPA and DEA regulations, typically via incineration.[5][6][7]
It is important to note that publicly available literature and safety data sheets do not provide specific experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting.[1] Therefore, disposal must be handled through established hazardous waste streams.
Regulatory Framework
The disposal of pharmaceutical waste is governed by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][6][8] The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous waste.[5][7][8] Many states have their own regulations that may be more stringent than federal laws.[8] It is the responsibility of the waste generator to be aware of and comply with all applicable regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Palonosetron Hydrochloride
Essential Safety and Handling Guide for Palonosetron Hydrochloride
This guide provides crucial safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedural steps is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a substance that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1][2]
Summary of Hazard Information:
| Hazard Category | GHS Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1][2] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation.[3] |
| Organ Toxicity | - | May cause damage to organs through prolonged or repeated exposure.[1][4] |
| Environmental Hazard | Water Hazard Class 1 | Slightly hazardous for water; should not be allowed to enter sewers or groundwater.[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory.[1]
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][5] | Conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | - Fire/flame resistant and impervious clothing. - A long-sleeved, impermeable gown. - Protective laboratory coat, apron, or disposable garment.[1][3][5] | Consider double gloving.[4] |
| Hand Protection | Two pairs of chemo-protectant, chemical impermeable gloves.[1][5] | Consult glove manufacturer's data for permeability.[3] |
| Respiratory Protection | A P2/N95 respirator or a full-face respirator is recommended for operations that may generate dust or aerosols, or if exposure limits are exceeded.[1][5] | - |
Occupational Exposure Limits
| Component | Limit Type | Exposure Limit | Basis |
| This compound | TWA (Time-Weighted Average) | 0.4 µg/m³ (OEB 5) | Internal[4][6] |
| This compound | Wipe Limit | 4 µ g/100 cm² | Internal[4][6] |
Operational and Disposal Plans
Engineering Controls
To minimize exposure, work should be conducted in a designated area for hazardous drugs.[3] Utilize process enclosures, local exhaust ventilation (like a biosafety cabinet or fume hood), or other engineering controls to maintain airborne levels below recommended exposure limits.[3][4][6] For larger-scale operations, closed processing systems and containment technologies are required.[4][6]
Safe Handling Protocol
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[2] A designated area for working with hazardous drugs should be established.[3]
-
Ventilation: Handle the substance in a well-ventilated place.[5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. Avoid contact with skin and eyes.[5]
-
Avoiding Contamination: Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the handling area.[7]
-
Hygiene: Wash hands thoroughly after handling.[3][7] Facilities should be equipped with an eyewash station and a safety shower.[3][6]
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
Recommended storage is at 20° to 25°C (68° to 77°F).[3] For maintaining product quality, some sources suggest storing in a freezer under an inert atmosphere.[8]
-
Protect from freezing and light.[3]
-
Store separately from incompatible materials and foodstuff containers.[5]
Spill Management
-
Evacuate and Secure: Alert others and restrict access to the spill area.[1]
-
Don PPE: Wear the full PPE as described above.[1]
-
Containment:
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, sealed chemical waste container for disposal.[5] After removal, flush the spill area with soap and water.[3]
-
Waste Disposal: All cleanup materials are considered hazardous waste and must be disposed of according to the disposal plan.[1]
-
Reporting: Document the spill and cleanup procedures as per your institution's protocols.[1]
Waste Disposal Plan
This compound waste must be treated as hazardous and potentially cytotoxic pharmaceutical waste.[1]
-
Segregation: Properly segregate waste at the point of generation.[1]
-
Solid Waste: Collect solid waste, including contaminated PPE and lab supplies, in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Aqueous waste containing this compound should not be disposed of down the drain.[1] Collect it in a sealed, properly labeled, and compatible waste container.[1]
-
Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous pharmaceutical waste.[1][3] Empty containers should be taken to an approved waste handling site for recycling or disposal.
Procedural Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. merck.com [merck.com]
- 5. echemi.com [echemi.com]
- 6. merck.com [merck.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
